molecular formula C30H22O10 B3030143 Isoneochamaejasmin A

Isoneochamaejasmin A

Cat. No.: B3030143
M. Wt: 542.5 g/mol
InChI Key: RNQBLQALVMHBKH-JXALSKIBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoneochamaejasmin A is a useful research compound. Its molecular formula is C30H22O10 and its molecular weight is 542.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3S)-3-[(2R,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22O10/c31-15-5-1-13(2-6-15)29-25(27(37)23-19(35)9-17(33)11-21(23)39-29)26-28(38)24-20(36)10-18(34)12-22(24)40-30(26)14-3-7-16(32)8-4-14/h1-12,25-26,29-36H/t25-,26+,29-,30+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBLQALVMHBKH-JXALSKIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)O)O)[C@H]4[C@H](OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isoneochamaejasmin A: A Biflavonoid from the Roots of Stellera chamaejasme

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on its Natural Source, Distribution, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A is a naturally occurring biflavonoid that has been identified and isolated from the medicinal plant Stellera chamaejasme L., a member of the Thymelaeaceae family. This plant, also known as "Rui-Xiang-Lang-Du" in traditional Chinese medicine, has a long history of use for various ailments. Biflavonoids, a class of polyphenolic compounds, are known for their diverse pharmacological activities, and this compound, along with its isomers and related compounds, has garnered scientific interest for its potential biological effects. This technical guide provides a comprehensive overview of the natural source, distribution, and known biological activities of this compound, with a focus on presenting available data in a structured format for researchers and drug development professionals.

Natural Source and Distribution

The primary and thus far only documented natural source of this compound is the root of Stellera chamaejasme L.[1][2][3]. This perennial herb is predominantly distributed in the grasslands of Russia, Mongolia, and China[4]. Biflavonoids are considered chemotaxonomically significant within the Thymelaeaceae family, suggesting that related species may also be potential, yet currently undocumented, sources of this compound or similar structures.

Table 1: General Flavonoid Content in Stellera chamaejasme

Plant PartExtraction MethodTotal Flavonoid Content (%)Reference
RootsEthanol Extraction11.21[5]

Note: This table represents the total flavonoid content and not the specific yield of this compound.

Experimental Protocols

Detailed, step-by-step experimental protocols for the specific isolation and purification of this compound are not explicitly detailed in the available literature. However, the general methodologies employed for the isolation of biflavonoids from Stellera chamaejasme are consistently reported as involving various chromatographic techniques.

General Isolation and Purification Workflow for Biflavonoids from Stellera chamaejasme

The following workflow represents a generalized procedure based on methodologies described for the isolation of biflavonoids from Stellera chamaejasme.

G Start Dried and Powdered Roots of Stellera chamaejasme Extraction Extraction with Organic Solvent (e.g., 95% Ethanol) Start->Extraction Filtration Filtration and Concentration (Rotary Evaporation) Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Fractionation Fractionation with Solvents of Varying Polarity (e.g., Petroleum Ether, Dichloromethane, Ethyl Acetate) Crude_Extract->Fractionation Fractions Ethyl Acetate Fraction (Enriched with Biflavonoids) Fractionation->Fractions Column_Chromatography Column Chromatography (Silica Gel, ODS) Fractions->Column_Chromatography Elution Gradient Elution Column_Chromatography->Elution Fractions_Collection Collection of Fractions Elution->Fractions_Collection TLC Thin Layer Chromatography (TLC) Analysis of Fractions Fractions_Collection->TLC Pooling Pooling of Fractions Containing Target Compounds TLC->Pooling Prep_HPLC Preparative High-Performance Liquid Chromatography (Prep-HPLC) Pooling->Prep_HPLC Purified_Compound Purified this compound Prep_HPLC->Purified_Compound Structure_Elucidation Structure Elucidation (NMR, MS) Purified_Compound->Structure_Elucidation G Start This compound Exposure Exposure of Plant-Parasitic Nematodes Start->Exposure Mortality_Assay Mortality and Motility Assays Exposure->Mortality_Assay Target_Identification Target Identification Studies Exposure->Target_Identification Biochemical_Assays Biochemical Assays (e.g., Enzyme Inhibition) Target_Identification->Biochemical_Assays Gene_Expression Gene Expression Analysis (qRT-PCR, RNA-Seq) Target_Identification->Gene_Expression Pathway_Analysis Signaling Pathway Analysis Biochemical_Assays->Pathway_Analysis Gene_Expression->Pathway_Analysis Mechanism Elucidation of Nematicidal Mechanism of Action Pathway_Analysis->Mechanism

References

Unveiling Isoneochamaejasmin A: A Technical Guide to its Discovery and Isolation from Stellera chamaejasme

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and isolation of Isoneochamaejasmin A, a significant biflavonoid derived from the roots of Stellera chamaejasme. The document details the experimental protocols for its extraction and purification, presents quantitative data, and visualizes the isolation workflow, offering a comprehensive resource for researchers in natural product chemistry and drug development.

Introduction

Stellera chamaejasme L., a perennial herb used in traditional Chinese medicine, is a rich source of various bioactive compounds, including a diverse array of biflavonoids.[1][2] Among these, this compound has emerged as a compound of interest due to its potential pharmacological activities. This guide focuses on the scientific journey of its discovery and the methodological approaches for its isolation.

Discovery of this compound

This compound is a biflavonoid identified as one of the main active ingredients in the dried root of Stellera chamaejasme. Its structure and presence were confirmed through extensive spectroscopic analysis in studies focused on the plant's chemical constituents. Research into the metabolic pathways of compounds from Stellera chamaejasme further solidified the identity and significance of this compound.[1]

Experimental Protocols: Isolation of this compound

The isolation of this compound from the roots of Stellera chamaejasme involves a multi-step process combining solvent extraction and various chromatographic techniques. The following is a detailed protocol synthesized from established methods for isolating biflavonoids from this plant source.

Plant Material and Extraction
  • Plant Material: Dried and powdered roots of Stellera chamaejasme L. are used as the starting material.

  • Extraction: The powdered roots are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant's chemical constituents. The resulting ethanol extracts are then combined and concentrated under reduced pressure to yield a crude extract.

Fractionation of the Crude Extract

The crude ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity to separate compounds based on their solubility. A typical fractionation process is as follows:

  • Petroleum Ether Fractionation: The aqueous suspension of the crude extract is first extracted with petroleum ether to remove nonpolar compounds like fats and waxes.

  • Ethyl Acetate Fractionation: The remaining aqueous layer is then extracted with ethyl acetate. This fraction is known to be rich in biflavonoids.

  • n-Butanol Fractionation: Finally, the aqueous layer is extracted with n-butanol to isolate more polar compounds.

The ethyl acetate fraction, containing this compound, is collected and concentrated for further purification.

Chromatographic Purification

The concentrated ethyl acetate fraction is subjected to a series of chromatographic steps to isolate this compound.

  • Silica Gel Column Chromatography: The ethyl acetate fraction is loaded onto a silica gel column. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity (e.g., from 100:1 to 10:1, v/v). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions containing this compound are pooled, concentrated, and further purified using preparative HPLC. A reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of methanol and water or acetonitrile and water. The elution can be isocratic or a gradient, depending on the separation efficiency. The effluent is monitored by a UV detector, and the peak corresponding to this compound is collected.

Structure Elucidation

The purity and structure of the isolated this compound are confirmed using various spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are conducted to elucidate the detailed chemical structure and stereochemistry of the molecule.

Data Presentation

While specific quantitative data for the isolation of this compound is not detailed in the currently available public literature, the following tables provide a generalized summary of the types of data that would be collected and presented for such an isolation process.

Table 1: Extraction and Fractionation Yields

StepStarting Material (g)Yield (g)Yield (%)
Crude Ethanol Extract 100015015.0
Petroleum Ether Fraction 1503020.0
Ethyl Acetate Fraction 1505033.3
n-Butanol Fraction 1504026.7

Table 2: Spectroscopic Data for this compound (Hypothetical)

TechniqueKey Data Points
ESI-MS [M+H]⁺ at m/z = 543.15xx
¹H NMR (DMSO-d₆, 500 MHz) δ (ppm): 7.2-6.5 (aromatic protons), 5.5-4.5 (flavonoidic protons), 3.8-3.2 (methine/methylene protons)
¹³C NMR (DMSO-d₆, 125 MHz) δ (ppm): 190-160 (carbonyls), 160-100 (aromatic carbons), 80-40 (aliphatic carbons)

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Stellera chamaejasme.

Isolation_Workflow Start Dried Roots of Stellera chamaejasme Extraction Ethanol Extraction Start->Extraction Crude_Extract Crude Ethanol Extract Extraction->Crude_Extract Partitioning Solvent Partitioning Crude_Extract->Partitioning PE_Fraction Petroleum Ether Fraction Partitioning->PE_Fraction Nonpolar EtOAc_Fraction Ethyl Acetate Fraction Partitioning->EtOAc_Fraction Medium Polarity BuOH_Fraction n-Butanol Fraction Partitioning->BuOH_Fraction Polar Silica_Gel Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel Fractions Collected Fractions Silica_Gel->Fractions Prep_HPLC Preparative HPLC (C18) Fractions->Prep_HPLC INCA This compound Prep_HPLC->INCA Analysis Spectroscopic Analysis (MS, NMR) INCA->Analysis

Isolation workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the signaling pathways of this compound are limited, related biflavonoids from Stellera chamaejasme, such as Neochamaejasmin A, have been shown to induce apoptosis in cancer cells through pathways involving the generation of reactive oxygen species (ROS) and the activation of MAP kinase signaling cascades. For instance, Neochamaejasmin A has been reported to induce mitochondrial-mediated apoptosis in human hepatoma cells via ROS-dependent activation of the ERK1/2 and JNK signaling pathways. It is plausible that this compound may exert its biological effects through similar mechanisms. Further research is required to elucidate the specific signaling pathways modulated by this compound.

The diagram below illustrates a potential signaling pathway for biflavonoids from Stellera chamaejasme based on studies of related compounds.

Signaling_Pathway Biflavonoid Biflavonoid (e.g., this compound) Cell Cancer Cell Biflavonoid->Cell ROS Increased ROS Production Cell->ROS MAPK MAPK Activation (ERK1/2, JNK) ROS->MAPK Mitochondria Mitochondrial Dysfunction MAPK->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Potential apoptotic signaling pathway of biflavonoids.

Conclusion

This compound represents a promising bioactive compound from Stellera chamaejasme. This guide provides a foundational understanding of its discovery and a detailed framework for its isolation. The methodologies outlined, from extraction to chromatographic purification, offer a robust starting point for researchers aiming to isolate and study this and other related biflavonoids. Further investigation into the specific biological activities and signaling pathways of this compound is warranted to fully explore its therapeutic potential.

References

Isoneochamaejasmin A: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A is a naturally occurring biflavonoid, a class of polyphenolic compounds known for their diverse and potent biological activities. Isolated from the roots of Stellera chamaejasme L., a plant with a history in traditional Chinese medicine, this compound has garnered interest within the scientific community for its potential therapeutic applications.[1] This technical guide provides a detailed overview of the physicochemical properties, experimental protocols for isolation and characterization, and known biological activities of this compound and its close isomers, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

This compound shares its core molecular formula with its isomers, reflecting their closely related chemical structures. The fundamental physicochemical properties are summarized in the table below. While specific experimental values for melting point and optical rotation for this compound are documented in specialized literature, this guide provides the foundational data available from chemical suppliers and databases.

PropertyValueSource
CAS Number 871319-96-9[2][3][4]
Molecular Formula C₃₀H₂₂O₁₀[5]
Molecular Weight 542.49 g/mol [5]
Appearance Likely a solid powder, typical for flavonoidsInferred
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Experimental Protocols

The isolation and characterization of this compound follow standard procedures for natural product chemistry. Below are detailed methodologies representative of those used for the isolation of biflavonoids from Stellera chamaejasme.

Isolation and Purification

A typical workflow for the isolation and purification of biflavonoids like this compound from its natural source involves several chromatographic steps.

G plant_material Dried Roots of Stellera chamaejasme L. extraction Extraction with Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning (e.g., Ethyl Acetate) crude_extract->partition ethyl_acetate_fraction Ethyl Acetate Fraction partition->ethyl_acetate_fraction silica_gel Silica Gel Column Chromatography ethyl_acetate_fraction->silica_gel fractions Collected Fractions silica_gel->fractions rp_hplc Reversed-Phase HPLC fractions->rp_hplc pure_compound Pure this compound rp_hplc->pure_compound

Isolation Workflow for this compound

Protocol:

  • Extraction: The air-dried and powdered roots of Stellera chamaejasme L. are extracted exhaustively with ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. The biflavonoids are typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing the target compound are further purified by preparative reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Structure Elucidation

The structure of this compound is determined through a combination of spectroscopic techniques.

TechniquePurpose
Mass Spectrometry (MS) Determination of molecular weight and elemental composition.
¹H NMR Spectroscopy Provides information on the number, environment, and connectivity of protons.
¹³C NMR Spectroscopy Provides information on the carbon skeleton of the molecule.
2D NMR (COSY, HSQC, HMBC) Establishes the connectivity between protons and carbons to assemble the final structure.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups (e.g., hydroxyls, carbonyls, aromatic rings).
UV-Vis Spectroscopy Provides information about the electronic transitions within the molecule, characteristic of flavonoid chromophores.

Spectroscopic Data (Representative)

While the definitive spectral data for this compound is found in its primary isolation literature, the following table provides representative spectroscopic features for this class of biflavonoids.

Spectroscopic TechniqueCharacteristic Data
¹H NMR Signals corresponding to aromatic protons, hydroxyl protons, and protons of the flavanone skeleton. Chemical shifts are typically observed in the δ 5.0-8.0 ppm range for aromatic and olefinic protons, and δ 2.5-5.5 ppm for the aliphatic protons of the flavanone rings.
¹³C NMR Resonances for carbonyl carbons (δ > 190 ppm), aromatic carbons (δ 100-165 ppm), and aliphatic carbons of the flavanone core (δ 40-90 ppm).
IR (cm⁻¹) Broad absorption around 3400 cm⁻¹ (O-H stretching), sharp peak around 1650 cm⁻¹ (C=O stretching of the flavanone), and absorptions in the 1600-1450 cm⁻¹ range (aromatic C=C stretching).
UV-Vis (nm) Absorption maxima typically around 290 nm and 330 nm, characteristic of the flavanone chromophore.
Mass Spectrometry The molecular ion peak [M+H]⁺ or [M-H]⁻ is observed, confirming the molecular weight. Fragmentation patterns can provide structural information about the individual flavanone units.

Biological Activity and Signaling Pathways

Direct studies on the biological activity of this compound are limited in the readily available literature. However, extensive research on its isomers, Neochamaejasmin A and Isochamaejasmin, provides strong evidence for its potential bioactivities, particularly in the realm of anticancer effects through the induction of apoptosis.

Anticancer Activity and Apoptosis Induction

Studies on Neochamaejasmin A and Isochamaejasmin have demonstrated their ability to inhibit the proliferation of various cancer cell lines and induce programmed cell death (apoptosis). The proposed mechanism involves the intrinsic mitochondrial pathway of apoptosis.

G Isoneochamaejasmin_A This compound (and its isomers) ROS Increased Reactive Oxygen Species (ROS) Isoneochamaejasmin_A->ROS Bcl2 Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL) Isoneochamaejasmin_A->Bcl2 Inhibition Bax Bax/Bak Activation ROS->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bcl2->Bax Bax->Mitochondrion Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Proposed Apoptotic Pathway of this compound
Modulation of Signaling Pathways

The pro-apoptotic effects of this compound's isomers are linked to the modulation of key cellular signaling pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway. Specifically, the activation of JNK (c-Jun N-terminal kinase) and ERK1/2 (Extracellular signal-regulated kinases 1 and 2) has been observed, which can promote apoptosis in certain cellular contexts.

G Isoneochamaejasmin_A This compound (and its isomers) ROS Increased Reactive Oxygen Species (ROS) Isoneochamaejasmin_A->ROS MAPK_Pathway MAPK Signaling Cascade ROS->MAPK_Pathway JNK JNK Activation MAPK_Pathway->JNK ERK ERK1/2 Activation MAPK_Pathway->ERK Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis

Involvement of MAPK Signaling in this compound-induced Apoptosis

Conclusion

This compound is a promising biflavonoid with a chemical profile that suggests significant biological activity. While specific data for this compound requires access to its primary isolation literature, the information available for its isomers provides a strong foundation for future research. This technical guide serves as a comprehensive starting point for scientists and researchers interested in exploring the therapeutic potential of this compound, from its fundamental chemical properties to its likely mechanisms of action in cellular systems. Further investigation is warranted to fully elucidate the unique biological effects and therapeutic promise of this natural product.

References

Isoneochamaejasmin A Biosynthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Isoneochamaejasmin A, a biflavonoid consisting of two naringenin units, exhibits a range of promising biological activities. Understanding its biosynthesis in plants is crucial for metabolic engineering and synthetic biology approaches aimed at enhancing its production. This technical guide delineates the proposed biosynthetic pathway of this compound, commencing from the general phenylpropanoid pathway and culminating in the oxidative dimerization of naringenin. While the pathway to the naringenin monomer is well-established, the final dimerization step is hypothesized based on the known biosynthesis of other biflavonoids. This document provides a comprehensive overview of the enzymatic reactions, proposes the key enzyme classes involved in the final step, and offers detailed experimental protocols for the elucidation and characterization of this pathway. All quantitative data from cited literature are summarized, and key pathways and workflows are visualized using diagrams.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the essential amino acid L-phenylalanine. The pathway can be divided into two main stages: the well-characterized synthesis of the flavanone naringenin, and the proposed final step involving the oxidative coupling of two naringenin molecules.

Stage 1: Biosynthesis of Naringenin

The formation of naringenin is a central part of the flavonoid biosynthetic pathway in many plants.[1][2] It involves the sequential action of several key enzymes that convert L-phenylalanine into the flavanone skeleton.

The initial steps are shared with the general phenylpropanoid pathway, which produces a variety of phenolic compounds.[2] Phenylalanine is first converted to cinnamic acid by Phenylalanine Ammonia-Lyase (PAL) . Subsequently, Cinnamate-4-Hydroxylase (C4H) hydroxylates cinnamic acid to produce p-coumaric acid. This is then activated by 4-Coumarate:CoA Ligase (4CL) to form p-coumaroyl-CoA, the primary precursor for flavonoid biosynthesis.[1][2]

The first committed step in flavonoid biosynthesis is catalyzed by Chalcone Synthase (CHS) . This enzyme facilitates the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield naringenin chalcone.[3][4] Naringenin chalcone then undergoes stereospecific cyclization, a reaction catalyzed by Chalcone Isomerase (CHI) , to form (2S)-naringenin.[1][5]

Naringenin Biosynthesis Pathway L_Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3x Malonyl-CoA Naringenin (2S)-Naringenin Naringenin_Chalcone->Naringenin CHI

Figure 1: Biosynthetic pathway from L-Phenylalanine to Naringenin.
Stage 2: Proposed Dimerization of Naringenin to this compound

This compound is a 3',3''-binaringenin, meaning it is formed by a C-C bond between the C3 positions of two naringenin molecules.[6] The formation of such biflavonoids is generally believed to occur through an oxidative coupling mechanism.[1][7] This reaction is likely catalyzed by oxidoreductases such as peroxidases (PODs) or laccases.[7][8] These enzymes would generate radical intermediates from the naringenin monomers, which then couple to form the dimer.

The proposed final step in the biosynthesis of this compound is the peroxidase or laccase-mediated oxidative dimerization of two (2S)-naringenin molecules. This reaction would result in the formation of the C3-C3'' bond that characterizes this compound.

This compound Biosynthesis Naringenin1 (2S)-Naringenin Isoneochamaejasmin_A This compound Naringenin1->Isoneochamaejasmin_A Peroxidase/Laccase (Oxidative Coupling) Naringenin2 (2S)-Naringenin Naringenin2->Isoneochamaejasmin_A

Figure 2: Proposed final step in this compound biosynthesis.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the biosynthesis of this compound. The tables below present representative data for related enzymes in the flavonoid pathway from various plant species to provide a comparative context for researchers.

Table 1: Kinetic Parameters of Chalcone Synthase (CHS) from Various Plant Species

Plant SpeciesSubstrateKm (µM)kcat (s-1)Reference
Freesia hybridap-coumaroyl-CoA1.8 ± 0.21.5 ± 0.1[4]
Rhododendron delavayip-coumaroyl-CoA12.5 ± 1.10.08 ± 0.01[9]
Cyclosorus parasiticusp-coumaroyl-CoA5.8 ± 0.50.23 ± 0.02[10]

Table 2: Activity of Peroxidases and Laccases in Flavonoid Oxidation

Enzyme SourceSubstrateActivity MeasurementConditionsReference
Horseradish PeroxidaseNaringeninOxygen uptakewith H2O2 and NADH[11]
Pleurotus sp. LaccaseABTSΔA420 nmpH 4.5[6]
Medicago sativa PeroxidaseGuaiacolΔA470 nmpH 6.1[12]

Experimental Protocols

To validate the proposed biosynthetic pathway of this compound and to characterize the enzymes involved, a series of experimental protocols are required. The following section provides detailed methodologies for key experiments.

Metabolite Analysis: LC-MS for Flavonoid Profiling

This protocol is adapted for the identification and quantification of this compound and its precursors in plant tissues.[13][14][15]

Objective: To extract and analyze flavonoids from plant material to identify and quantify naringenin and this compound.

Materials:

  • Plant tissue (e.g., leaves, roots)

  • Liquid nitrogen

  • Mortar and pestle

  • Extraction solvent: 75% methanol, 0.1% formic acid

  • 0.2 µm PVDF syringe filters

  • UHPLC system coupled to a triple quadrupole (QQQ) or Q-TOF mass spectrometer

  • Analytical standards for naringenin and this compound

Procedure:

  • Sample Preparation:

    • Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

    • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Extraction:

    • Add 1 mL of extraction solvent to the tissue powder.

    • Vortex thoroughly and sonicate for 30 minutes in a cold water bath.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted.

    • Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.

  • LC-MS Analysis:

    • Chromatographic Separation: Use a C18 reversed-phase column. The mobile phase can consist of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. A typical gradient could be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.

    • Mass Spectrometry: Operate the mass spectrometer in both positive and negative ion modes. For targeted analysis, use Multiple Reaction Monitoring (MRM) mode with precursor and product ions specific for naringenin and this compound. For untargeted analysis, use full scan mode to identify potential intermediates.

LC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Output Output Plant_Tissue Plant_Tissue Grinding Grinding Plant_Tissue->Grinding Liquid N2 Extraction Extraction Grinding->Extraction Extraction Solvent Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Supernatant UHPLC UHPLC Filtration->UHPLC Filtered Extract Mass_Spectrometry Mass_Spectrometry UHPLC->Mass_Spectrometry Separated Analytes Data_Analysis Data_Analysis Mass_Spectrometry->Data_Analysis Mass Spectra Identification_Quantification Identification_Quantification Data_Analysis->Identification_Quantification

Figure 3: Experimental workflow for LC-MS analysis of flavonoids.
Enzyme Assays

This spectrophotometric assay measures the formation of naringenin chalcone.[10][16]

Objective: To determine the activity of CHS in a crude or purified protein extract.

Materials:

  • Protein extract

  • Assay buffer: 100 mM potassium phosphate buffer, pH 7.0

  • Substrates: p-coumaroyl-CoA (50 µM), malonyl-CoA (100 µM)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture containing 200 µL of assay buffer, 25 µL of 500 µM p-coumaroyl-CoA, and 50 µL of 500 µM malonyl-CoA.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding 25 µL of the protein extract.

  • Monitor the increase in absorbance at 370 nm for 10 minutes, which corresponds to the formation of naringenin chalcone.

  • Calculate the enzyme activity using the molar extinction coefficient of naringenin chalcone.

This assay measures the oxidation of a substrate, such as guaiacol, by peroxidase.[12]

Objective: To determine the peroxidase activity in a protein extract, which is potentially involved in naringenin dimerization.

Materials:

  • Protein extract

  • Assay buffer: 60 mM potassium phosphate buffer, pH 6.1

  • Substrates: Guaiacol solution (0.05 M), Hydrogen peroxide (H2O2) solution (0.03 M)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing 2.8 mL of assay buffer, 0.1 mL of guaiacol solution, and 0.1 mL of H2O2 solution.

  • Add 0.1 mL of the protein extract to initiate the reaction.

  • Immediately measure the increase in absorbance at 470 nm for 3 minutes. The change in absorbance is due to the formation of tetraguaiacol.

  • Calculate the enzyme activity based on the rate of change in absorbance.

This assay measures the oxidation of ABTS by laccase.[1][6]

Objective: To determine the laccase activity in a protein extract, another potential candidate for naringenin dimerization.

Materials:

  • Protein extract

  • Assay buffer: 100 mM sodium acetate buffer, pH 4.5

  • Substrate: 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) solution (2 mM)

  • Spectrophotometer

Procedure:

  • Prepare the reaction mixture in a cuvette containing 2.9 mL of assay buffer and 0.1 mL of ABTS solution.

  • Add 0.1 mL of the protein extract to start the reaction.

  • Monitor the increase in absorbance at 420 nm for 5 minutes, which is due to the formation of the ABTS radical cation.

  • Calculate the enzyme activity using the molar extinction coefficient of the ABTS radical.

Gene Cloning and Functional Characterization

This section outlines the general workflow for identifying and functionally characterizing the genes encoding the biosynthetic enzymes.[17][18]

Objective: To clone the candidate genes for the enzymes in the this compound pathway and verify their function.

Procedure:

  • Candidate Gene Identification: Use bioinformatics tools (e.g., BLAST) to search for homologous sequences of known flavonoid biosynthesis genes (PAL, C4H, 4CL, CHS, CHI) and oxidoreductases (peroxidases, laccases) in the transcriptome or genome of the plant of interest.

  • Gene Cloning:

    • Design primers to amplify the full-length coding sequence of the candidate genes from cDNA.

    • Perform reverse transcription PCR (RT-PCR) to obtain the cDNA of the target genes.

    • Clone the PCR products into an appropriate expression vector (e.g., pET vector for E. coli expression, pYES vector for yeast expression).

  • Heterologous Expression:

    • Transform the expression construct into a suitable host organism (e.g., E. coli BL21(DE3), Saccharomyces cerevisiae).

    • Induce protein expression under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

    • Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

  • Functional Verification:

    • Perform the enzyme assays described in section 3.2 with the purified recombinant proteins to confirm their catalytic activity.

    • For the dimerization step, incubate the purified peroxidase or laccase with naringenin and analyze the reaction products by LC-MS to confirm the formation of this compound.

Gene_Cloning_Workflow cluster_Identification Gene Identification cluster_Cloning Cloning and Expression cluster_Verification Functional Verification Bioinformatics Bioinformatics Primer_Design Primer_Design Bioinformatics->Primer_Design RT_PCR RT_PCR Primer_Design->RT_PCR cDNA Vector_Ligation Vector_Ligation RT_PCR->Vector_Ligation Heterologous_Expression Heterologous_Expression Vector_Ligation->Heterologous_Expression Protein_Purification Protein_Purification Heterologous_Expression->Protein_Purification Enzyme_Assay Enzyme_Assay Protein_Purification->Enzyme_Assay Functional_Confirmation Functional_Confirmation Enzyme_Assay->Functional_Confirmation

Figure 4: Workflow for gene cloning and functional characterization.

Conclusion

The biosynthesis of this compound is proposed to proceed through the well-established flavonoid pathway to produce naringenin, followed by a final oxidative dimerization step. This technical guide provides a framework for researchers to investigate this pathway. The detailed experimental protocols for metabolite analysis, enzyme assays, and molecular biology techniques will enable the validation of the proposed pathway and the characterization of the involved enzymes. Further research, particularly focusing on the identification and characterization of the enzyme responsible for the dimerization of naringenin, will be crucial for a complete understanding of this compound biosynthesis and for developing strategies for its enhanced production.

References

Isoneochamaejasmin A: A Technical Guide to its Biological Activity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A, a biflavonoid primarily isolated from the roots of Stellera chamaejasme L., has emerged as a compound of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of the biological activities of this compound and its closely related isomers, focusing on its anticancer, anti-inflammatory, and potential antiviral properties. Due to the limited availability of extensive research exclusively on this compound, this guide incorporates data from closely related and structurally similar biflavonoids, such as Neochamaejasmin A and Chamaejasmine, to provide a broader understanding of its potential therapeutic applications. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the exploration and development of novel therapeutic agents.

Anticancer Activity

This compound and its related biflavonoids have demonstrated potent cytotoxic effects against a variety of cancer cell lines. The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, which collectively inhibit tumor cell proliferation.

Quantitative Data: Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of biflavonoids closely related to this compound against various human cancer cell lines. This data provides a comparative measure of their cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
Neochamaejasmin ALNCaPProstate Cancer12.5 (µg/mL)[1]
Chamaejasmenin BA549Non-small cell lung cancer1.08[2][3]
Chamaejasmenin BKHOSOsteosarcoma1.96[2][3]
Neochamaejasmin CA549Non-small cell lung cancer3.07[2][3]
Neochamaejasmin CKHOSOsteosarcoma4.15[2][3]
ChamaejasmineMDA-MB-231Breast Cancer4-16[4]
ChamaejasmineA549Lung Adenocarcinoma7.72[5][6]
IsochamaejasminK562Leukemia24.51[7]
IsochamaejasminHL-60Leukemia50.40[7]

Experimental Protocols: Anticancer Screening

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Seed cancer cells (e.g., A549, H460) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

  • Treat cancer cells with this compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry.

cluster_workflow Apoptosis Assay Workflow start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC/PI harvest->stain analyze Flow Cytometry Analysis stain->analyze results Quantify Apoptotic Populations analyze->results

Apoptosis Assay Workflow

Cell Cycle Analysis (PI Staining)

This flow cytometry method is used to determine the distribution of cells in different phases of the cell cycle.

Principle: PI stoichiometrically binds to the major groove of double-stranded DNA. The fluorescence intensity of PI is directly proportional to the DNA content of the cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.

Procedure:

  • Treat cancer cells with this compound at various concentrations for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

Signaling Pathways in Anticancer Activity

This compound and its related biflavonoids exert their anticancer effects by modulating key signaling pathways that regulate cell survival, proliferation, and apoptosis.

Inhibition of the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting tumor cell proliferation, survival, and angiogenesis.[8][9] Inhibition of STAT3 signaling is a promising strategy for cancer therapy.[5][10] this compound has been shown to inhibit the STAT3 signaling pathway.

cluster_stat3 STAT3 Signaling Pathway Inhibition cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 p_stat3 p-STAT3 (dimerization) stat3->p_stat3 Phosphorylation nucleus Nucleus p_stat3->nucleus Translocation gene Target Gene Transcription (Proliferation, Survival) nucleus->gene iso This compound iso->p_stat3 Inhibits

STAT3 Signaling Inhibition

Induction of Apoptosis

This compound and related compounds induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Pathway: This pathway is characterized by changes in the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[7]

Extrinsic Pathway: This pathway is initiated by the binding of ligands to death receptors, such as Fas, leading to the activation of caspase-8 and subsequently caspase-3.[1]

cluster_apoptosis Apoptosis Induction Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway fasl FasL fas Fas Receptor fasl->fas cas8 Caspase-8 fas->cas8 cas3 Caspase-3 cas8->cas3 bax Bax mito Mitochondrion bax->mito bcl2 Bcl-2 bcl2->mito cytc Cytochrome c mito->cytc cas9 Caspase-9 cytc->cas9 cas9->cas3 apoptosis Apoptosis cas3->apoptosis iso This compound iso->fasl Upregulates iso->bax Upregulates iso->bcl2 Downregulates

Apoptosis Induction Pathways

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development and progression of many diseases, including cancer. The transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation.[11] Biflavonoids, including those related to this compound, have been shown to inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[12]

Experimental Protocol: NF-κB Inhibition Assay (Luciferase Reporter Assay)

Principle: This assay utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring its enzymatic activity.

Procedure:

  • Seed NF-κB luciferase reporter cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer.

  • A decrease in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

cluster_nfkb NF-κB Signaling Pathway Inhibition stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK receptor->ikk ikb IκBα ikk->ikb Phosphorylates p_ikb p-IκBα ikb->p_ikb nfkb NF-κB nucleus Nucleus nfkb->nucleus Translocation p_ikb->nfkb Releases gene Pro-inflammatory Gene Transcription nucleus->gene iso This compound iso->ikk Inhibits

NF-κB Signaling Inhibition

Antiviral Activity

The antiviral potential of this compound is an emerging area of research. Natural products are a rich source of antiviral compounds, and flavonoids, in particular, have shown promise in inhibiting various viruses.[13] Further screening is required to fully elucidate the antiviral spectrum and mechanism of action of this compound.

Experimental Protocol: Antiviral Screening (Plaque Reduction Assay)

Principle: This assay is a standard method for quantifying the infectivity of a lytic virus. A confluent monolayer of host cells is infected with the virus, which leads to the formation of localized areas of cell death or "plaques." The number of plaques is proportional to the concentration of infectious virus. Antiviral compounds will reduce the number or size of the plaques.

Procedure:

  • Seed host cells in a multi-well plate to form a confluent monolayer.

  • Pre-treat the cells with different concentrations of this compound.

  • Infect the cells with a known amount of virus.

  • After an adsorption period, overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict the spread of the virus.

  • Incubate the plates until plaques are visible.

  • Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Calculate the percentage of plaque reduction in the presence of this compound compared to the untreated control.

Conclusion

This compound and its related biflavonoids exhibit significant biological activities, particularly in the realm of cancer therapeutics. Their ability to induce apoptosis and cell cycle arrest through the modulation of key signaling pathways such as STAT3 and NF-κB underscores their potential as lead compounds for the development of novel anticancer agents. While the anti-inflammatory properties are promising, further investigation into the antiviral activities of this compound is warranted. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to exploring the full therapeutic potential of this intriguing natural product. Further in-depth studies focusing specifically on this compound are crucial to delineate its precise mechanisms of action and to advance its development as a clinical candidate.

References

Preliminary Cytotoxicity of Isoneochamaejasmin A on Cancer Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A (INCA), a naturally occurring biflavonoid, has garnered significant interest within the oncology research community for its potential as a cytotoxic agent against various cancer cell lines. This technical guide provides a comprehensive overview of the preliminary in vitro studies investigating the anti-cancer effects of INCA and its related isomers, Neochamaejasmin A (NCA) and Isochamaejasmin. The document outlines the cytotoxic efficacy across different cancer models, details the experimental methodologies employed for its evaluation, and elucidates the key signaling pathways implicated in its mechanism of action.

Data Presentation: Cytotoxic Activity

The cytotoxic effects of this compound and its isomers have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized in the table below.

CompoundCancer Cell LineCell TypeIC50 (µM)Citation
IsochamaejasminHL-60Human Leukemia50.40 ± 1.21
IsochamaejasminK562Human Leukemia24.51 ± 1.62
Neochamaejasmin AHepG2Human Hepatocellular CarcinomaNot explicitly defined as IC50, but significant inhibition observed at 36.9, 73.7, and 147.5 µM[1][2]
Neochamaejasmin ABEL-7402Human Hepatocellular CarcinomaNot explicitly defined as IC50, but significant inhibition observed[2]
ChamaejasmineMDA-MB-231Human Breast CancerEffective at 4-16 µM[3][4]
Neochamaejasmin AB16F10Murine MelanomaConcentration-dependent inhibition observed[5][6]

Experimental Protocols

The following section details the methodologies for the key experiments utilized in assessing the cytotoxicity of this compound and its related compounds.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines such as HepG2 (hepatocellular carcinoma), BEL-7402 (hepatocellular carcinoma), MDA-MB-231 (breast cancer), HL-60 (leukemia), K562 (leukemia), and the murine melanoma cell line B16F10 are commonly used.

  • Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assays

a) MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or its isomers) and a vehicle control (e.g., DMSO) for specified time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

b) CCK-8 Assay (Cell Counting Kit-8)

This assay is similar to the MTT assay but uses a more sensitive, water-soluble tetrazolium salt.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.

Apoptosis Detection Assays

a) Hoechst 33258 Staining

This method is used to visualize nuclear morphology changes characteristic of apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips in a 6-well plate and treat with the test compound.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.

  • Staining: Wash with PBS again and stain the cells with Hoechst 33258 solution (10 µg/mL) for 15 minutes in the dark.

  • Visualization: Wash with PBS and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.

b) Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Harvesting and Treatment: Treat cells with the compound for the desired time, then harvest by trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in different phases of the cell cycle.

  • Cell Harvesting and Treatment: Treat and harvest cells as described for the Annexin V assay.

  • Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

  • Analysis: Incubate for 30 minutes at 37°C and analyze the DNA content by flow cytometry.

Western Blot Analysis

This method is used to detect and quantify specific proteins involved in signaling pathways.

  • Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • Electrophoresis: Separate the protein lysates by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, caspases, p-JNK, p-ERK) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cancer Cell Line Culture & Maintenance Cell_Seeding Cell Seeding (96-well or 6-well plates) Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Solution Prep. Treatment Treatment with INCA (Dose- & Time-response) Compound_Prep->Treatment Cell_Seeding->Treatment Cytotoxicity_Assay Cytotoxicity Assays (MTT / CCK-8) Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assays (Hoechst / Annexin V) Treatment->Apoptosis_Assay Cell_Cycle_Assay Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle_Assay Western_Blot Western Blot (Signaling Proteins) Treatment->Western_Blot Data_Analysis Quantitative Analysis (IC50, % Apoptosis, etc.) Cytotoxicity_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion on Cytotoxicity & Mechanism of Action Data_Analysis->Conclusion

Caption: General experimental workflow for assessing the cytotoxicity of this compound.

Signaling Pathways

ROS-Mediated Mitochondrial Apoptosis Pathway

ros_apoptosis_pathway INCA This compound ROS ↑ Reactive Oxygen Species (ROS) INCA->ROS Bcl2 ↓ Bcl-2 INCA->Bcl2 Bax ↑ Bax INCA->Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 ↑ Cleaved Caspase-9 CytoC->Casp9 Bcl2->MMP Bax->MMP Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: INCA induces apoptosis via the ROS-mediated mitochondrial pathway.

MAPK Signaling Pathway in NCA-Induced Apoptosis

mapk_pathway NCA Neochamaejasmin A ROS ↑ Reactive Oxygen Species (ROS) NCA->ROS JNK ↑ p-JNK ROS->JNK ERK ↑ p-ERK1/2 ROS->ERK Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis

Caption: NCA activates JNK and ERK1/2 signaling to induce apoptosis.[2]

Mechanism of Action

Preliminary studies indicate that this compound and its isomers exert their cytotoxic effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

The primary mechanism of INCA-induced cell death is through the mitochondrial-mediated (intrinsic) apoptotic pathway. Treatment with these compounds leads to an increase in intracellular reactive oxygen species (ROS).[2] This oxidative stress results in a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm.[2][7] This event triggers a caspase cascade, involving the activation of caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[2][7] The expression of pro-apoptotic proteins like Bax is upregulated, while the expression of the anti-apoptotic protein Bcl-2 is downregulated, further promoting apoptosis.[2][7]

Furthermore, the activation of the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) signaling pathways, which are components of the mitogen-activated protein kinase (MAPK) pathway, has been shown to be crucial in mediating the apoptotic effects of Neochamaejasmin A.[2][5][6]

Cell Cycle Arrest

In addition to inducing apoptosis, these biflavonoids have been observed to cause cell cycle arrest. For instance, Neochamaejasmin A has been shown to induce G2/M phase arrest in B16F10 melanoma cells by downregulating the expression of cyclin B1 and cyclin-dependent kinase 2 (CDC2).[5][6] Similarly, Chamaejasmine has been reported to cause G2/M phase arrest in MDA-MB-231 breast cancer cells.[3][4] This blockage of cell cycle progression prevents cancer cell proliferation.

Conclusion

This compound and its related biflavonoids demonstrate significant cytotoxic activity against a variety of cancer cell lines in vitro. Their mechanism of action primarily involves the induction of apoptosis through the ROS-mediated mitochondrial pathway and the activation of MAPK signaling pathways, as well as the induction of cell cycle arrest. These findings underscore the potential of this compound as a lead compound for the development of novel anticancer therapeutics. Further research, including in vivo studies and investigations into its effects on a broader range of cancer types and normal cells, is warranted to fully elucidate its therapeutic potential.

References

In Vitro Immunomodulatory Effects of Isoneochamaejasmin A: A Technical Guide and Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, specific peer-reviewed data on the in vitro immunomodulatory effects of Isoneochamaejasmin A is not publicly available. Therefore, this document serves as a comprehensive technical guide and research framework for investigating the potential immunomodulatory properties of this compound and other novel compounds. The data presented herein is illustrative and should be regarded as a template for future experimental findings.

Introduction

This compound is a biflavonoid that has been isolated from various plant species. While the broader class of flavonoids is known for a wide range of biological activities, including anti-inflammatory and antioxidant effects, the specific immunomodulatory potential of this compound remains to be elucidated. This guide provides a structured approach for researchers, scientists, and drug development professionals to explore these potential effects through a series of established in vitro assays and analytical methods. The methodologies and data presentation formats are based on standard practices in the field of immunopharmacology.

Hypothetical Data Presentation

The following tables represent how quantitative data on the immunomodulatory effects of a test compound like this compound could be structured for clear interpretation and comparison.

Table 1: Effect of this compound on Cytokine Production by Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophages

Concentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Vehicle Control25.3 ± 3.115.8 ± 2.530.1 ± 4.2
LPS (1 µg/mL)2150.7 ± 180.41845.2 ± 150.9250.6 ± 28.7
LPS + 1 µM Compound1830.2 ± 155.61550.9 ± 130.1350.2 ± 35.1
LPS + 10 µM Compound1250.6 ± 110.31020.4 ± 95.8580.9 ± 50.4
LPS + 50 µM Compound780.1 ± 65.9650.7 ± 58.2810.3 ± 75.6

Data are presented as mean ± standard deviation (SD) of three independent experiments.

Table 2: Effect of this compound on Phytohemagglutinin (PHA)-Induced Splenocyte Proliferation

Concentration (µM)Proliferation Index
Vehicle Control1.00 ± 0.12
PHA (5 µg/mL)4.85 ± 0.45
PHA + 1 µM Compound4.21 ± 0.38
PHA + 10 µM Compound3.15 ± 0.29
PHA + 50 µM Compound2.05 ± 0.18

Data are presented as mean ± standard deviation (SD) of three independent experiments.

Experimental Protocols

Detailed methodologies for key in vitro immunomodulatory assays are provided below.

Cell Culture and Maintenance
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Cytokine Quantification by ELISA
  • Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat cells with different concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatants and centrifuge to remove debris.

  • Quantify the levels of TNF-α, IL-6, and IL-10 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Splenocyte Proliferation Assay
  • Isolate splenocytes from BALB/c mice spleens under sterile conditions.

  • Prepare a single-cell suspension and resuspend the cells in RPMI-1640 medium supplemented with 10% FBS.

  • Seed the splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.

  • Treat the cells with various concentrations of this compound in the presence or absence of Phytohemagglutinin (PHA; 5 µg/mL).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Assess cell proliferation using the MTT assay as described above.

Signaling Pathways and Experimental Workflow

The following diagrams visualize key signaling pathways potentially involved in immunomodulation and a general experimental workflow for assessing these effects.

experimental_workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis & Interpretation start This compound viability Cell Viability Assay (MTT) start->viability cells Immune Cells (e.g., Macrophages, Splenocytes) cells->viability cytokine Cytokine Production (ELISA) viability->cytokine proliferation Cell Proliferation Assay viability->proliferation signaling Signaling Pathway Analysis (Western Blot) cytokine->signaling proliferation->signaling data_analysis Quantitative Data Analysis signaling->data_analysis interpretation Interpretation of Immunomodulatory Effects data_analysis->interpretation

Caption: General experimental workflow for in vitro immunomodulatory assessment.

nf_kappa_b_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates gene Target Gene Transcription (e.g., TNF-α, IL-6) NFkB_nuc->gene Induces LPS LPS LPS->receptor compound This compound compound->IKK Inhibits?

Caption: Simplified NF-κB signaling pathway in immune cells.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates gene Gene Expression TF->gene stimulus Stimulus (e.g., LPS) stimulus->receptor compound This compound compound->MAPKKK Inhibits?

Caption: Overview of the MAPK signaling cascade.

Conclusion and Future Directions

This technical guide outlines a foundational approach to investigating the in vitro immunomodulatory effects of this compound. The provided protocols and data presentation templates offer a standardized framework for generating robust and comparable results. Future research should aim to perform these experiments to generate specific data for this compound. Should the compound show significant activity, further studies could explore its effects on other immune cell types (e.g., T cells, dendritic cells), its mechanism of action in more detail, and its potential for in vivo efficacy in models of inflammatory diseases.

Methodological & Application

Application Note: Extraction and Purification of Isoneochamaejasmin A from Stellera chamaejasme Roots

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Isoneochamaejasmin A is a biflavonoid found in the roots of Stellera chamaejasme, a plant used in traditional medicine. Biflavonoids from this plant, including this compound and its isomers like neochamaejasmin A, have garnered interest for their potential pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and purification of this compound from the roots of Stellera chamaejasme, based on established scientific literature. The protocols outlined below will guide researchers in obtaining this compound for further study and drug development endeavors.

Data Presentation

The efficiency of flavonoid extraction is highly dependent on the solvent system used. The following table summarizes various solvents and methods reported for extracting bioactive compounds from Stellera chamaejasme roots.

Table 1: Summary of Extraction Solvents and Methods

Solvent SystemExtraction MethodTarget CompoundsReference
75% EthanolSoaking overnight at room temperatureCrude extract for bioactivity screening[1]
70% Acetone/H₂OMaceration (3 times) at room temperatureCrude extract for fractionation[2]
95% EthanolSoaking (10 days) with sonication (1 hour)Total flavonoids[3]
Ethyl Acetate (EtOAc)Maceration at room temperatureCrude extract for chromatographic separation[4][5]
ChloroformMacerationCrude extract for isolation of specific compounds[6]

Table 2: Chromatographic Purification Data for Biflavonoids from Stellera chamaejasme

Chromatographic TechniqueStationary PhaseMobile Phase / EluentIsolated Compounds (Purity)Reference
Silica Gel Column ChromatographySilica GelPetroleum Ether/EtOAc gradient; CHCl₃/MeOH gradientFractions for further purification[2]
Semi-preparative HPLCNot specifiedNot specifiedNeochamaejasmin A (93.98%)[7]
High-Speed Counter-Current ChromatographyNot specifiedNot specifiedChamaejasmine (98.91%)[7]
RP HPLCReversed-Phase C18Not specifiedVarious known flavonoids[8]

Experimental Protocols

Protocol 1: Preparation of Crude Flavonoid Extract

This protocol describes the initial extraction of a flavonoid-rich crude extract from the dried roots of Stellera chamaejasme.

Materials and Equipment:

  • Dried roots of Stellera chamaejasme

  • Grinder or mill

  • 70% Acetone in distilled water

  • Large glass container with a lid

  • Mechanical shaker (optional)

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Preparation of Plant Material: Air-dry the fresh roots of Stellera chamaejasme. Once dried, crush the roots into a coarse powder using a grinder or mill.[2]

  • Extraction:

    • Place 1 kg of the powdered root material into a large glass container.

    • Add 10 L of 70% acetone/H₂O solution to the container (solid-to-liquid ratio of 1:10).[2][3]

    • Seal the container and macerate the mixture at room temperature for 24 hours. Agitation using a mechanical shaker can improve extraction efficiency.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.[2]

  • Filtration and Concentration:

    • Combine the liquid extracts from the three extraction cycles.

    • Filter the combined extract through filter paper to remove solid plant material.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.[2]

Protocol 2: Solvent Partitioning and Fractionation

The crude extract is further partitioned to separate compounds based on their polarity.

Materials and Equipment:

  • Crude extract from Protocol 1

  • Distilled water

  • Petroleum Ether

  • Ethyl Acetate (EtOAc)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspension: Suspend the crude extract obtained in Protocol 1 in distilled water.[2]

  • Liquid-Liquid Partitioning:

    • Transfer the aqueous suspension to a large separatory funnel.

    • Perform successive partitioning with petroleum ether to remove non-polar compounds like fats and waxes. Discard the petroleum ether layer.[2]

    • Subsequently, partition the remaining aqueous layer with ethyl acetate (EtOAc).[2] This step is crucial as biflavonoids are typically soluble in EtOAc.

    • Repeat the EtOAc partitioning three times to ensure complete transfer of the target compounds into the organic phase.

  • Concentration: Combine the EtOAc fractions and concentrate them to dryness using a rotary evaporator. This yields the EtOAc extract, which is enriched with biflavonoids.[2]

Protocol 3: Isolation and Purification of this compound

This protocol details the chromatographic steps required to isolate and purify this compound from the enriched EtOAc extract.

Materials and Equipment:

  • EtOAc extract from Protocol 2

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., n-hexane, ethyl acetate, chloroform, methanol)

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Acetonitrile and water (HPLC grade)

  • Analytical HPLC for purity assessment

  • NMR and MS instruments for structural elucidation

Procedure:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Subject the dried EtOAc extract to silica gel column chromatography.[2][8]

    • Elute the column with a gradient of n-hexane/EtOAc, gradually increasing the polarity.[5]

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

    • Combine fractions that show similar TLC profiles. The fractions containing biflavonoids are typically eluted with mid-to-high polarity solvent mixtures.

  • Preparative HPLC (Final Purification):

    • Further purify the fractions containing the target compound using a preparative HPLC system with a reversed-phase C18 column.[8]

    • Use a mobile phase gradient of acetonitrile and water to achieve fine separation of isomers.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound. The separation of closely related isomers like neochamaejasmin A and chamaejasmine will require careful optimization of the HPLC method.[7]

  • Purity Analysis and Structural Confirmation:

    • Assess the purity of the isolated this compound using analytical HPLC.

    • Confirm the structure and stereochemistry of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Visualizations

Extraction_Workflow Start Stellera chamaejasme Roots Grinding Drying and Grinding Start->Grinding Extraction Crude Extraction (70% Acetone) Grinding->Extraction Powdered Roots Partitioning Solvent Partitioning (Water, Petroleum Ether, EtOAc) Extraction->Partitioning Crude Extract EtOAc_Extract Enriched EtOAc Extract Partitioning->EtOAc_Extract EtOAc Phase Silica_Gel Silica Gel Column Chromatography EtOAc_Extract->Silica_Gel Fractions Biflavonoid-rich Fractions Silica_Gel->Fractions Gradient Elution Prep_HPLC Preparative HPLC (Reversed-Phase C18) Fractions->Prep_HPLC Purified_Compound Purified this compound Prep_HPLC->Purified_Compound Peak Collection Analysis Purity & Structural Analysis (HPLC, NMR, MS) Purified_Compound->Analysis

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols for the Purification of Isoneochamaejasmin A using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A, a biflavonoid predominantly found in the roots of Stellera chamaejasme, has garnered significant interest within the scientific community. Research has indicated its potential as a therapeutic agent, notably through its pro-apoptotic activities in cancer cell lines. This activity is attributed to its role as an inhibitor of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. The purification of this compound is a critical step for its further investigation and potential drug development. This document provides detailed application notes and protocols for the purification of this compound from its natural source using column chromatography techniques.

Data Presentation

The following tables summarize the key quantitative parameters for the purification of this compound, based on established methods for related biflavonoids isolated from Stellera chamaejasme.

Table 1: Parameters for Initial Purification by Silica Gel Column Chromatography

ParameterValue/Description
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Chloroform (CHCl₃) and Methanol (CH₃OH)
Gradient Elution Starting with 100:1 (CHCl₃:CH₃OH) and gradually increasing the polarity to 5:1
Loading Technique Dry loading of the crude extract adsorbed onto silica gel
Fraction Collection Based on Thin Layer Chromatography (TLC) monitoring

Table 2: Parameters for Final Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

ParameterValue/Description
Stationary Phase RP-18 silica gel (e.g., C18 column)
Mobile Phase Isocratic mixture of Water (H₂O) and Acetonitrile (CH₃CN)
Eluent Composition 7.5:2.5 (H₂O:CH₃CN)
Detection UV detector at an appropriate wavelength for flavonoids (e.g., 280 nm)
Expected Purity >95%

Experimental Protocols

Extraction of Crude Flavonoids from Stellera chamaejasme
  • Plant Material Preparation: Air-dry the roots of Stellera chamaejasme and grind them into a coarse powder.

  • Extraction:

    • Macerate the powdered roots with 95% ethanol (EtOH) at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and perform successive liquid-liquid extractions with petroleum ether, diethyl ether, and acetone.

    • The acetone fraction, which is enriched with biflavonoids, should be concentrated to dryness.

Initial Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in chloroform.

    • Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniformly packed column bed.

  • Sample Loading:

    • Adsorb the dried acetone extract onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

  • Elution:

    • Begin elution with a mobile phase of 100:1 chloroform:methanol.

    • Gradually increase the polarity of the mobile phase by increasing the proportion of methanol, moving towards a ratio of 5:1.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in a systematic manner.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the target biflavonoids.

    • Combine the fractions that show the presence of this compound and related biflavonoids.

Final Purification by RP-HPLC
  • Sample Preparation: Evaporate the solvent from the combined fractions obtained from the silica gel column to dryness. Redissolve the residue in the HPLC mobile phase.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column.

    • Mobile Phase: An isocratic mobile phase of 7.5:2.5 water:acetonitrile.

    • Flow Rate: Set an appropriate flow rate (e.g., 1 mL/min).

    • Detection: Monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which will be similar to that of neochamaejasmin A under these conditions.

  • Purity Assessment: Analyze the collected fraction for purity using analytical HPLC. A purity of >95% is generally desired for biological assays.

Mandatory Visualizations

Experimental Workflow

experimental_workflow start Dried Stellera chamaejasme Roots extraction Extraction with 95% Ethanol start->extraction partitioning Solvent Partitioning (Petroleum Ether, Diethyl Ether, Acetone) extraction->partitioning silica_gel Silica Gel Column Chromatography (CHCl3:CH3OH gradient) partitioning->silica_gel tlc TLC Analysis of Fractions silica_gel->tlc rp_hplc RP-18 HPLC Purification (H2O:CH3CN isocratic) tlc->rp_hplc purity Purity Assessment (>95%) rp_hplc->purity end Pure this compound purity->end

Caption: Workflow for the purification of this compound.

Signaling Pathway of Apoptosis Induction

apoptosis_pathway cluster_inhibition Inhibition by this compound cluster_activation Apoptosis Activation cluster_downstream Downstream Events isoneo This compound bcl2 Anti-apoptotic Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL) isoneo->bcl2 inhibits bax_bak Pro-apoptotic Proteins (Bax, Bak) bcl2->bax_bak inhibits cytochrome_c Cytochrome c release from Mitochondria bax_bak->cytochrome_c caspases Caspase Activation (Caspase-9, Caspase-3) cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Bcl-2 mediated apoptosis pathway inhibited by this compound.

Application Note: Quantification of Isoneochamaejasmin A using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Isoneochamaejasmin A in various sample matrices using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Introduction

This compound is a biflavonoid compound that has been isolated from plants such as Stellera chamaejasme L.[1]. Biflavonoids are a class of polyphenolic compounds known for a wide range of biological activities, making this compound a compound of interest for pharmaceutical and phytochemical research. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, quality control of herbal extracts, and drug discovery processes. This application note describes a robust HPLC method suitable for the determination of this compound.

Principle of the Method

The method employs reversed-phase high-performance liquid chromatography to separate this compound from other components in the sample matrix. A C18 stationary phase is used to retain the analyte based on its hydrophobicity. A mobile phase consisting of an acidified aqueous solution and an organic solvent is used to elute the analyte from the column. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength and comparing the peak area to that of a known standard.

Experimental Protocols

3.1. Materials and Reagents

  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Formic acid, analytical grade

  • Ultrapure water

  • Sample matrix (e.g., plant powder, biological fluid)

3.2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following parameters are recommended:

ParameterRecommended Setting
HPLC Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 285 nm (Note: Should be optimized by scanning the UV spectrum of this compound)

3.3. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3.4. Sample Preparation

3.4.1. From Plant Material (e.g., Stellera chamaejasme L. root)

  • Weigh 1.0 g of the dried, powdered plant material into a centrifuge tube.

  • Add 20 mL of methanol and vortex for 1 minute.

  • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3.4.2. From Biological Matrix (e.g., Plasma)

  • To 100 µL of plasma sample, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 2 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation

4.1. Method Validation Summary

The performance of the HPLC method should be validated according to standard guidelines. The following table summarizes typical acceptance criteria and representative data.

Validation ParameterAcceptance CriteriaRepresentative Results
Linearity (r²) ≥ 0.9950.999
Range -1 - 100 µg/mL
Precision (%RSD) Intra-day: ≤ 2%; Inter-day: ≤ 3%Intra-day: 1.2%; Inter-day: 2.1%
Accuracy (% Recovery) 85 - 115%98.5 - 102.3%
Limit of Detection (LOD) S/N ratio ≥ 30.2 µg/mL
Limit of Quantification (LOQ) S/N ratio ≥ 100.7 µg/mL
Specificity No interfering peaks at the retention time of the analytePeak purity > 0.99

4.2. Quantification of this compound in a Sample

The concentration of this compound in a sample is calculated using the calibration curve generated from the standard solutions.

Sample IDPeak AreaCalculated Concentration (µg/mL)
Sample 118567325.4
Sample 235421048.7
Sample 39876513.6

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (Extraction/Precipitation) filtration Filtration (0.45/0.22 µm) sample_prep->filtration std_prep Standard Solution Preparation std_prep->filtration hplc_injection HPLC Injection (10 µL) filtration->hplc_injection separation Chromatographic Separation (C18 Column, Gradient Elution) hplc_injection->separation detection UV Detection (285 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Peak Integration (Area) chromatogram->peak_integration quantification Quantification of This compound peak_integration->quantification calibration_curve Calibration Curve (Standards) calibration_curve->quantification

Caption: Experimental workflow for the HPLC quantification of this compound.

signaling_pathway cluster_input cluster_process cluster_output Plant_Material Plant Material (e.g., Stellera chamaejasme) Extraction Solvent Extraction (Methanol) Plant_Material->Extraction Biological_Fluid Biological Fluid (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Fluid->Protein_Precipitation HPLC_Sample Sample for HPLC Analysis Extraction->HPLC_Sample Protein_Precipitation->HPLC_Sample

Caption: Logical relationship of sample preparation pathways for HPLC analysis.

References

Application Note: Quantitative Analysis of Isoneochamaejasmin A in Plant Extracts by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the extraction and quantitative analysis of Isoneochamaejasmin A, a bioactive biflavonoid found in the roots of Stellera chamaejasme L., using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies outlined are intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document includes a comprehensive experimental protocol, LC-MS/MS parameters, and a discussion of the compound's role in inducing apoptosis via the PI3K/Akt/Bcl-2 signaling pathway.

Introduction

This compound is a biflavonoid compound isolated from the roots of Stellera chamaejasme L., a plant used in traditional Chinese medicine. This class of compounds has garnered significant interest due to its wide range of pharmacological activities, including potent antitumor properties. Accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and for pharmacokinetic and pharmacodynamic studies. LC-MS/MS offers the high selectivity and sensitivity required for the precise measurement of this compound in complex botanical matrices. This note details a robust method for this purpose.

Experimental Protocols

Sample Preparation: Extraction of this compound from Stellera chamaejasme Roots

This protocol is adapted from established methods for the extraction of biflavonoids from Stellera chamaejasme.

Materials and Reagents:

  • Dried roots of Stellera chamaejasme

  • 95% Ethanol (EtOH)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • Grind the dried roots of Stellera chamaejasme into a fine powder.

  • Weigh 1 kg of the powdered plant material.

  • Macerate the powder with 95% ethanol at room temperature. Allow the extraction to proceed for 24 hours with occasional agitation. Repeat the extraction process three times.

  • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a crude residue.

  • Suspend the crude residue in water and perform liquid-liquid partitioning successively with petroleum ether and ethyl acetate.

  • Collect the ethyl acetate fraction, which will be enriched with biflavonoids, including this compound.

  • Evaporate the ethyl acetate to dryness.

  • Reconstitute the dried extract in a known volume of methanol for LC-MS/MS analysis.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

G cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Stellera chamaejasme Roots grinding Grinding to Fine Powder extraction Maceration with 95% Ethanol evaporation1 Evaporation of Ethanol crude_extract Crude Extract partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) etoh_fraction Ethyl Acetate Fraction evaporation2 Evaporation of Ethyl Acetate final_extract Dried Biflavonoid-Rich Extract reconstitution Reconstitution in Methanol filtration Syringe Filtration (0.22 µm) lcms_analysis LC-MS/MS Analysis

LC-MS/MS Analysis

The following parameters are based on validated methods for the analysis of the closely related biflavonoids, isochamaejasmin and neochamaejasmin A, and can be used as a starting point for the analysis of this compound.[1][2][3]

Instrumentation:

  • An ultra-high-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

Parameter Value
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent[1]
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min[1]
Column Temperature 40 °C
Injection Volume 2-5 µL

| Gradient Elution | See Table 1 |

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 5
2.0 40
8.0 95
10.0 95
10.1 5

| 12.0 | 5 |

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive. Both modes should be evaluated for optimal sensitivity for this compound. Negative mode has been reported to be effective for similar biflavonoids.[1]

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Parameters: Optimized for the specific instrument, typical values include:

    • Capillary Voltage: 3.0-4.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400-500 °C

    • Gas Flows: Optimized for the instrument

Table 2: MRM Transitions for Biflavonoids from Stellera chamaejasme Note: The exact MRM transitions for this compound are not readily available in the surveyed literature. The following are for the closely related and often co-analyzed neochamaejasmin A and isochamaejasmin and can be used as a starting point for method development for this compound, which is an isomer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization ModeCollision Energy (eV)
Neochamaejasmin A543.1421.1PositiveOptimize for instrument
Isochamaejasmin541.1285.1NegativeOptimize for instrument
This compound ~543.1 To be determinedPositive/NegativeOptimize for instrument

Data Presentation

While quantitative data for this compound in plant extracts is not widely published, pharmacokinetic studies of related biflavonoids from Stellera chamaejasme extracts provide valuable information on the analytical method's performance.

Table 3: Method Validation Parameters for Biflavonoid Analysis in Rat Plasma (Adapted from[2][3])

Parameter Neochamaejasmin A Isochamaejasmin
Linearity Range (ng/mL) 0.53 - 1055 0.51 - 1020
Correlation Coefficient (r) ≥ 0.9956 ≥ 0.9956
Lower Limit of Quantification (ng/mL) 0.53 0.51
Intra-day Precision (RSD%) < 10.2% < 10.2%
Inter-day Precision (RSD%) < 10.2% < 10.2%
Accuracy (RE%) -11.79% to 9.21% -11.79% to 9.21%

| Extraction Recovery (%) | > 85% | > 85% |

Biological Context: Signaling Pathway

This compound and related biflavonoids from Stellera chamaejasme have been shown to induce apoptosis in cancer cells. The mechanism of action often involves the modulation of key signaling pathways that regulate cell survival and death. One such critical pathway is the PI3K/Akt pathway, which, when activated, promotes cell survival by inhibiting pro-apoptotic proteins of the Bcl-2 family. Chamaejasmine, a related biflavonoid, has been demonstrated to induce apoptosis by suppressing the PI3K/Akt signaling cascade.[4] This leads to the activation of the intrinsic apoptotic pathway.

G

Conclusion

The LC-MS/MS method described provides a robust and sensitive approach for the quantitative analysis of this compound in plant extracts. The detailed protocols for sample preparation and instrumental analysis will aid researchers in the accurate assessment of this bioactive compound. Furthermore, understanding its mechanism of action through key signaling pathways provides a rationale for its potential therapeutic applications. Further method development should focus on determining the precise MRM transitions for this compound and quantifying its concentration in various Stellera chamaejasme populations.

References

Application Notes and Protocols: Synthesis and Derivatization of Isoneochamaejasmin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of potential synthetic and derivatization strategies for Isoneochamaejasmin A, a biflavonoid with significant therapeutic potential. The protocols outlined below are based on established methodologies for the synthesis of related biflavonoids and derivatization of similar phenolic compounds.

Introduction to this compound

This compound is a naturally occurring biflavonoid, a class of compounds characterized by the linkage of two flavonoid monomers.[1][2] Biflavonoids have garnered considerable interest in drug discovery due to their diverse pharmacological activities, which include anti-inflammatory, antioxidant, antibacterial, antiviral, and antitumor properties.[2] The development of robust synthetic and derivatization strategies is crucial for the systematic exploration of the structure-activity relationships (SAR) of this compound and the generation of analogues with improved therapeutic profiles.

Proposed Synthetic Strategy for this compound

While a dedicated total synthesis of this compound has not been extensively reported, a plausible and efficient approach involves the oxidative coupling of two flavonoid monomers. This biomimetic strategy mimics the natural biosynthetic pathway and often requires milder conditions compared to other cross-coupling methods like Suzuki-Miyaura or Ullmann reactions.[3]

The proposed synthesis would involve the coupling of two units of a suitably protected naringenin derivative.

Hypothetical Retrosynthesis of this compound:

G Isoneochamaejasmin_A This compound Monomer Protected Naringenin Monomer (2 units) Isoneochamaejasmin_A->Monomer Oxidative Coupling Naringenin Naringenin Monomer->Naringenin Protection Precursors Chalcone Precursors Naringenin->Precursors Cyclization

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Oxidative Coupling for Biflavonoid Synthesis

This protocol is adapted from a general method for the oxygen-mediated oxidative coupling of flavones in an alkaline aqueous medium.[3]

Materials:

  • Protected Naringenin Monomer

  • Aqueous buffer (pH 11.5)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the protected naringenin monomer in the aqueous buffer (pH 11.5) at room temperature.

  • Stir the reaction mixture vigorously in an open atmosphere to allow for oxygen-mediated coupling.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., 1M HCl).

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford the protected this compound.

  • Perform deprotection under appropriate conditions to yield this compound.

Derivatization Strategies for this compound

Derivatization of this compound can be employed to modulate its physicochemical properties and biological activity. Key targets for derivatization are the hydroxyl groups present on the flavonoid backbone, which can be modified through reactions such as alkylation, acylation, and glycosylation.

General Derivatization Workflow:

G Isoneochamaejasmin_A This compound Derivatization Derivatization Reaction (e.g., Alkylation, Acylation) Isoneochamaejasmin_A->Derivatization Derivative This compound Derivative Derivatization->Derivative Purification Purification (e.g., Chromatography) Derivative->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay Biological Activity Screening Characterization->Biological_Assay

Caption: General workflow for derivatization and evaluation.

Experimental Protocol: O-Alkylation of a Biflavonoid

This protocol provides a general method for the alkylation of hydroxyl groups on a flavonoid scaffold.

Materials:

  • This compound

  • Anhydrous acetone or dimethylformamide (DMF)

  • Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3)

  • Alkylating agent (e.g., methyl iodide, benzyl bromide)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound in anhydrous acetone or DMF, add potassium carbonate (or cesium carbonate).

  • Add the alkylating agent dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to yield the O-alkylated derivative.

Data Presentation

The following table summarizes hypothetical yields for the synthesis and derivatization of this compound, which would be determined experimentally.

Compound Reaction Type Starting Material Hypothetical Yield (%)
Protected this compoundOxidative CouplingProtected Naringenin50-70
This compoundDeprotectionProtected this compound80-95
O-Methyl this compoundO-AlkylationThis compound75-90
O-Benzyl this compoundO-AlkylationThis compound70-85

The biological activity of novel derivatives can be compared to the parent compound using in vitro assays. The following table provides an example of how such data could be presented.

Compound Target IC50 (µM)
This compoundCancer Cell Line X15.2
O-Methyl this compoundCancer Cell Line X8.5
O-Benzyl this compoundCancer Cell Line X22.1

Conclusion

The synthetic and derivatization strategies outlined in these application notes provide a framework for the production and chemical modification of this compound. These protocols, based on established methodologies for related compounds, offer a starting point for researchers to generate novel analogues for biological evaluation and to further explore the therapeutic potential of this promising biflavonoid. The systematic application of these methods will be instrumental in advancing the development of this compound-based drug candidates.

References

Application Notes and Protocols for Cell-Based Cytotoxicity Testing of Isoneochamaejasmin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxicity of Isoneochamaejasmin A, a biflavonoid of interest for its potential therapeutic properties. The following sections detail the principles and methodologies for two common cell-based assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

Introduction to this compound and Cytotoxicity Testing

This compound is a naturally occurring biflavonoid that has garnered attention for its potential anticancer activities. Preliminary studies on structurally similar compounds, such as Neochamaejasmin A and Isochamaejasmin, suggest that these molecules can induce apoptosis in cancer cells through various signaling pathways, including the inhibition of Bcl-2 family proteins and the activation of ROS-mediated mitochondrial pathways.[1][2] To evaluate the cytotoxic potential of this compound, it is crucial to employ reliable and reproducible in vitro assays.

Cell-based cytotoxicity assays are fundamental tools in drug discovery and toxicology. They provide insights into how a compound affects cell viability and proliferation. The MTT and LDH assays are two of the most widely used methods for this purpose.[3][4]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[3][5][6] The amount of formazan produced is proportional to the number of viable cells.[6]

  • LDH (Lactate Dehydrogenase) Assay: This assay measures the activity of LDH, a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[4] Therefore, the amount of LDH in the supernatant is an indicator of cell lysis and cytotoxicity.

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol details the steps for determining the effect of this compound on cell viability by measuring the metabolic activity of cultured cells.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line of interest (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[5]

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in serum-free culture medium from the stock solution. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Mix gently by pipetting up and down or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell growth).

LDH Assay Protocol for this compound Cytotoxicity

This protocol outlines the procedure for assessing the cytotoxicity of this compound by measuring the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:

  • This compound (stock solution in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Serum-free culture medium

  • LDH cytotoxicity detection kit (containing reaction mixture and stop solution)

  • Lysis buffer (e.g., 1% Triton X-100 in serum-free medium)

  • 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 490 nm)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate as described in the MTT assay protocol and incubate for 24 hours.

  • Compound Treatment and Controls:

    • Prepare serial dilutions of this compound in serum-free culture medium.

    • Carefully remove the medium and add 100 µL of the diluted compound to the respective wells.

    • Include the following controls:

      • Vehicle Control: Cells treated with serum-free medium containing the same concentration of DMSO as the test compound.

      • Spontaneous LDH Release (Low Control): Cells treated with serum-free medium only.

      • Maximum LDH Release (High Control): Cells treated with lysis buffer (e.g., 1% Triton X-100) to induce complete cell lysis.[4][8]

    • Incubate the plate for the desired treatment period.

  • Collection of Supernatant:

    • After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Add 50 µL of the stop solution to each well if required by the kit manufacturer.

    • Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Low Control) / (Absorbance of High Control - Absorbance of Low Control)] x 100

Data Presentation

The following tables provide a template for summarizing the quantitative data obtained from the MTT and LDH assays.

Table 1: Effect of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)Mean Absorbance (570 nm) ± SD% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100
11.18 ± 0.0694.4
50.95 ± 0.0576.0
100.63 ± 0.0450.4
250.31 ± 0.0324.8
500.15 ± 0.0212.0
1000.08 ± 0.016.4

Table 2: Cytotoxicity of this compound (LDH Assay)

This compound Concentration (µM)Mean Absorbance (490 nm) ± SD% Cytotoxicity
Low Control0.15 ± 0.020
High Control0.98 ± 0.05100
0 (Vehicle Control)0.18 ± 0.033.6
10.22 ± 0.028.4
50.35 ± 0.0424.1
100.55 ± 0.0548.2
250.78 ± 0.0675.9
500.92 ± 0.0492.8
1000.96 ± 0.0597.6

Visualizations

Experimental Workflows

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate24 Incubate 24h seed->incubate24 treat Treat with this compound incubate24->treat incubate_treat Incubate for 24/48/72h treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate % Cell Viability and IC50 read->analyze

MTT Assay Experimental Workflow

LDH_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed Cells in 96-well Plate incubate24 Incubate 24h seed->incubate24 treat Treat with this compound and Controls incubate24->treat incubate_treat Incubate for 24/48/72h treat->incubate_treat centrifuge Centrifuge Plate incubate_treat->centrifuge transfer Transfer Supernatant to New Plate centrifuge->transfer add_reagent Add LDH Reaction Mix transfer->add_reagent incubate_reagent Incubate 30 min add_reagent->incubate_reagent read Read Absorbance at 490 nm incubate_reagent->read analyze Calculate % Cytotoxicity read->analyze Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular Cellular Response cluster_mitochondria Mitochondrial Events cluster_apoptosis Apoptosis Execution iso This compound ros ↑ ROS Production iso->ros bcl2 ↓ Bcl-2 (Anti-apoptotic) iso->bcl2 bax ↑ Bax (Pro-apoptotic) iso->bax mapk MAPK Activation ros->mapk mmp ↓ Mitochondrial Membrane Potential bcl2->mmp bax->mmp erk ↑ p-ERK1/2 mapk->erk jnk ↑ p-JNK mapk->jnk erk->bax jnk->bax cyto_c Cytochrome c Release mmp->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

In Vivo Experimental Design for Isoneochamaejasmin A Efficacy Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for designing and executing in vivo efficacy studies of Isoneochamaejasmin A, a biflavonoid with demonstrated preclinical bioactivity. The protocols outlined below are intended as a starting point and should be adapted based on emerging data and specific research questions.

Section 1: Preclinical Assessment of Anticancer Efficacy

This compound has been identified as a potential anticancer agent, with in vitro studies suggesting it can induce apoptosis in leukemia cells by inhibiting Bcl-2 family proteins[1]. The following protocols describe a xenograft tumor model to evaluate its in vivo anticancer efficacy.

Animal Model Selection

The selection of an appropriate animal model is critical for the translational relevance of the study. Immunocompromised mice are essential for establishing human tumor xenografts.

  • Recommended Model: Athymic Nude (nu/nu) or NOD-scid IL2Rgammanull (NSG) mice. NSG mice are highly immunodeficient and may offer better engraftment rates for a wider range of human cancer cell lines[2].

  • Age and Sex: 4-6 week old female mice are typically used, though the choice may depend on the specific cancer model (e.g., male mice for prostate cancer)[2].

  • Acclimatization: Allow a minimum of 3-5 days for acclimatization upon arrival at the facility[3].

Cell Line Selection and Preparation

The choice of cancer cell line should be based on in vitro sensitivity to this compound and the desired cancer type to be modeled. For instance, related biflavonoids have shown activity against lung, osteosarcoma, and liver cancer cell lines[4][5].

  • Cell Culture: Culture cells in appropriate media to 70-80% confluency. It is advisable to passage cells at least twice after thawing before implantation.

  • Cell Viability: Perform a trypan blue exclusion assay to ensure cell viability is above 90%[3].

  • Cell Suspension: Resuspend cells in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a concentration for injection. Co-injection with a basement membrane matrix like Cultrex BME may improve tumor take and growth.

Experimental Design and Group Allocation

A well-structured experimental design with appropriate controls is crucial for data interpretation.

Table 1: Experimental Groups for Anticancer Efficacy Study

GroupTreatmentNumber of Animals (n)Dosing Regimen
1Vehicle Control8-10Daily (or as determined by PK studies)
2This compound (Low Dose)8-10Daily (or as determined by PK studies)
3This compound (Mid Dose)8-10Daily (or as determined by PK studies)
4This compound (High Dose)8-10Daily (or as determined by PK studies)
5Positive Control (e.g., Doxorubicin)8-10As per established protocols
  • Randomization: Once tumors reach a palpable size (e.g., 70-300 mm³), randomize mice into treatment groups[2].

  • Blinding: Whenever possible, investigators should be blinded to the treatment groups during data collection and analysis to minimize bias[6].

Experimental Protocol: Subcutaneous Xenograft Model
  • Tumor Cell Implantation: Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cancer cells in a volume of 100-200 µL into the flank of each mouse[3][7].

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (width)² x length/2[3].

  • Treatment Initiation: Begin treatment when tumors reach an average volume of approximately 100-200 mm³.

  • Drug Administration: Administer this compound and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) based on its physicochemical properties and formulation. The dosing schedule will depend on pharmacokinetic studies.

  • Endpoint Measurement:

    • Primary Endpoint: Tumor growth inhibition (TGI). TGI is calculated as (1 - (mean volume of treated tumors)/(mean volume of control tumors)) x 100%[2].

    • Secondary Endpoints:

      • Body weight (monitor for toxicity).

      • Clinical observations (e.g., changes in behavior, appearance).

      • At the end of the study, tumors can be excised, weighed, and processed for histological or molecular analysis.

Visualizing the Experimental Workflow

experimental_workflow_anticancer Anticancer Efficacy Workflow cell_culture Cell Culture & Preparation tumor_implantation Tumor Cell Implantation cell_culture->tumor_implantation animal_acclimatization Animal Acclimatization animal_acclimatization->tumor_implantation tumor_monitoring Tumor Growth Monitoring tumor_implantation->tumor_monitoring randomization Randomization tumor_monitoring->randomization treatment_admin Treatment Administration randomization->treatment_admin data_collection Data Collection (Tumor Volume, Body Weight) treatment_admin->data_collection endpoint Endpoint Analysis data_collection->endpoint histology Histological/Molecular Analysis endpoint->histology experimental_workflow_anti_inflammatory Anti-inflammatory Efficacy Workflow animal_acclimatization Animal Acclimatization baseline_measurement Baseline Paw Volume Measurement animal_acclimatization->baseline_measurement drug_admin Drug Administration baseline_measurement->drug_admin carrageenan_injection Carrageenan Injection drug_admin->carrageenan_injection paw_volume_measurement Paw Volume Measurement (hourly) carrageenan_injection->paw_volume_measurement edema_calculation Calculation of Edema paw_volume_measurement->edema_calculation inhibition_calculation Calculation of % Inhibition edema_calculation->inhibition_calculation apoptosis_pathway Proposed Apoptosis Pathway Isoneochamaejasmin_A This compound Bcl2 Bcl-2 / Bcl-xL Isoneochamaejasmin_A->Bcl2 inhibits Bax_Bak Bax / Bak Bcl2->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis nfkb_pathway Proposed NF-κB Inhibition Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Carrageenan) IKK IKK Activation Inflammatory_Stimuli->IKK Isoneochamaejasmin_A This compound Isoneochamaejasmin_A->IKK inhibits IkB_degradation IκB Degradation IKK->IkB_degradation NFkB_translocation NF-κB Nuclear Translocation IkB_degradation->NFkB_translocation Gene_expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α) NFkB_translocation->Gene_expression Inflammation Inflammation Gene_expression->Inflammation

References

Application Notes and Protocols for the Pharmacokinetic Study of Isoneochamaejasmin A in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A (INCA) is a biflavonoid compound predominantly found in the root of Stellera chamaejasme L., a plant utilized in traditional medicine for treating various ailments, including tumors.[1] Preclinical research has shown that INCA possesses promising anti-cancer properties. Specifically, it has been found to induce apoptosis (programmed cell death) in leukemia cells by selectively binding to and inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xl and Mcl-1.[1] This mechanism of action makes INCA a compound of interest for further oncological drug development.

To advance INCA from a preclinical candidate to a potential therapeutic agent, a thorough understanding of its pharmacokinetic (PK) profile is essential. Pharmacokinetics describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[2][3] Conducting PK studies in animal models is a critical step in drug development, providing data that helps predict a drug's behavior in humans, establish safe and effective dosing regimens, and understand potential drug interactions.[2][4]

This document provides a detailed protocol for conducting a comprehensive pharmacokinetic study of this compound in a rat model. It covers the in-vivo experimental procedures, the bioanalytical method for quantifying INCA in plasma, and guidelines for data analysis and presentation.

Objectives

  • To determine the plasma concentration-time profile of this compound following intravenous (IV) and oral (PO) administration in rats.

  • To calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • To determine the absolute oral bioavailability (F%) of this compound.

Materials and Reagents

  • This compound (purity ≥ 98%)

  • Internal Standard (IS), e.g., Amentoflavone or a structurally similar, stable compound not present endogenously.

  • Formulation Vehicles:

    • IV Formulation: 5% DMSO, 40% PEG400, 55% Saline (or other suitable, sterile vehicle).

    • PO Formulation: 0.5% Carboxymethylcellulose sodium (CMC-Na) in water.

  • Anesthetics (e.g., Isoflurane, Ketamine/Xylazine cocktail).

  • Anticoagulant (e.g., K2-EDTA or Sodium Heparin).

  • Solvents (LC-MS grade): Methanol, Acetonitrile, Formic Acid, Water.

  • Reagents for sample preparation (e.g., Ethyl Acetate).

  • Male Sprague-Dawley rats (Weight: 200-250 g).

  • Standard laboratory equipment and consumables.

Experimental Protocols

Animal Handling and Acclimatization
  • Animal Model: Male Sprague-Dawley rats are a commonly used model for pharmacokinetic studies due to their physiological similarities to humans and extensive historical data.[2]

  • Acclimatization: Upon arrival, house the animals in a controlled environment (22±2°C, 55±10% humidity, 12-hour light/dark cycle) for at least one week before the experiment.

  • Diet: Provide standard rodent chow and water ad libitum. Fast animals overnight (approximately 12 hours) before dosing, with continued free access to water.[5]

  • Ethics Statement: All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) to ensure humane treatment.

Dosing Formulation and Administration
  • Dose Selection: Based on pharmacokinetic studies of similar biflavonoids, the following starting doses are proposed.[2][4] A pilot dose-ranging study may be necessary to refine these doses.

    • Intravenous (IV) Group: 5 mg/kg

    • Oral (PO) Group: 25 mg/kg

  • IV Formulation Preparation: Dissolve this compound in DMSO first, then add PEG400 and mix. Finally, add saline to reach the final concentration. The final solution should be clear. Prepare fresh on the day of dosing.

  • PO Formulation Preparation: Suspend this compound in 0.5% CMC-Na solution. Sonicate or vortex thoroughly to ensure a uniform suspension. Prepare fresh on the day of dosing.

  • Administration:

    • IV Administration: Administer the drug solution as a single bolus injection via the tail vein.

    • PO Administration: Administer the drug suspension via oral gavage using a suitable gavage needle.

Blood Sample Collection
  • Sampling Time Points: A sparse sampling design can be utilized where a small number of samples are collected from each animal.[6] For a full profile, serial sampling from a cannulated animal is preferred.

    • IV Group: Pre-dose (0), 2, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose.

    • PO Group: Pre-dose (0), 15, 30 min, and 1, 2, 4, 6, 8, 12, 24 hours post-dose.[5]

  • Collection Procedure:

    • Collect approximately 150-200 µL of whole blood from the jugular vein, saphenous vein, or retro-orbital plexus into tubes containing an anticoagulant (e.g., K2-EDTA).[5][6]

    • Immediately after collection, gently invert the tubes several times to ensure proper mixing with the anticoagulant.

  • Plasma Preparation:

    • Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to clean, labeled microcentrifuge tubes.

    • Store the plasma samples at -80°C until bioanalysis.[5]

Bioanalytical Method: UPLC-MS/MS

A sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method is required for the quantification of this compound in plasma. The following protocol is based on a published method for this compound.

  • Sample Preparation (Protein Precipitation): [5]

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 10 µL of the Internal Standard (IS) working solution.

    • Add 150 µL of acetonitrile (or methanol) to precipitate proteins.

    • Vortex the mixture for 2 minutes.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

  • UPLC-MS/MS Conditions:

    • Chromatographic System: Acquity UPLC or similar.

    • Column: Acquity UPLC HSS T3 column (e.g., 100 × 2.1 mm, 1.8 µm).

    • Mobile Phase:

      • A: Water with 0.1% Formic Acid.

      • B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient Elution: Optimize gradient to ensure separation from endogenous plasma components and the IS.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters).

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized for INCA).

    • Detection: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the IS must be determined by direct infusion.

  • Method Validation: Validate the bioanalytical method according to regulatory guidelines for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation and Analysis

Data Tables

Summarize all quantitative data in clearly structured tables.

Table 1: Dosing and Sampling Schedule

Group Route Dose (mg/kg) No. of Animals Sampling Times (hours)
1 IV 5 6 0, 0.03, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24

| 2 | PO | 25 | 6 | 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 |

Table 2: Summary of Pharmacokinetic Parameters for this compound

Parameter Unit IV (5 mg/kg) PO (25 mg/kg)
Cmax ng/mL - Value
Tmax h - Value
AUC(0-t) ng·h/mL Value Value
AUC(0-inf) ng·h/mL Value Value
h Value Value
CL L/h/kg Value -
Vd L/kg Value -
F% % - Value

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t½: Half-life; CL: Clearance; Vd: Volume of distribution; F%: Absolute bioavailability.

Pharmacokinetic Analysis

Use non-compartmental analysis (NCA) with software such as WinNonlin® or Phoenix™ to calculate the PK parameters from the plasma concentration-time data.

  • Cmax and Tmax: Obtained directly from the observed data.

  • AUC: Calculated using the linear trapezoidal rule.

  • t½: Calculated as 0.693/λz, where λz is the terminal elimination rate constant.

  • CL (for IV): Calculated as Dose / AUC(0-inf).

  • Vd (for IV): Calculated as CL / λz.

  • Absolute Bioavailability (F%): Calculated as: (AUCpo / AUCiv) * (Doseiv / Dosepo) * 100.

Visualizations (Diagrams)

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mito Mitochondrion cluster_caspase Caspase Cascade INCA This compound Bcl_xl Bcl-xl INCA->Bcl_xl Inhibits Mcl_1 Mcl-1 INCA->Mcl_1 Inhibits Bax Bax Bcl_xl->Bax Inhibit Bak Bak Bcl_xl->Bak Inhibit Mcl_1->Bax Inhibit Mcl_1->Bak Inhibit Mito MOMP Bax->Mito Activate Bak->Mito Activate CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Procas9 Pro-caspase-9 Apoptosome->Procas9 Mito->CytoC Release Casp9 Caspase-9 Procas9->Casp9 Cleavage Procas3 Pro-caspase-3 Casp9->Procas3 Casp3 Caspase-3 Procas3->Casp3 Cleavage Apoptosis Apoptosis Casp3->Apoptosis G start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization fasting Overnight Fasting (12 hours) acclimatization->fasting dosing Drug Administration (IV or PO) fasting->dosing sampling Serial Blood Sampling (Scheduled Time Points) dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing storage Sample Storage (-80°C) processing->storage analysis Bioanalysis (UPLC-MS/MS) storage->analysis pk_calc Pharmacokinetic Analysis (NCA) analysis->pk_calc report Data Reporting & Interpretation pk_calc->report end_node End report->end_node G start Plasma Sample Thawing add_is Add Internal Standard (IS) start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex Mix precipitate->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject quantify Data Acquisition & Quantification inject->quantify end_node Final Concentration quantify->end_node

References

Application Notes and Protocols for Preclinical Formulation of Isoneochamaejasmin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoneochamaejasmin A, a biflavonoid isolated from the root of Stellera chamaejasme L., has demonstrated significant potential as an anti-cancer agent. Preclinical studies have shown its ability to induce apoptosis in cancer cells, primarily through the inhibition of the Bcl-2 family of proteins, and to cause cell cycle arrest.[1] However, like many natural product-derived compounds, this compound is presumed to have poor aqueous solubility, which presents a significant hurdle for its development as a therapeutic agent.[2][3] Inadequate solubility can lead to low bioavailability and variable exposure in preclinical models, potentially masking the true efficacy and toxicity of the compound.

These application notes provide a comprehensive guide to formulating this compound for preclinical in vitro and in vivo studies. The protocols outlined below address the challenges of poor solubility by exploring various formulation strategies, including nanosuspensions, self-emulsifying drug delivery systems (SEDDS), and solid dispersions. Additionally, detailed protocols for key preclinical assays are provided to assess the efficacy of the formulated this compound.

Physicochemical Properties of this compound (Predicted)

PropertyPredicted Value/CharacteristicImplication for Formulation
Aqueous Solubility Low (<10 µg/mL)Dissolution rate-limited absorption is expected, leading to poor oral bioavailability. Solubilization techniques are necessary for both in vitro and in vivo studies to achieve desired concentrations.[2][3]
LogP (Lipophilicity) High (>3)The compound is likely to be lipophilic, favoring partitioning into lipidic environments. This property can be leveraged in lipid-based formulations like SEDDS.
Chemical Stability Potential for degradation under harsh pH and oxidative conditions.Formulation strategies should aim to protect the compound from degradation. Stability studies of the final formulation are crucial.
Molecular Weight 542.5 g/mol (approx.)Within the range suitable for oral absorption, provided solubility challenges are overcome.

Formulation Strategies for Preclinical Studies

The selection of an appropriate formulation strategy is critical for achieving adequate and reproducible exposure of this compound in preclinical studies. Below are protocols for three commonly employed and effective techniques for poorly soluble compounds.

Nanosuspension Formulation

Principle: Nanosuspensions increase the dissolution rate and saturation solubility of a drug by reducing its particle size to the nanometer range. This is governed by the Noyes-Whitney and Ostwald-Freundlich equations.

Experimental Protocol: High-Pressure Homogenization

  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of this compound in an aqueous solution containing a stabilizer. A combination of stabilizers is often beneficial, for example, 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) and 0.2% (w/v) docusate sodium.

    • Stir the mixture using a high-shear mixer (e.g., Silverson) at 5000-8000 rpm for 30 minutes to obtain a coarse suspension.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer (e.g., Avestin EmulsiFlex-C5).

    • Homogenize for 10-20 cycles at a pressure of 1500 bar (approximately 22,000 psi).

    • Maintain the temperature of the product at 4-10°C throughout the process using a cooling bath to prevent thermal degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is a mean particle size of <200 nm with a PDI of <0.3.

    • Assess the physical stability of the nanosuspension by monitoring particle size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C and 25°C).

    • Determine the drug content and purity using a validated HPLC method.

Self-Emulsifying Drug Delivery System (SEDDS)

Principle: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug remains in a solubilized state, facilitating its absorption.

Experimental Protocol: Formulation and Characterization

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).

    • Select excipients that exhibit high solubilizing capacity for the drug.

  • Construction of Ternary Phase Diagrams:

    • Prepare a series of blank formulations with varying ratios of the selected oil, surfactant, and co-solvent.

    • Visually observe the self-emulsification properties of each formulation upon dilution (1:100) in purified water. Grade the performance based on the speed of emulsification and the clarity of the resulting emulsion.

    • Construct a ternary phase diagram to identify the optimal concentration ranges of the excipients that lead to the formation of a stable nanoemulsion.

  • Preparation of Drug-Loaded SEDDS:

    • Based on the phase diagram, select an optimized blank formulation.

    • Dissolve this compound in the chosen excipient mixture with gentle heating (if necessary) and vortexing until a clear solution is obtained.

  • Characterization:

    • Assess the self-emulsification time and droplet size of the resulting emulsion after dilution in simulated gastric and intestinal fluids.

    • Evaluate the thermodynamic stability of the formulation by subjecting it to centrifugation and freeze-thaw cycles.

    • Determine the drug content and check for any precipitation upon dilution.

Solid Dispersion

Principle: A solid dispersion is a system in which the drug, in an amorphous or crystalline state, is dispersed in an inert carrier matrix, usually a hydrophilic polymer. This enhances the dissolution rate by increasing the surface area and wettability of the drug.

Experimental Protocol: Solvent Evaporation Method

  • Preparation:

    • Select a suitable hydrophilic polymer carrier (e.g., polyvinylpyrrolidone K30 (PVP K30), Soluplus®).

    • Dissolve this compound and the polymer in a common volatile solvent (e.g., methanol, ethanol) at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40°C).

    • Dry the resulting solid mass in a vacuum oven overnight to remove any residual solvent.

  • Post-Processing:

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Pass the powder through a fine-mesh sieve to obtain a uniform particle size.

  • Characterization:

    • Perform differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to confirm the amorphous nature of the drug within the polymer matrix.

    • Conduct in vitro dissolution studies in a relevant medium (e.g., phosphate buffer pH 6.8 with 0.5% Tween 80) and compare the dissolution profile to that of the unformulated drug.

    • Assess the physical stability of the solid dispersion under accelerated storage conditions (e.g., 40°C/75% RH).

Preclinical Efficacy and Pharmacokinetic Evaluation

In Vitro Cytotoxicity Assay

Protocol: MTT Assay

  • Cell Seeding:

    • Seed cancer cells (e.g., K562 leukemia cells or A549 lung cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the formulated this compound and the unformulated compound (dissolved in DMSO as a control) in culture medium.

    • Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated and untreated control wells.

    • Incubate for 48 or 72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

In Vivo Pharmacokinetic Study

Protocol: Murine Pharmacokinetic Evaluation

  • Animal Model:

    • Use male or female BALB/c mice (6-8 weeks old). Acclimatize the animals for at least one week before the study.

  • Dosing:

    • Administer the optimized formulation of this compound to the mice via oral gavage at a predetermined dose (e.g., 10 mg/kg).

    • For comparison, a control group can be dosed with a simple suspension of the unformulated drug. An intravenous administration group is also recommended to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (approximately 50 µL) from the saphenous or submandibular vein at predefined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect the blood into heparinized tubes.

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

    • Extract this compound from the plasma using a suitable protein precipitation or liquid-liquid extraction method.

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis software (e.g., Phoenix WinNonlin).

In Vivo Tumor Xenograft Efficacy Study

Protocol: Human Tumor Xenograft in Nude Mice

  • Tumor Cell Implantation:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells in 100 µL of Matrigel/PBS mixture) into the flank of athymic nude mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the tumor dimensions with calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment:

    • Administer the formulated this compound (e.g., 10 mg/kg, orally, once daily) and the vehicle control to their respective groups for a specified duration (e.g., 21 days).

  • Monitoring and Endpoint:

    • Measure tumor volumes and body weights 2-3 times per week.

    • The study endpoint is typically reached when the tumors in the control group reach a predetermined size (e.g., 1500 mm³) or at the end of the treatment period.

    • Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Plot the mean tumor volume over time for each group.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Nano Nanosuspension Formulation->Nano SEDDS SEDDS Formulation->SEDDS SD Solid Dispersion Formulation->SD Cytotoxicity Cytotoxicity Assay (MTT) Nano->Cytotoxicity SEDDS->Cytotoxicity SD->Cytotoxicity PK Pharmacokinetic Study Cytotoxicity->PK Efficacy Tumor Xenograft Efficacy Study PK->Efficacy

Caption: Experimental workflow for the preclinical evaluation of formulated this compound.

Bcl2_pathway cluster_stimuli Apoptotic Stimuli cluster_bcl2 Bcl-2 Family Regulation cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade Stimuli Chemotherapeutic Agents (this compound) BH3 BH3-only proteins (e.g., Bid, Bad) Stimuli->BH3 Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) BaxBak Bax / Bak (Pro-apoptotic) Bcl2->BaxBak Mito Mitochondrion BaxBak->Mito BH3->Bcl2 BH3->BaxBak CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis IsoneochamaejasminA This compound IsoneochamaejasminA->Bcl2

Caption: Bcl-2 mediated apoptotic signaling pathway modulated by this compound.

cell_cycle_pathway cluster_G1 G1 Phase cluster_S S Phase cluster_inhibitor Inhibition CDK46 CDK4/6 Rb Rb CDK46->Rb phosphorylates CyclinD Cyclin D CyclinD->CDK46 E2F E2F Rb->E2F inhibits S_Phase DNA Replication E2F->S_Phase promotes p21 p21 p21->CDK46 inhibits Isoneo This compound Isoneo->p21 induces

Caption: Simplified cell cycle regulation pathway at the G1/S checkpoint.

References

Troubleshooting & Optimization

Improving Isoneochamaejasmin A extraction yield from plant material

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Isoneochamaejasmin A from plant material.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and which solvents are most effective for its extraction?

This compound is a biflavonoid, a class of secondary metabolites found in various plants. Like other flavonoids, it is typically moderately polar. The choice of solvent is a critical factor influencing extraction efficiency.[1] Generally, polar solvents are used for flavonoid extraction.[1] The most effective and commonly used solvents are alcohol-water mixtures, such as aqueous ethanol or methanol.[2] For many flavonoids, a 70% methanol or ethanol solution has been shown to be highly efficient. The selection of the optimal solvent system depends on the specific nature of the plant material and the target compound.[3]

Q2: What are the main differences between conventional and modern extraction techniques for compounds like this compound?

Conventional methods like maceration, reflux, and Soxhlet extraction are widely used due to their simplicity and the low cost of equipment.[1][4] However, they often require long extraction times, large volumes of potentially toxic organic solvents, and can risk the degradation of heat-sensitive compounds like this compound.[5][6]

Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Pressurized Liquid Extraction (PLE) offer significant advantages.[2][6] These methods are generally faster, more efficient, require less solvent, and can be more easily automated, reducing the overall environmental impact.[1][2] For instance, UAE has been demonstrated to be more efficient for extracting isoflavones compared to Soxhlet extraction.[5]

Q3: Why is the pre-treatment of plant material crucial before extraction?

Proper pre-treatment is a critical first step to ensure efficient extraction.[3] This process typically involves washing, drying, and grinding the plant material.[3][7] Drying prevents the enzymatic degradation of target compounds and removes water that could interfere with certain organic solvents. Grinding the dried material into a homogenous powder increases the surface area available for contact with the solvent, which significantly improves the extraction kinetics and overall yield.[3][7]

Section 2: Troubleshooting Guide

Q1: My this compound yield is consistently low. What factors should I investigate to troubleshoot this issue?

Low yield is a common problem that can be attributed to several suboptimal parameters in the extraction protocol. There is no universal extraction method, and each procedure must be optimized for the specific plant material and target compound. Key factors to evaluate include the choice of solvent, temperature, solid-to-liquid ratio, and the physical state of the plant sample. Refer to the table below for specific recommendations.

Q2: I suspect that this compound is degrading during my extraction process. How can I mitigate this?

Flavonoids can be sensitive to high temperatures, extreme pH levels, and light.[5][2] If you suspect degradation, consider the following:

  • Temperature Control: If using a heat-based method like Soxhlet or reflux, the compound may be thermolabile.[5] Switch to a lower-temperature or non-thermal method like Ultrasound-Assisted Extraction (UAE) at a controlled temperature or cold maceration.[2][7]

  • pH of Solvent: The pH of the extraction solvent can impact flavonoid stability.[2] For some flavonoids, a slightly acidic solvent (e.g., 0.1% HCl in methanol) can improve both extraction and stability.[5] However, highly acidic or alkaline conditions can cause degradation.[8] It is recommended to maintain a near-neutral or slightly acidic pH unless empirical data suggests otherwise.

  • Light Exposure: Protect your sample and extracts from direct light, as flavonoids can be photosensitive. Use amber glassware or cover your equipment with aluminum foil.

Q3: My final extract contains many impurities. How can I improve the purity of this compound?

Plant extracts are complex mixtures of various phytochemicals.[3] Achieving high purity requires downstream processing after the initial extraction. Common purification techniques include:

  • Liquid-Liquid Partitioning: Use immiscible solvents to separate compounds based on their differential solubility.

  • Chromatography: This is the most effective method for isolating pure compounds. Techniques like column chromatography, flash chromatography, and preparative High-Performance Liquid Chromatography (HPLC) are standard for purifying target molecules from complex crude extracts.[3][9]

Section 3: Data Presentation

Table 1: Comparison of Common Extraction Methods for Isoflavonoids

MethodAdvantagesDisadvantagesTypical Solvents
Maceration Simple, low cost, suitable for thermolabile compounds.[10]Time-consuming, large solvent volume, potentially lower efficiency.[1]Ethanol, Methanol, Water, Acetone
Soxhlet Extraction Continuous and efficient for certain matrices.Requires heat (risk of degradation), long duration, large solvent volume.[6]Ethanol, Methanol, Hexane
Ultrasound-Assisted (UAE) Fast, high efficiency, reduced solvent and energy consumption.[2]Requires specialized equipment, potential for localized heating.Aqueous Ethanol, Aqueous Methanol
Pressurized Liquid (PLE) Very fast, highly efficient, low solvent use, automated.High initial equipment cost, high pressure and temperature may degrade compounds.Methanol-Water, Ethanol-Water

Table 2: Troubleshooting Low Yield - Key Parameter Optimization

ParameterPotential IssueRecommendationJustification
Solvent Choice Incorrect polarity or composition.Test different ratios of ethanol/water or methanol/water (e.g., 50%, 70%, 95%).Matching solvent polarity to the target compound is critical for solubility and extraction.[1]
Particle Size Plant material is not ground finely enough.Grind the dried plant material to a fine, uniform powder (e.g., 40-60 mesh).Increases surface area, allowing for better solvent penetration and mass transfer.[3]
Temperature Too low for efficient extraction or too high, causing degradation.Optimize temperature for the chosen method (e.g., 40-60°C for UAE, 80-90°C for reflux).[2][11]Higher temperatures increase solubility and diffusion but can cause degradation.[2]
Extraction Time Insufficient time for complete extraction.Increase extraction time incrementally. For UAE, test durations from 30 to 90 minutes.Ensures equilibrium is reached between the solid matrix and the solvent.
Solid-to-Liquid Ratio Too much solid material for the solvent volume.Test different ratios, starting from 1:10 and moving to 1:20 (g/mL). A 1:6 ratio has been optimal in some studies.[11]A higher solvent volume ensures complete immersion and a proper concentration gradient for diffusion.
Agitation Lack of mixing during extraction.Ensure constant and adequate stirring or shaking during maceration or UAE.Agitation facilitates the diffusion of the target compound from the plant matrix into the solvent.

Section 4: Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is recommended for its high efficiency and reduced extraction time.

  • Preparation: Dry the plant material at 50°C until constant weight is achieved. Grind the material into a fine powder (40-60 mesh).

  • Mixing: Accurately weigh 10 g of the powdered plant material and place it into a 250 mL Erlenmeyer flask. Add 150 mL of 70% (v/v) ethanol. This creates a solid-to-liquid ratio of 1:15.

  • Sonication: Place the flask in an ultrasonic bath. Set the temperature to 50°C and the frequency to 40 kHz.[2] Sonicate for 60 minutes. Ensure the flask is adequately submerged and agitated.

  • Filtration: After sonication, immediately filter the mixture through Whatman No. 1 filter paper using a Buchner funnel under vacuum.

  • Extraction Repetition: To maximize yield, transfer the collected plant residue back into the flask, add another 100 mL of 70% ethanol, and repeat the sonication and filtration steps.

  • Solvent Evaporation: Combine the filtrates from both extractions. Concentrate the extract using a rotary evaporator at 50°C under reduced pressure until the ethanol is completely removed.

  • Final Product: The resulting aqueous residue can be lyophilized (freeze-dried) to obtain a dry powder extract, ready for quantification or further purification.

Protocol 2: Conventional Maceration Protocol for this compound

This protocol is a simpler, lower-cost alternative.

  • Preparation: Prepare the plant material as described in Protocol 1 (drying and grinding).

  • Soaking: Place 10 g of the powdered material into a 500 mL sealed conical flask. Add 200 mL of 70% (v/v) methanol (1:20 solid-to-liquid ratio).

  • Maceration: Seal the flask and place it on an orbital shaker at 120 rpm. Macerate for 48 hours at room temperature, protected from light.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Wash the plant residue on the filter with an additional 50 mL of 70% methanol to recover any remaining extract.

  • Solvent Evaporation: Combine the filtrates and concentrate the extract using a rotary evaporator at 45°C.

  • Final Product: Lyophilize the concentrated extract to yield a dry powder.

Section 5: Mandatory Visualizations

G cluster_prep Phase 1: Sample Preparation cluster_extract Phase 2: Extraction cluster_post Phase 3: Post-Extraction P1 Select Plant Material P2 Dry Material (e.g., 50°C Oven) P1->P2 P3 Grind to Fine Powder (40-60 mesh) P2->P3 E1 Add Solvent (e.g., 70% Ethanol) P3->E1 E2 Perform Extraction (e.g., UAE or Maceration) E1->E2 E3 Filter to Separate Solid Residue & Liquid Extract E2->E3 E4 Re-extract Residue (Optional) E3->E4 PO1 Combine Filtrates E3->PO1 PO2 Concentrate Extract (Rotary Evaporator) PO1->PO2 PO3 Lyophilize to Dry Powder (Crude Extract) PO2->PO3 PO4 Purify this compound (e.g., HPLC, Column Chromatography) PO3->PO4

Caption: Workflow for Extraction and Isolation of this compound.

G Start Start: Low Extraction Yield Q1 Is plant material dried and finely ground? Start->Q1 A1_No No: Dry and grind material to a fine powder (40-60 mesh) Q1->A1_No No Q2 Is the solvent optimal? (e.g., 70% EtOH/MeOH) Q1->Q2 Yes A1_Yes Yes A1_No->Q2 A2_No No: Test different alcohol-water concentrations (50-95%) Q2->A2_No No Q3 Is the solid:liquid ratio adequate? (e.g., >1:10) Q2->Q3 Yes A2_Yes Yes A2_No->Q3 A3_No No: Increase solvent volume to ensure full saturation Q3->A3_No No Q4 Are time and temperature optimized? Q3->Q4 Yes A3_Yes Yes A3_No->Q4 A4_No No: Increase extraction time and/or adjust temperature Q4->A4_No No End Yield Improved. Consider purification. Q4->End Yes End_Fail Yield still low. Consider alternative methods (PLE, MAE). Q4->End_Fail If all else fails A4_Yes Yes A4_No->End

Caption: Decision Tree for Troubleshooting Low Extraction Yield.

References

Technical Support Center: Overcoming Isoneochamaejasmin A Solubility Challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Isoneochamaejasmin A in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a biflavonoid, a class of natural compounds known for their potential therapeutic properties. However, like many biflavonoids, this compound is a hydrophobic molecule with poor water solubility. This low aqueous solubility can significantly hinder its bioavailability and limit its therapeutic efficacy in preclinical and clinical studies. For a drug to be absorbed and exert its pharmacological effect, it must first dissolve in the aqueous environment of the gastrointestinal tract or bloodstream.

Q2: What is the approximate aqueous solubility of this compound?

While the exact aqueous solubility of this compound is not widely reported in public literature, it is expected to be very low, characteristic of other poorly soluble flavonoids. For instance, the aqueous solubility of similar flavonoids like quercetin and rutin at 20°C is approximately 0.01 g/L and 0.12 g/L, respectively. It is reasonable to assume that this compound falls within a similar range of poor solubility.

Q3: What are the most common techniques to improve the aqueous solubility of this compound?

Several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most promising methods for biflavonoids include:

  • Solid Dispersion: This involves dispersing the drug in an inert, hydrophilic carrier at the molecular level.[1][2] This can be achieved through methods like solvent evaporation or hot-melt extrusion.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, within their cavity, forming water-soluble inclusion complexes.

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, which can lead to faster dissolution.

  • Use of Co-solvents and Surfactants: The addition of water-miscible organic solvents (co-solvents) or surface-active agents (surfactants) can increase the solubility of hydrophobic drugs.

Q4: Which hydrophilic carriers are recommended for creating solid dispersions of this compound?

Based on studies with other biflavonoids, Polyvinylpyrrolidone K-30 (PVP K-30) has shown significant success in increasing solubility and dissolution rates when used as a carrier in amorphous solid dispersions.[1][2] Other potential carriers include Poloxamer 188, Polyethylene Glycol (PEG) 4000, and PEG 6000.

Q5: What type of cyclodextrin is suitable for complexation with this compound?

Beta-cyclodextrin (β-CD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for complexing with flavonoids. The choice of cyclodextrin can depend on the size of the guest molecule and the desired stability of the complex.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield of solid dispersion after solvent evaporation. - Incomplete dissolution of this compound or the carrier in the solvent.- Adhesion of the product to the evaporation flask.- Ensure complete dissolution by selecting an appropriate solvent (e.g., ethanol) and using sonication.- Scrape the flask walls thoroughly to recover all the product.
Precipitation of this compound from the aqueous solution of the cyclodextrin complex over time. - The complex may not be stable at the prepared concentration.- The stoichiometry of the complex is not optimal.- Determine the phase solubility diagram to identify the optimal concentration range for stable complex formation.- Adjust the molar ratio of this compound to cyclodextrin.
Inconsistent results in solubility enhancement experiments. - Variability in experimental conditions (e.g., temperature, stirring speed, time).- Impurities in the this compound sample.- Standardize all experimental parameters.- Ensure the purity of the this compound sample using appropriate analytical techniques (e.g., HPLC).
The chosen surfactant is not effectively increasing solubility. - The surfactant concentration is below the critical micelle concentration (CMC).- The type of surfactant is not suitable for this compound.- Increase the surfactant concentration above its CMC.- Screen a panel of different non-ionic surfactants (e.g., Tween 80, Pluronic F68) to find the most effective one.

Data Presentation

Table 1: Solubility Enhancement of Biflavonoids from Selaginella doederleinii using Solid Dispersion with PVP K-30.

BiflavonoidSolubility in Water (µg/mL)Fold Increase in Solubility
Amentoflavone2.8516.98
Robustaflavone2.5117.47
2″,3″-dihydro-3′,3‴-biapigenin2.6317.59
3′,3‴-binaringenin2.4218.42
Delicaflavone2.2519.48

Data adapted from a study on biflavonoids from Selaginella doederleinii, demonstrating the potential for significant solubility improvement of related compounds like this compound using the solid dispersion technique.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its aqueous solubility.

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Ethanol (analytical grade)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieve (80-mesh)

Methodology:

  • Accurately weigh this compound and PVP K-30 in a desired ratio (e.g., 1:4 w/w).

  • Dissolve the weighed this compound in a suitable volume of ethanol in a round-bottom flask. Use sonication if necessary to ensure complete dissolution.

  • In a separate beaker, dissolve the weighed PVP K-30 in ethanol.

  • Add the PVP K-30 solution to the this compound solution and mix thoroughly.

  • Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 50°C) until a solid film is formed on the flask wall.

  • Further dry the solid residue in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through an 80-mesh sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: Preparation and Characterization of this compound-Cyclodextrin Inclusion Complex

Objective: To prepare a water-soluble inclusion complex of this compound with a cyclodextrin.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer with heating plate

  • 0.45 µm syringe filters

  • HPLC system for analysis

Methodology:

Part A: Phase Solubility Study

  • Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 0 to 20 mM).

  • Add an excess amount of this compound to each HP-β-CD solution in sealed vials.

  • Shake the vials at a constant temperature (e.g., 25°C) for 48 hours to reach equilibrium.

  • After equilibration, centrifuge the suspensions to separate the undissolved this compound.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Analyze the concentration of dissolved this compound in the filtrate using a validated HPLC method.

  • Plot the concentration of dissolved this compound against the concentration of HP-β-CD to obtain a phase solubility diagram. This will help determine the stoichiometry and stability constant of the complex.

Part B: Preparation of the Solid Inclusion Complex (Kneading Method)

  • Based on the phase solubility study, determine the optimal molar ratio of this compound to HP-β-CD (e.g., 1:1).

  • Weigh the appropriate amounts of this compound and HP-β-CD.

  • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

  • Gradually add the this compound to the paste while continuously kneading for 60 minutes.

  • Add small amounts of water as needed to maintain a suitable consistency.

  • Dry the resulting product in a vacuum oven at 40°C for 24 hours.

  • Pulverize the dried complex and store it in a desiccator.

Visualizations

experimental_workflow_solid_dispersion cluster_preparation Preparation cluster_processing Processing cluster_final_product Final Product weigh_drug Weigh this compound and PVP K-30 dissolve_drug Dissolve in Ethanol weigh_drug->dissolve_drug mix_solutions Mix Solutions dissolve_drug->mix_solutions evaporation Solvent Evaporation (Rotary Evaporator) mix_solutions->evaporation drying Vacuum Drying evaporation->drying pulverize Pulverize and Sieve drying->pulverize storage Store in Desiccator pulverize->storage

Caption: Experimental workflow for preparing this compound solid dispersion.

experimental_workflow_cyclodextrin_complexation cluster_phase_solubility Phase Solubility Study cluster_complex_preparation Inclusion Complex Preparation (Kneading) prepare_cd_solutions Prepare HP-β-CD Solutions add_drug Add Excess this compound prepare_cd_solutions->add_drug equilibrate Equilibrate (48h) add_drug->equilibrate analyze Filter and Analyze (HPLC) equilibrate->analyze plot Plot Phase Solubility Diagram analyze->plot weigh_components Weigh Components (Optimal Ratio) plot->weigh_components Determines Ratio knead Knead with Water weigh_components->knead dry Vacuum Dry knead->dry pulverize Pulverize dry->pulverize

Caption: Workflow for cyclodextrin complexation of this compound.

bcl2_apoptosis_pathway cluster_inhibition Inhibition by this compound cluster_proteins Bcl-2 Family Proteins cluster_downstream Apoptotic Cascade isoneo This compound bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) isoneo->bcl2 Inhibits bax_bak Bax / Bak (Pro-apoptotic) bcl2->bax_bak Inhibits cytochrome_c Cytochrome c Release bax_bak->cytochrome_c Promotes caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Proposed mechanism of action via Bcl-2 pathway inhibition.

References

Technical Support Center: Optimizing HPLC Separation of Isoneochamaejasmin A Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Isoneochamaejasmin A isomers. Given the limited specific literature on the isomers of this compound, this guide draws upon established principles for the separation of flavonoid and biflavonoid isomers, alongside a published analytical method for this compound.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the HPLC separation of this compound and related flavonoid isomers.

Problem 1: Poor Resolution or Co-elution of Isomers

Symptoms:

  • Peaks are not baseline separated.

  • A single broad peak is observed where multiple isomers are expected.

  • Shoulder peaks are present.

Possible Causes & Solutions:

CauseSolution
Inappropriate Mobile Phase Composition Modify the mobile phase. For reversed-phase HPLC, adjust the ratio of the organic solvent (acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve separation.
Incorrect pH of the Mobile Phase The ionization state of flavonoids can significantly impact their retention and selectivity.[1] Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of phenolic hydroxyl groups, which often leads to sharper peaks and better resolution.
Suboptimal Column Chemistry If using a standard C18 column, consider a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative selectivity for aromatic compounds through π-π interactions. For potential chiral isomers (enantiomers), a chiral stationary phase (CSP) is necessary.[2]
Inadequate Method Gradient If using a gradient, make it shallower. A slower increase in the organic solvent concentration over a longer period can improve the separation of closely eluting compounds.
High Flow Rate Reduce the flow rate. This can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, although it will increase the run time.
Elevated Temperature While higher temperatures can improve efficiency, they may sometimes reduce selectivity. Try running the separation at a lower temperature (e.g., 25-30 °C).
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a trailing edge.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Silanols Add a competitive base (e.g., triethylamine) in small concentrations to the mobile phase to block active silanol groups on the silica support. Alternatively, use an end-capped column. Adding a small amount of acid (like formic acid) can also suppress silanol ionization and reduce tailing.
Column Overload Reduce the concentration of the injected sample. Overloading the column can lead to peak distortion.
Presence of Metal Contaminants Use a mobile phase with a chelating agent like EDTA if metal contamination in the sample or system is suspected.
Mismatched Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting in a solvent much stronger than the mobile phase can cause peak distortion.
Column Degradation If the column is old or has been used with aggressive mobile phases, the stationary phase may be degraded. Replace the column.
Problem 3: Peak Splitting or Shoulder Peaks

Symptoms:

  • A single peak appears as two or more closely spaced peaks.

  • A small peak appears on the leading or tailing edge of the main peak.

Possible Causes & Solutions:

CauseSolution
Sample Solvent Incompatibility Ensure the sample is dissolved in the mobile phase or a weaker solvent. A strong sample solvent can cause the sample to spread unevenly at the column inlet.
Column Inlet Frit Blockage A partially blocked frit can cause the sample to be distributed unevenly onto the column.[3] Reverse flush the column (if permitted by the manufacturer) or replace the frit or column.
Column Void or Channeling A void at the head of the column can lead to peak splitting. This can be caused by pressure shocks or long-term use. Replace the column.
Co-elution of Isomers The "split" peak may actually be two unresolved isomers. Optimize the mobile phase, gradient, or column chemistry to improve separation.
On-Column Interconversion of Isomers If the isomers can interconvert under the chromatographic conditions (e.g., tautomers), this can lead to peak distortion. Try modifying the mobile phase pH or temperature to stabilize one form.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound isomers?

A1: Based on a published UPLC-MS/MS method for this compound, a good starting point for method development would be a reversed-phase C18 column (e.g., an Acquity UPLC HSS T3, 100 x 2.1 mm, 1.8 µm or equivalent HPLC column) with a mobile phase consisting of water and methanol (or acetonitrile) with 0.1% formic acid.[4] A gradient elution from a lower to a higher concentration of the organic solvent is recommended to effectively separate compounds with different polarities.

Q2: My peaks for this compound are very broad. What can I do to improve peak shape?

A2: Broad peaks can be caused by several factors. First, ensure your mobile phase is properly degassed to prevent bubbles in the system. Check for and eliminate any excessive extra-column volume (e.g., long tubing). Adding a small amount of acid (like 0.1% formic acid) to your mobile phase can sharpen the peaks of phenolic compounds like flavonoids by suppressing ionization. Also, consider reducing the flow rate or optimizing the column temperature.

Q3: I am not able to separate two isomers of what I believe to be this compound. What should I try next?

A3: If you are unable to separate the isomers, you need to alter the selectivity of your chromatographic system. Here are a few steps to take:

  • Change the organic modifier: If you are using methanol, try acetonitrile, or vice versa. These solvents have different selectivities.

  • Modify the mobile phase pH: A small change in pH can significantly affect the retention of ionizable compounds.

  • Try a different column: A column with a different stationary phase, such as a phenyl-hexyl or a biphenyl column, can provide different interactions and may resolve your isomers.

  • Consider chiral separation: If you suspect you have enantiomers, you will need a chiral HPLC column. Common chiral stationary phases are polysaccharide-based (e.g., cellulose or amylose derivatives).

Q4: How do I know if I have enantiomers or diastereomers?

A4: Diastereomers have different physical properties and can typically be separated on standard achiral HPLC columns (like C18 or phenyl) with careful method optimization. Enantiomers, on the other hand, have identical physical properties in an achiral environment and will co-elute on a standard column. To separate enantiomers, a chiral stationary phase is required.[2]

Q5: My retention times are drifting during a series of injections. What could be the cause?

A5: Retention time drift can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.

  • Mobile phase composition change: If the mobile phase is prepared by mixing, ensure it is well-mixed and that there is no evaporation of the more volatile component.

  • Column temperature fluctuations: Use a column oven to maintain a constant temperature.

  • Pump issues: Air bubbles in the pump or failing pump seals can cause inconsistent flow rates. Purge the pump and check for leaks.

Experimental Protocols

The following is a generalized experimental protocol for the HPLC separation of this compound and its isomers, based on a published UPLC-MS/MS method and general practices for flavonoid analysis.

Protocol 1: Reversed-Phase HPLC for Diastereomer/Structural Isomer Separation

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or PDA detector.

  • Column: A high-quality C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size). An Acquity UPLC HSS T3 column (100 mm x 2.1 mm, 1.8 µm) was used in a published analytical method and can be adapted for HPLC.[4]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min (for a 4.6 mm ID column).

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at the UV maxima for this compound (typically around 280 nm and 330 nm for flavonoids).

  • Injection Volume: 10 µL.

  • Gradient Program (example for method development):

    Time (min) % Mobile Phase B
    0.0 40
    20.0 80
    25.0 80
    25.1 40

    | 30.0 | 40 |

Note: This gradient is a starting point and should be optimized to achieve the best resolution for your specific sample.

Mandatory Visualizations

The following diagrams illustrate common workflows and logical relationships in troubleshooting HPLC separation of isomers.

Troubleshooting_Workflow start Start: Poor Isomer Separation check_method Review Method Parameters: - Mobile Phase - Gradient - Flow Rate - Temperature start->check_method optimize_mp Optimize Mobile Phase: - Adjust Organic % - Change Organic Solvent - Adjust pH check_method->optimize_mp Mobile Phase Issue? optimize_gradient Optimize Gradient: - Make Shallower - Increase Run Time check_method->optimize_gradient Gradient Issue? resolution_ok Resolution Achieved optimize_mp->resolution_ok resolution_not_ok Resolution Still Poor optimize_mp->resolution_not_ok optimize_gradient->resolution_ok optimize_gradient->resolution_not_ok change_column Change Column: - Different Stationary Phase - Chiral Column? change_column->resolution_ok resolution_not_ok->change_column

Caption: A logical workflow for troubleshooting poor isomer separation in HPLC.

Peak_Shape_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Peak Shape Problem (Tailing, Splitting, Broadening) cause1 Column Issues - Overload - Degradation - Void/Blockage start->cause1 cause2 Mobile Phase/Sample Issues - pH Mismatch - Solvent Mismatch - Contamination start->cause2 cause3 System Issues - Leaks - High Dead Volume - Temperature Fluctuation start->cause3 solution1 Adjust Sample: - Dilute Sample - Dissolve in Mobile Phase cause1->solution1 solution3 System Maintenance: - Check for Leaks - Flush System - Replace Column cause1->solution3 cause2->solution1 solution2 Optimize Method: - Adjust Mobile Phase pH - Use Column Oven cause2->solution2 cause3->solution3

Caption: Troubleshooting guide for common HPLC peak shape problems.

References

Technical Support Center: Isoneochamaejasmin A NMR Signal Resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the resolution of Nuclear Magnetic Resonance (NMR) signals for the biflavonoid Isoneochamaejasmin A. Due to its complex structure, this compound often produces NMR spectra with significant signal overlap, complicating structural elucidation and analysis.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR signals of this compound typically poorly resolved?

A1: this compound is a biflavonoid composed of two naringenin units, resulting in a complex structure with numerous protons and carbons in similar chemical environments[1]. This structural complexity leads to a high density of signals within a narrow chemical shift range, particularly in the aromatic and aliphatic regions of the ¹H NMR spectrum, causing significant signal overlap and making individual peak assignment challenging[2].

Q2: What is the most critical first step to ensure the best possible NMR resolution?

A2: The most critical first step is proper sample preparation and instrument setup. This includes ensuring your sample is free of particulate matter, is not overly concentrated, and is fully dissolved to maintain homogeneity. Following this, meticulous shimming of the spectrometer's magnetic field is essential to minimize peak broadening and achieve optimal lineshape[3].

Q3: When is it necessary to move from 1D NMR to 2D NMR experiments?

A3: You should consider 2D NMR experiments when significant signal overlap persists in the 1D ¹H NMR spectrum even after optimizing sample conditions (concentration, solvent, temperature) and instrument parameters (shimming). 2D NMR techniques are designed to resolve these ambiguities by correlating signals across a second dimension, often leveraging the much wider chemical shift range of ¹³C to separate overlapping proton signals[2][4].

Q4: Can changing the NMR solvent really improve the resolution of my spectrum?

A4: Yes, changing the solvent can significantly impact spectral resolution. Different solvents interact with the analyte in unique ways, inducing changes in the chemical shifts of nearby protons. For instance, aromatic solvents like benzene-d₆ often cause different shifts compared to chloroform-d₃, which can effectively separate previously overlapping peaks[2][3].

Troubleshooting Guide

Problem 1: My entire NMR spectrum consists of broad, poorly defined peaks.

Q: I've acquired a spectrum of this compound, but all the signals are broad and the resolution is poor. What are the likely causes and how can I fix this?

A: Broad peaks are typically indicative of issues with magnetic field homogeneity, sample concentration, or the physical state of the sample. Follow these steps to troubleshoot:

  • Re-shim the Spectrometer: Poor shimming is a common cause of broad lineshapes. Carefully re-shim the magnetic field, paying close attention to both on-axis and off-axis shims to optimize homogeneity[3].

  • Check Sample Concentration: A sample that is too concentrated can lead to increased viscosity and intermolecular interactions, causing peak broadening. Try acquiring a spectrum with a more dilute sample[3].

  • Ensure Complete Solubility: If this compound is not fully dissolved or has started to precipitate, the sample will be inhomogeneous. This severely degrades spectral quality. Ensure your sample is completely soluble in the chosen deuterated solvent. If necessary, filter the sample through a cotton plug in a pipette before transferring it to the NMR tube[5].

  • Remove Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned and that solvents are of high purity.

Problem 2: The aromatic and aliphatic regions of my ¹H NMR spectrum are too crowded to interpret.

Q: I can't distinguish individual proton signals in the aromatic (~6-8 ppm) and aliphatic regions of my this compound spectrum due to severe overlap. What techniques can I use to resolve them?

A: This is the most common challenge with complex natural products. The solution involves a combination of optimizing experimental conditions and employing advanced NMR experiments.

  • Optimize Solvent and Temperature: Experiment with different deuterated solvents (e.g., CDCl₃, acetone-d₆, benzene-d₆, DMSO-d₆). Aromatic solvents can induce differential shifts that may resolve overlapping signals[2][3]. Additionally, acquiring spectra at different temperatures can alter molecular conformations and improve resolution[2].

  • Increase Spectrometer Field Strength: If available, use a spectrometer with a higher magnetic field (e.g., 600 MHz or higher). The chemical shift dispersion increases with field strength, which can physically separate overlapping multiplets[2][6].

  • Utilize 2D NMR Spectroscopy: This is the most powerful method for resolving overlap. A ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) experiment is highly recommended. It spreads the proton signals out over the much wider and less crowded ¹³C chemical shift range, providing resolution for proton signals that are attached to carbons with different chemical shifts[2][7].

Problem 3: I am unable to assign specific proton and carbon signals for complete structural confirmation.

Q: Even after improving resolution, I am struggling to definitively assign all the ¹H and ¹³C signals of this compound. Which experiments are required for full assignment?

A: A suite of 2D NMR experiments is typically required for the complete structural elucidation of a complex molecule like this compound.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are scalar-coupled (typically through 2-3 bonds). It is essential for tracing out the proton connectivity within the individual naringenin units[2].

  • ¹H-¹³C HSQC: As mentioned above, this experiment correlates each proton with its directly attached carbon. It is the primary tool for assigning carbons that have attached protons[2].

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for connecting different fragments of the molecule, for example, linking aromatic protons to quaternary carbons and identifying the linkage point between the two flavonoid moieties.

  • ¹H-¹H TOCSY (Total Correlation Spectroscopy): A TOCSY experiment can identify all protons within a coupled spin system, which can help to differentiate the signals belonging to each of the two separate naringenin scaffolds[2].

Data and Experimental Protocols

Data Presentation

Table 1: Comparison of Common NMR Solvents for Enhancing Resolution

SolventPolarityTypical UsePotential Effect on this compound Signals
Chloroform-d (CDCl₃) LowStandard for non-polar to moderately polar compounds.May result in significant signal overlap due to its relatively inert nature.
Acetone-d₆ HighGood for dissolving a wide range of compounds.Can disrupt intermolecular hydrogen bonding, potentially sharpening hydroxyl proton signals and altering chemical shifts[3].
Benzene-d₆ Non-polarCan induce Aromatic Solvent-Induced Shifts (ASIS).Often causes significant changes in chemical shifts, especially for protons near aromatic rings, which can resolve overlapping signals[3].
DMSO-d₆ HighExcellent for dissolving polar compounds and observing exchangeable protons (e.g., -OH).Hydroxyl protons appear as sharp, distinct signals, aiding in their identification.

Table 2: Recommended 2D NMR Experiments for this compound Analysis

ExperimentInformation ProvidedPrimary Application for this compound
COSY ¹H-¹H correlations through 2-3 bonds.Mapping proton-proton connectivities within each flavonoid ring system.
HSQC ¹H-¹³C one-bond correlations.Resolving overlapping ¹H signals by spreading them across the ¹³C dimension; assigning protonated carbons[2].
HMBC ¹H-¹³C correlations through 2-3 bonds.Assigning quaternary carbons and connecting different spin systems across the molecule.
TOCSY ¹H-¹H correlations within an entire spin system.Differentiating the two complete naringenin spin systems from each other[2].
Experimental Protocols

Protocol 1: General Sample Preparation and Shimming Optimization

  • Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

  • Solvent Addition: Add approximately 0.6 mL of a high-purity deuterated solvent (e.g., acetone-d₆ or DMSO-d₆) to the sample vial.

  • Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. Visually inspect for any suspended particles.

  • Transfer: If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool at the tip of a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.

  • Shimming: Load a standard shim file and perform an automated shimming routine. Follow this with manual shimming of the Z1, Z2, X, and Y shims (and higher-order shims if necessary) to achieve the narrowest possible peak width and most symmetrical lineshape for a solvent or reference signal.

Protocol 2: Acquiring a High-Resolution ¹H-¹³C HSQC Spectrum

This protocol assumes a modern spectrometer (e.g., Bruker Avance).

  • Load Pulse Program: Select a gradient-enhanced, sensitivity-improved HSQC pulse sequence (e.g., hsqcedetgpsisp on a Bruker system).

  • Set Acquisition Parameters:

    • ¹H Spectral Width (SW): Set to cover the full proton chemical shift range (e.g., 10-12 ppm).

    • ¹³C Spectral Width (SW): Set to cover the expected carbon range for this compound (e.g., 0-180 ppm)[8].

    • Transmitter Offsets (O1P, O2P): Center the offsets in the middle of the respective spectral widths.

    • Number of Scans (NS): Set to a multiple of 8 or 16 (e.g., 8) to achieve an adequate signal-to-noise ratio.

    • Number of Increments (in F1): Set the number of t₁ increments in the indirect dimension (¹³C) to achieve the desired resolution (e.g., 256 to 512).

    • Relaxation Delay (D1): Use a standard delay of 1-2 seconds.

  • Acquire Data: Start the acquisition. The experiment time will depend on the number of scans and increments.

  • Process Data:

    • Apply an appropriate window function (e.g., squared sine bell) in both dimensions.

    • Perform a two-dimensional Fourier transform.

    • Carefully phase the spectrum in both the F2 (¹H) and F1 (¹³C) dimensions.

    • Calibrate the chemical shift axes using a known solvent or reference signal.

Visualizations

troubleshooting_workflow cluster_problems Identify Primary Issue cluster_solutions_broad Solutions for Broad Peaks cluster_solutions_overlap Solutions for Overlapping Signals start Poor NMR Resolution Observed (Broad or Overlapping Signals) broad_peaks All Peaks are Broad start->broad_peaks Is lineshape poor? overlap Signals are Overlapping start->overlap Is lineshape good, but peaks overlap? shim 1. Re-shim Magnetic Field broad_peaks->shim solvent_temp 1. Optimize Solvent and Temperature overlap->solvent_temp concentration 2. Check Sample Concentration and Solubility shim->concentration paramagnetic 3. Check for Paramagnetic Impurities concentration->paramagnetic end_node High-Resolution Spectrum paramagnetic->end_node Problem Solved field 2. Use Higher Field Spectrometer solvent_temp->field two_d 3. Acquire 2D NMR (e.g., HSQC) field->two_d two_d->end_node Problem Solved

Caption: Troubleshooting workflow for enhancing NMR spectral resolution.

nmr_logic cluster_experiments 2D NMR Correlation Experiments structure Complete Structure of This compound cosy COSY (¹H-¹H Connectivity) cosy->structure Identifies adjacent protons hsqc HSQC (¹J C-H Correlation) hsqc->structure Assigns protonated carbons hmbc HMBC (²⁻³J C-H Correlation) hmbc->structure Assigns quaternary carbons and connects fragments tocsy TOCSY (Full ¹H Spin System) tocsy->structure Identifies entire flavonoid scaffolds

Caption: Logical relationship of 2D NMR experiments for structural elucidation.

References

Isoneochamaejasmin A low bioavailability and potential solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the low bioavailability of Isoneochamaejasmin A. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

This compound is a biflavonoid isolated from the plant Stellera chamaejasme. Like many other flavonoids and biflavonoids, it is presumed to have low oral bioavailability. This is a significant concern for researchers as it can lead to high variability in experimental results and hinder the translation of in vitro findings to in vivo efficacy. The low bioavailability of related biflavonoids has been documented, suggesting that this compound likely faces similar challenges.

Q2: What are the primary reasons for the suspected low bioavailability of this compound?

Based on studies of similar biflavonoids, the low bioavailability of this compound is likely attributable to a combination of factors:

  • Poor Aqueous Solubility: Biflavonoids are often lipophilic molecules with limited solubility in aqueous solutions, which is the first barrier to absorption in the gastrointestinal tract.

  • P-glycoprotein (P-gp) Efflux: this compound may be a substrate for the P-glycoprotein efflux pump, an ATP-dependent transporter that actively pumps xenobiotics out of cells and back into the intestinal lumen, thereby reducing net absorption. Studies on Neochamaejasmin B, a related biflavonoid from the same plant, have shown inhibition of P-gp, suggesting that P-gp is a relevant transporter for this class of compounds[1].

  • Extensive First-Pass Metabolism: The compound may undergo significant metabolism in the gut wall and/or the liver before reaching systemic circulation. This has been observed with other biflavonoids like chamaechromone[1].

  • Gut Microbiota Metabolism: The gut microbiome can metabolize flavonoids, potentially altering their structure and reducing the amount of the parent compound available for absorption[2][3][4][5].

Q3: Are there any established methods to quantify this compound in plasma for pharmacokinetic studies?

Yes, a sensitive and validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method has been developed for the simultaneous determination of isochamaejasmin, neochamaejasmin A, and daphnoretin in rat plasma. This method has been successfully applied to a pharmacokinetic study of a Stellera chamaejasme L. extract[6]. Researchers can adapt this methodology for quantifying this compound in their own pharmacokinetic experiments.

Troubleshooting Guide

Problem: High variability in plasma concentrations of this compound in animal studies.

  • Possible Cause 1: Poor aqueous solubility leading to inconsistent absorption.

    • Solution: Consider formulation strategies to improve solubility and dissolution. See the "Potential Solutions" section below for detailed approaches such as the use of amorphous solid dispersions.

  • Possible Cause 2: Inter-individual differences in P-gp expression or activity.

    • Solution: Co-administration with a known P-gp inhibitor can help to probe the involvement of this transporter. However, this should be done cautiously as it can affect the pharmacokinetics of other compounds.

  • Possible Cause 3: Variations in gut microbiota composition among experimental animals.

    • Solution: Ensure that animals are sourced from the same vendor and housed under identical conditions to minimize variations in gut flora. For more controlled studies, consider using germ-free or antibiotic-treated animal models.

Problem: In vitro potency of this compound does not translate to in vivo efficacy.

  • Possible Cause: Insufficient systemic exposure due to low bioavailability.

    • Solution: Conduct a pilot pharmacokinetic study to determine the plasma concentrations achieved with the current dosing regimen. If the exposure is below the in vitro effective concentration, formulation improvement is necessary.

  • Possible Cause: Rapid metabolism of the compound.

    • Solution: Investigate the metabolic stability of this compound using in vitro systems like liver microsomes or S9 fractions. Identifying the major metabolites can also provide insights into the metabolic pathways involved.

Potential Solutions to Improve Bioavailability

Several formulation strategies have been successfully employed to enhance the oral bioavailability of poorly soluble compounds, including biflavonoids.

Formulation Strategies
Formulation StrategyMechanism of ActionExample Application for Similar Compounds
Amorphous Solid Dispersions (ASDs) The drug is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state, which has higher apparent solubility and faster dissolution rates compared to the crystalline form.A study on biflavonoids from Selaginella doederleinii showed that an ASD formulation with polyvinylpyrrolidone K-30 (PVP K-30) significantly increased the solubility, dissolution rate, and oral bioavailability of five major biflavonoids in rats.
Lipid-Based Formulations These include nanoemulsions, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS). They enhance solubility and can facilitate lymphatic absorption, bypassing first-pass metabolism.Lipid-based formulations have been shown to improve the bioavailability of other poorly water-soluble natural products like silymarin[7].
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with improved aqueous solubility.This is a common strategy for enhancing the solubility and bioavailability of various poorly soluble drugs[7].
Particle Size Reduction Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate.This is a widely used approach for improving the bioavailability of poorly soluble drugs[8][9].

Experimental Protocols

Protocol 1: Preparation of this compound Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol is adapted from a successful method used for other biflavonoids.

Materials:

  • This compound

  • Polyvinylpyrrolidone K-30 (PVP K-30)

  • Ethanol (analytical grade)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve this compound and PVP K-30 in a suitable amount of ethanol in a round-bottom flask. A drug-to-polymer ratio of 1:4 (w/w) can be used as a starting point.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Remove the ethanol using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at 40°C for 24-48 hours to remove any residual solvent.

  • The resulting ASD can be gently scraped from the flask and stored in a desiccator.

  • Characterize the ASD using techniques such as Scanning Electron Microscopy (SEM), Differential Scanning Calorimetry (DSC), and X-ray Powder Diffraction (XRPD) to confirm the amorphous state and morphology.

Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay

This protocol can be used to assess if this compound is an inhibitor of P-gp, using a known P-gp substrate like Rhodamine 123.

Materials:

  • MDCK-MDR1 (P-gp overexpressing) and MDCK (parental) cell lines

  • Rhodamine 123 (P-gp substrate)

  • Verapamil (positive control P-gp inhibitor)

  • This compound

  • Hanks' Balanced Salt Solution (HBSS)

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescence plate reader

Procedure:

  • Seed MDCK-MDR1 and MDCK cells in 96-well plates and grow to confluence.

  • Wash the cell monolayers three times with warm HBSS.

  • Pre-incubate the cells for 20-30 minutes with HBSS containing different concentrations of this compound or Verapamil.

  • Add Rhodamine 123 to a final concentration of 5-10 µM and incubate for 60-90 minutes at 37°C.

  • Terminate the uptake by washing the cells three times with ice-cold PBS.

  • Lyse the cells with lysis buffer.

  • Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation/Emission ~505/534 nm).

  • An increase in Rhodamine 123 accumulation in MDCK-MDR1 cells in the presence of this compound indicates P-gp inhibition.

Visualizations

Low_Bioavailability_Pathway cluster_barriers Bioavailability Barriers Drug This compound (Oral Administration) Stomach Stomach Drug->Stomach Intestine Intestinal Lumen Stomach->Intestine Gastric Emptying Enterocyte Enterocyte Intestine->Enterocyte Absorption PortalVein Portal Vein Enterocyte->PortalVein Liver Liver PortalVein->Liver Systemic Systemic Circulation (Bioavailable Drug) Liver->Systemic Excretion Excretion Systemic->Excretion Solubility Poor Aqueous Solubility Solubility->Intestine Efflux P-gp Efflux Efflux->Enterocyte Metabolism First-Pass Metabolism (Gut Wall & Liver) Metabolism->Enterocyte Metabolism->Liver GutMicrobiota Gut Microbiota Metabolism GutMicrobiota->Intestine

Caption: Factors contributing to the low oral bioavailability of this compound.

Experimental_Workflow Start Hypothesis: Low Bioavailability of This compound Formulation Formulation Development (e.g., ASD, Lipid-based) Start->Formulation InVitro In Vitro Characterization Formulation->InVitro InVivo In Vivo Pharmacokinetic Study (Rats) Formulation->InVivo Solubility Solubility & Dissolution Testing InVitro->Solubility Permeability Caco-2 Permeability Assay InVitro->Permeability Metabolism Metabolic Stability (Microsomes, S9) InVitro->Metabolism Dosing Oral & IV Dosing InVivo->Dosing Sampling Blood Sampling Dosing->Sampling Analysis UPLC-MS/MS Analysis Sampling->Analysis Data Pharmacokinetic Parameter Calculation (AUC, Cmax, Tmax, F%) Analysis->Data Conclusion Conclusion: Improved Bioavailability? Data->Conclusion

Caption: Experimental workflow for developing and evaluating a bioavailability-enhanced formulation.

References

Minimizing off-target effects of Isoneochamaejasmin A in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Isoneochamaejasmin A. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cell culture experiments while minimizing potential off-target effects. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources.

Troubleshooting Guides

This section addresses common issues that may arise during experiments with this compound.

Problem 1: High Cytotoxicity Observed at Expected Efficacious Concentrations

Potential Cause Recommended Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is below 0.1% in the cell culture medium. Run a solvent-only control to assess its effect on cell viability.
Incorrect Dosage Perform a dose-response curve starting from a low concentration (e.g., nanomolar range) to determine the optimal concentration for your cell line. The IC50 can vary significantly between cell types.
Cell Line Sensitivity Different cell lines exhibit varying sensitivities to treatment. Consider using a less sensitive cell line or reducing the treatment duration.
Off-Target Effects This compound may be hitting unintended targets, leading to cell death. Proceed to the "Assessing Off-Target Effects" section for guidance.

Problem 2: Lack of Expected Biological Activity

Potential Cause Recommended Solution
Compound Instability This compound may be unstable in your cell culture medium. Prepare fresh stock solutions for each experiment and minimize exposure to light and high temperatures. Consider using a medium with or without serum to assess its effect on compound stability.
Low Bioavailability The compound may not be effectively entering the cells. Use a lower concentration for a longer duration or consider using a transfection reagent to aid cellular uptake.
Resistant Cell Line The target pathway may not be active or may be redundant in your chosen cell line. Confirm the expression of the intended target protein (if known) via Western blot or qPCR.
Sub-optimal Treatment Conditions Optimize treatment duration and cell density at the time of treatment. High cell confluence can sometimes mask the effects of a compound.

Problem 3: Inconsistent Results Between Experiments

Potential Cause Recommended Solution
Variability in Cell Culture Ensure consistent cell passage number, confluency, and growth phase for all experiments.[1]
Compound Degradation Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store the compound as recommended by the manufacturer.
Pipetting Errors Calibrate your pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing.
Assay Variability Run appropriate positive and negative controls in every experiment to monitor assay performance.[2]

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

A1: While the exact mechanism of this compound is still under investigation, a related compound, Isochamaejasmin, has been shown to induce apoptosis in leukemia cells by inhibiting Bcl-2 family proteins, specifically Bcl-xl and Mcl-1.[3] It is plausible that this compound shares a similar mechanism of action.

Q2: What is a recommended starting concentration for in vitro experiments?

A2: Based on studies with the related compound Isochamaejasmin, which showed IC50 values in the micromolar range (24.51 µM to 50.40 µM) in leukemia cell lines, a good starting point for this compound would be a dose-response study ranging from 1 µM to 100 µM.[3]

Q3: How can I assess the off-target effects of this compound?

A3: A multi-pronged approach is recommended. This can include proteome-wide thermal shift assays (CETSA), kinome profiling, or gene expression analysis (e.g., RNA-seq) to identify unintended molecular interactions and pathway alterations.

Q4: What are the best practices for preparing and storing this compound?

A4: this compound should be dissolved in a suitable solvent like DMSO to create a high-concentration stock solution. This stock should be aliquoted into single-use volumes and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect the compound from light.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Apoptosis Markers

This protocol is to assess the induction of apoptosis by this compound.

  • Protein Extraction: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Troubleshooting Workflow for High Cytotoxicity A High Cytotoxicity Observed B Check Solvent Toxicity A->B C Perform Dose-Response Curve A->C D Evaluate Cell Line Sensitivity A->D E Investigate Off-Target Effects A->E F Run Solvent-Only Control B->F G Determine IC50 C->G H Test on Different Cell Lines D->H I Proceed to Off-Target Assays E->I

Caption: Troubleshooting workflow for unexpected high cytotoxicity.

Hypothesized Signaling Pathway of this compound cluster_cell Cell INA This compound Bcl2 Bcl-2 Family Proteins (Bcl-xl, Mcl-1) INA->Bcl2 Inhibition Mito Mitochondria Bcl2->Mito Inhibition CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway of this compound.

Experimental Workflow for Assessing Off-Target Effects A Treat Cells with this compound B Cell Lysis A->B E RNA-Seq A->E C Proteome-wide Thermal Shift Assay (CETSA) B->C D Kinome Profiling B->D F Identify Unintended Protein Binders C->F G Identify Off-Target Kinase Inhibition D->G H Identify Dysregulated Gene Expression E->H I Validate Off-Target Hits F->I G->I H->I

Caption: General workflow for identifying and validating off-target effects.

References

Addressing batch-to-batch variability of Isoneochamaejasmin A isolates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Isoneochamaejasmin A isolates. It aims to address the common challenge of batch-to-batch variability to ensure experimental reproducibility and data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a biflavonoid naturally found in the root of Stellera chamaejasme L.[1] Its primary reported mechanism of action is the induction of apoptosis (programmed cell death) in cancer cells by inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-xL and Mcl-1.[1] By binding to these proteins, this compound disrupts their function, leading to the activation of the caspase cascade and subsequent cell death.[1]

Q2: We are observing different levels of cytotoxicity (IC50 values) in our cancer cell lines with different batches of this compound. What could be the cause?

A2: Batch-to-batch variability in the purity and composition of this compound isolates is a likely cause for inconsistent cytotoxicity results. This variability can stem from differences in the plant source, extraction and purification methods, and storage conditions.[2][3] Minor impurities or variations in the concentration of the active compound can significantly impact its biological activity. We recommend a thorough quality control assessment of each new batch before use.

Q3: How should I properly store this compound to ensure its stability?

A3: For long-term storage, this compound should be stored as a solid in a tightly sealed container in a dry, cool, and well-ventilated place.[4] For experimental use, stock solutions are typically prepared in a suitable solvent (e.g., DMSO) and stored at -20°C or -80°C. It is crucial to minimize freeze-thaw cycles to prevent degradation. While specific stability data for this compound is not extensively published, general principles for natural products suggest that protecting it from light and extreme temperatures is essential.

Q4: What analytical techniques are recommended to verify the quality and consistency of new batches of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for quality control.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of the compound and quantifying its concentration.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and can help identify impurities.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound.

Issue Potential Cause Recommended Action
Inconsistent IC50 values between experiments 1. Batch-to-batch variability: Purity and/or concentration differences. 2. Cell culture variations: Differences in cell passage number, seeding density, or cell health. 3. Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution.1. Qualify each new batch: Use HPLC to confirm purity and concentration before use. See Protocol 1. 2. Standardize cell culture practices: Use cells within a consistent passage number range and ensure consistent seeding density. 3. Aliquot stock solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Low or no apoptotic activity observed 1. Inactive compound: The batch may have low purity or may have degraded. 2. Sub-optimal concentration: The concentrations used may be too low to induce apoptosis in the specific cell line. 3. Incorrect assay timing: Apoptosis may occur at an earlier or later time point than measured.1. Verify compound identity and purity: Use LC-MS and HPLC. 2. Perform a dose-response experiment: Test a wide range of concentrations to determine the optimal dose. 3. Conduct a time-course experiment: Measure apoptotic markers at multiple time points (e.g., 12, 24, 48 hours). See Protocol 2.
Poor solubility of this compound in aqueous media 1. Inherent hydrophobicity: this compound is a lipophilic molecule. 2. Precipitation from stock solution: The compound may precipitate when diluted from a high-concentration organic stock (e.g., DMSO) into aqueous cell culture media.1. Use a suitable solvent: DMSO is commonly used for initial stock solutions. 2. Optimize final solvent concentration: Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.5%) and non-toxic to the cells. Pre-warm the media before adding the compound.

Experimental Protocols

Protocol 1: Purity and Concentration Verification by HPLC

Objective: To assess the purity and determine the concentration of this compound in different batches.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Methodology:

  • Standard Preparation: Prepare a stock solution of a reference standard of this compound of known purity at 1 mg/mL in DMSO. Create a calibration curve by preparing a series of dilutions (e.g., 1, 5, 10, 25, 50 µg/mL) in the mobile phase.

  • Sample Preparation: Dissolve the new batch of this compound in DMSO to a target concentration of 1 mg/mL. Dilute a small volume of this stock into the mobile phase to a concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might be 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 280 nm

  • Analysis: Inject the standards and the sample. Determine the retention time of this compound from the standard. Calculate the purity of the new batch by dividing the area of the main peak by the total area of all peaks. Quantify the concentration using the calibration curve.

Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide Staining

Objective: To quantify the induction of apoptosis in a cell line treated with this compound.

Materials:

  • Cancer cell line (e.g., K562)[1]

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) from different batches. Include a vehicle control (DMSO) and a positive control for apoptosis (e.g., staurosporine).

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

Data Presentation

Table 1: Quality Control of Different this compound Batches
Batch ID Purity by HPLC (%) Concentration of Stock (mg/mL) Appearance
Batch A98.51.01White crystalline solid
Batch B92.10.95Off-white powder
Batch C99.21.03White crystalline solid
Table 2: Biological Activity Comparison of this compound Batches in K562 Cells
Batch ID Purity (%) IC50 (µM) after 48h Apoptosis (% of cells) at 25 µM after 24h
Batch A98.525.2 ± 1.845.6 ± 3.1
Batch B92.138.7 ± 4.528.9 ± 2.5
Batch C99.224.8 ± 1.547.1 ± 2.8

Visualizations

experimental_workflow cluster_0 Batch Reception & Initial QC cluster_1 Analytical Qualification cluster_2 Biological Validation b1 Receive New Batch of This compound b2 Visual Inspection (Color, Form) b1->b2 b3 Prepare Stock Solution (e.g., 10 mM in DMSO) b2->b3 a1 HPLC Analysis: - Purity Check - Concentration Verification b3->a1 a2 LC-MS Analysis: - Identity Confirmation b3->a2 a3 Compare data to Reference Standard & Previous Batches a1->a3 a2->a3 c1 Cell-Based Assay (e.g., Cytotoxicity - IC50) a3->c1 If QC Pass E Reject Batch a3->E If QC Fail c3 Compare activity to Reference Standard c1->c3 c2 Mechanism of Action Assay (e.g., Apoptosis) c2->c3 D Proceed with Main Experiments c3->D Batch Approved c3->E If Activity Fails

Caption: Workflow for qualifying new batches of this compound.

apoptosis_pathway cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Proteins cluster_2 Caspase Cascade Bcl2 Bcl-2 / Bcl-xL Bax Bax / Bak Bcl2->Bax Inhibits Casp9 Caspase-9 Bax->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Iso This compound Iso->Bcl2 Inhibits

Caption: Simplified Bcl-2 signaling pathway targeted by this compound.

troubleshooting_tree Start Inconsistent Experimental Results? Q1 Is this a new batch of this compound? Start->Q1 A1_Yes Perform Full QC: - HPLC for Purity - LC-MS for Identity - Bioassay vs. Old Batch Q1->A1_Yes Yes A1_No Review Experimental Parameters Q1->A1_No No End_Fail Contact Supplier with QC Data A1_Yes->End_Fail Q2 Were cell passage numbers and seeding density consistent? A1_No->Q2 A2_No Standardize Cell Culture Protocol Q2->A2_No No Q3 Were stock solutions freshly prepared or single-use aliquots? Q2->Q3 Yes End_Pass Problem Resolved A2_No->End_Pass A3_No Aliquot stocks; Avoid freeze-thaw cycles Q3->A3_No No Q3->End_Pass Yes A3_No->End_Pass

Caption: Troubleshooting decision tree for inconsistent experimental results.

References

Technical Support Center: Isoneochamaejasmin A Degradation Product Identification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoneochamaejasmin A. The information provided is based on established knowledge of flavonoid and biflavonoid chemistry, offering guidance on potential degradation pathways and the identification of degradation products.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound degradation.

Problem Possible Cause(s) Suggested Solution(s)
Rapid degradation of this compound in solution. High pH (alkaline conditions), exposure to light (photodegradation), elevated temperature, presence of oxidative agents. Flavonoids are known to be susceptible to these conditions.[1]- Maintain solutions at a slightly acidic to neutral pH. - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Store solutions at refrigerated or frozen temperatures. - Use degassed solvents to minimize oxidation.
Multiple unexpected peaks in HPLC/LC-MS chromatogram. - Formation of various degradation products. - Presence of impurities in the initial this compound sample. - Interaction with excipients or container materials.- Perform forced degradation studies under controlled conditions (acidic, basic, oxidative, thermal, photolytic) to identify potential degradation products.[2][3] - Characterize the initial sample purity using high-resolution mass spectrometry (HRMS) and NMR. - Run a blank analysis with the solvent and excipients to identify any interfering peaks.
Difficulty in identifying the structure of degradation products. - Co-elution of multiple degradation products. - Insufficient fragmentation in MS/MS analysis. - Low concentration of degradation products.- Optimize the chromatographic method to improve the separation of peaks. This may involve changing the column, mobile phase composition, or gradient profile. - Adjust collision energy in MS/MS experiments to induce more informative fragmentation. - Concentrate the sample or perform semi-preparative HPLC to isolate sufficient quantities of the degradation products for NMR analysis.
Mass balance issues in stability studies (sum of drug and degradants is not 100%). - Formation of non-UV active degradation products. - Formation of volatile degradation products. - Incomplete elution of all degradation products from the HPLC column.- Use a universal detector, such as a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD), in addition to a UV detector. - Employ GC-MS to analyze for volatile compounds. - Modify the HPLC method to ensure all components are eluted, for example, by adding a strong solvent wash at the end of the gradient.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on its biflavonoid structure (a dimer of naringenin), the following degradation pathways are plausible:

  • Cleavage of the Inter-flavonoid Bond: The bond linking the two naringenin units can be a primary site of degradation, leading to the formation of naringenin and its subsequent degradation products.

  • Heterocyclic C-Ring Opening: Like many flavonoids, the C-ring of the naringenin moieties can open, especially under alkaline conditions. This can lead to the formation of chalcones and subsequently simpler phenolic acids.[1][4]

  • Oxidative Degradation: The phenolic hydroxyl groups on the A and B rings are susceptible to oxidation, which can lead to the formation of quinone-type structures and further degradation into smaller aromatic acids.

Q2: What are the expected degradation products of this compound?

A2: Based on the degradation of naringenin and other flavonoids, potential degradation products of this compound include:

  • Naringenin: As a result of the cleavage of the biflavonoid linkage.

  • Phloroglucinol: Arising from the degradation of the A-ring of the naringenin units.

  • 4-Hydroxyphenylacetic acid and 3-(4-hydroxyphenyl)propionic acid: These are common degradation products resulting from the breakdown of the B-ring and part of the C-ring of flavanones like naringenin.[1]

  • Simpler Phenolic Acids: Such as 3,4-dihydroxybenzoic acid and 2,4,6-trihydroxybenzoic acid, which are common degradation products of various flavonoids.[4]

Q3: Which analytical techniques are most suitable for identifying this compound degradation products?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV/DAD detection: For the separation and quantification of this compound and its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Essential for the identification of degradation products by providing molecular weight and fragmentation data, which aids in structural elucidation.[5]

  • High-Resolution Mass Spectrometry (HRMS): To determine the elemental composition of the degradation products with high accuracy.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive structural elucidation of isolated degradation products.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for conducting forced degradation studies on this compound to generate its potential degradation products.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and 1 M NaOH. Incubate at room temperature for 24 hours. Neutralize the samples with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% and 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid drug substance and a solution of the drug at 70°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and a solution of the drug to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method and LC-MS to identify and quantify the degradation products.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more hydrophobic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 280-330 nm).

  • Injection Volume: 10 µL.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analytical Techniques cluster_outcome Outcome stock This compound Stock Solution acid Acid Hydrolysis (0.1M & 1M HCl, 60°C) stock->acid base Base Hydrolysis (0.1M & 1M NaOH, RT) stock->base oxidation Oxidative (3% & 30% H2O2, RT) stock->oxidation thermal Thermal (70°C, Solid & Solution) stock->thermal photo Photolytic (UV & Visible Light) stock->photo hplc HPLC-UV/DAD (Separation & Quantification) acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS (Identification & Fragmentation) hplc->lcms nmr NMR (Structure Elucidation) hplc->nmr Requires Isolation hrms HRMS (Elemental Composition) lcms->hrms products Degradation Product Identification lcms->products hrms->products nmr->products pathway Degradation Pathway Elucidation products->pathway

Caption: Experimental workflow for forced degradation studies of this compound.

signaling_pathway cluster_parent Parent Compound cluster_primary Primary Degradation cluster_secondary Secondary Degradation Products cluster_tertiary Final Degradation Products parent This compound cleavage Inter-flavonoid Bond Cleavage parent->cleavage c_ring C-Ring Opening parent->c_ring naringenin Naringenin cleavage->naringenin chalcone Chalcone Intermediate c_ring->chalcone phenolic_acids Simpler Phenolic Acids (e.g., 4-hydroxyphenylacetic acid) naringenin->phenolic_acids aromatic_fragments A-Ring Fragments (e.g., Phloroglucinol) naringenin->aromatic_fragments chalcone->phenolic_acids

Caption: Postulated degradation pathways of this compound.

References

Technical Support Center: Scaling Up Isoneochamaejasmin A Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the purification of Isoneochamaejasmin A for larger studies.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps for preparing a crude extract of Stellera chamaejasme for large-scale purification of this compound?

A1: Initially, the dried and powdered roots of Stellera chamaejasme should be extracted with a suitable organic solvent, such as 70% acetone in water or ethanol.[1] Following extraction, the solvent is typically removed under reduced pressure to yield a crude extract. This extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether and ethyl acetate, to pre-purify the flavonoid-rich fraction.

Q2: Which chromatographic techniques are most suitable for scaling up this compound purification?

A2: For large-scale purification of flavonoids like this compound, macroporous resin column chromatography is a highly effective and scalable initial step due to its high adsorption capacity and recyclability.[2][3] This can be followed by silica gel and/or reversed-phase (C18) column chromatography for further polishing and separation from other closely related biflavonoids.

Q3: What are the key parameters to consider when scaling up a column chromatography method?

A3: When scaling up, it is crucial to maintain the linear flow rate and the bed height of the chromatography column while increasing the column diameter. This ensures that the residence time of the sample on the column remains consistent with the lab-scale method. Additionally, the ratio of the sample load to the resin volume should be kept constant to maintain separation efficiency.

Q4: How can I monitor the purity of this compound during the purification process?

A4: The purity of fractions can be monitored using Thin Layer Chromatography (TLC) for rapid, qualitative analysis. For quantitative assessment and confirmation of the final product's purity, High-Performance Liquid Chromatography (HPLC) coupled with a DAD (Diode Array Detector) or MS (Mass Spectrometry) detector is the preferred method.

Q5: What are the recommended storage conditions for purified this compound?

A5: Purified this compound, as a solid, should be stored in a cool, dark, and dry place to prevent degradation. For long-term storage, it is advisable to keep it at -20°C or -80°C.[4] If in solution, it should be stored at low temperatures, and repeated freeze-thaw cycles should be avoided.[5] The stability of the compound in the chosen solvent should also be considered.

Troubleshooting Guides

Below are common issues encountered during the scaled-up purification of this compound, along with their potential causes and solutions.

Issue 1: Low Yield of this compound from the Column
Possible Cause Solution
Incomplete Elution The elution solvent may not be strong enough to desorb the compound completely from the stationary phase. Gradually increase the polarity of the mobile phase. For C18 columns, this means decreasing the percentage of water/buffer. For silica gel, this involves increasing the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).
Compound Precipitation on the Column The sample may have precipitated at the head of the column due to low solubility in the initial mobile phase. Ensure the sample is fully dissolved in a minimal amount of the initial mobile phase or a slightly stronger solvent before loading.
Degradation on the Column Biflavonoids can be sensitive to acidic or basic conditions. The stationary phase (e.g., silica gel, which is slightly acidic) may be causing degradation. Consider using a neutral stationary phase like deactivated silica gel or performing the purification at a lower temperature.
Irreversible Adsorption Highly polar compounds can sometimes bind irreversibly to silica gel. If this is suspected, switching to a different stationary phase, such as polyamide or a bonded-phase silica (like Diol), may be beneficial.
Issue 2: Poor Resolution and Co-elution of Impurities
Possible Cause Solution
Column Overloading Too much sample has been loaded onto the column, exceeding its binding capacity and leading to peak broadening and poor separation. Reduce the sample load or increase the column size.
Inappropriate Solvent System The chosen mobile phase does not provide adequate selectivity to separate this compound from closely related biflavonoids. Optimize the solvent system using TLC or analytical HPLC first. A shallower gradient or isocratic elution with the optimized solvent system may improve resolution.
Poor Column Packing An improperly packed column can lead to channeling and band broadening. Ensure the column is packed uniformly without any cracks or voids.
High Flow Rate The flow rate may be too high, not allowing for proper equilibrium between the stationary and mobile phases. Reduce the flow rate to improve separation efficiency.
Issue 3: Inconsistent Results Between Batches

| Possible Cause | Solution | | Variability in Crude Extract | The chemical composition of the plant material can vary depending on the harvesting season, location, and storage conditions, leading to different impurity profiles in the crude extract. Standardize the extraction and pre-purification steps as much as possible and characterize the crude extract before each large-scale run. | | Inconsistent Column Packing | Variations in column packing can lead to different separation outcomes. Develop a standardized and reproducible column packing protocol. | | Changes in Solvent Quality | The quality and composition of solvents can affect the separation. Use high-purity solvents and prepare mobile phases consistently for each run. | | Column Aging | The performance of the stationary phase can degrade over time with repeated use. Monitor the column's performance and replace it when a significant drop in resolution is observed. |

Experimental Protocols

Scaled-Up Purification of this compound

This protocol outlines a general procedure for the purification of this compound from a crude extract of Stellera chamaejasme on a larger scale.

1. Extraction and Pre-purification:

  • Extraction: Macerate 1 kg of powdered Stellera chamaejasme roots with 10 L of 95% ethanol at room temperature for 24 hours (repeat three times).

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 2 L of water and partition successively with 2 L of petroleum ether (to remove non-polar compounds) and then 2 L of ethyl acetate (to extract flavonoids). The ethyl acetate fraction will contain this compound. Concentrate the ethyl acetate fraction to dryness.

2. Macroporous Resin Column Chromatography (Initial Cleanup):

  • Column Preparation: Pack a column with 2 kg of D101 macroporous resin and equilibrate with deionized water.

  • Sample Loading: Dissolve the ethyl acetate extract in a minimal amount of ethanol and dilute with water before loading it onto the column.

  • Elution:

    • Wash the column with 5 bed volumes (BV) of deionized water to remove sugars and other polar impurities.

    • Elute with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80% ethanol), collecting 2 L fractions.

  • Fraction Analysis: Monitor the fractions by TLC or HPLC to identify those containing this compound (typically eluting in the 60-80% ethanol fractions). Combine the relevant fractions and concentrate.

3. Silica Gel Column Chromatography (Fine Purification):

  • Column Preparation: Pack a large glass column with 1.5 kg of silica gel (100-200 mesh) in a hexane/ethyl acetate mixture (e.g., 9:1).

  • Sample Loading: Dissolve the enriched fraction from the macroporous resin step in a minimal volume of dichloromethane/methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the powdered sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol if necessary.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing pure this compound.

4. Reversed-Phase (C18) Chromatography (Final Polishing - Optional):

  • For very high purity requirements, a final polishing step on a C18 column can be performed using an appropriate methanol/water or acetonitrile/water gradient.

Data Presentation

Table 1: Solvent System Optimization for Silica Gel TLC

Solvent System (v/v)Rf of this compound (Approx.)Separation from Major Impurities
Hexane:Ethyl Acetate (7:3)0.2Poor
Hexane:Ethyl Acetate (1:1)0.4Moderate
Dichloromethane:Methanol (98:2)0.3Good
Dichloromethane:Methanol (95:5)0.5Good

Table 2: Scaled-Up Purification Parameters

ParameterLab Scale (10g extract)Pilot Scale (1kg extract)
Macroporous Resin
Resin Amount200 g20 kg
Column Diameter5 cm20 cm
Bed Height25 cm100 cm
Flow Rate10 mL/min160 mL/min
Silica Gel Column
Silica Gel Amount150 g15 kg
Column Diameter4 cm15 cm
Bed Height30 cm113 cm
Flow Rate15 mL/min235 mL/min

Visualizations

experimental_workflow start Stellera chamaejasme Roots extraction Extraction (95% Ethanol) start->extraction concentration1 Concentration extraction->concentration1 partitioning Liquid-Liquid Partitioning (Petroleum Ether, Ethyl Acetate) concentration1->partitioning concentration2 Concentration of Ethyl Acetate Fraction partitioning->concentration2 macro_resin Macroporous Resin Chromatography concentration2->macro_resin concentration3 Concentration of Enriched Fractions macro_resin->concentration3 silica_gel Silica Gel Chromatography concentration3->silica_gel concentration4 Concentration of Pure Fractions silica_gel->concentration4 final_product This compound concentration4->final_product

Caption: Workflow for the scaled-up purification of this compound.

troubleshooting_logic issue Poor Resolution overloading Column Overloading? issue->overloading Check solvent Solvent System Optimal? issue->solvent Check packing Column Packing Uniform? issue->packing Check flow_rate Flow Rate Too High? issue->flow_rate Check solution_overloading Reduce Sample Load or Increase Column Size overloading->solution_overloading Yes solution_solvent Optimize Solvent System (TLC/HPLC) solvent->solution_solvent No solution_packing Repack Column packing->solution_packing No solution_flow_rate Reduce Flow Rate flow_rate->solution_flow_rate Yes

Caption: Troubleshooting logic for poor chromatographic resolution.

References

Validation & Comparative

A Comparative Analysis of Isoneochamaejasmin A and Isochamaejasmin Cytotoxicity in Leukemia Cells

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the pro-apoptotic activities of two biflavonoids, with a focus on their differential mechanisms in inducing cell death in leukemia cell lines.

Introduction

Isoneochamaejasmin A and Isochamaejasmin are biflavonoids isolated from the root of Stellera chamaejasme L., a plant used in traditional medicine with known anti-tumor properties. While both compounds are structurally related, emerging evidence suggests they may exhibit distinct cytotoxic profiles and mechanisms of action against cancer cells. This guide provides a comparative analysis of the available experimental data on the cytotoxicity of this compound and Isochamaejasmin, with a specific focus on their effects on leukemia cells. Due to the limited research on this compound in leukemia models, data from its closely related isomer, Neochamaejasmin A, in other cancer types will be used as a proxy for a mechanistic comparison, with the clear stipulation that these findings are not specific to leukemia.

Data Presentation

Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for Isochamaejasmin in two human leukemia cell lines. No direct data for this compound in leukemia cells is currently available.

CompoundCell LineIC50 (µM)Reference
IsochamaejasminHL-6050.40 ± 1.21[1][2]
IsochamaejasminK56224.51 ± 1.62[1][2]
This compoundLeukemia CellsNot Available

Table 1: Comparative IC50 values of Isochamaejasmin in human leukemia cell lines.

Mechanistic Data
FeatureIsochamaejasmin (in Leukemia Cells)Neochamaejasmin A (in Hepatoma Cells - as proxy)
Primary Mechanism Induction of ApoptosisInduction of Apoptosis
Key Molecular Targets Bcl-2 family proteins (Bcl-xL, Mcl-1)Reactive Oxygen Species (ROS) generation
Signaling Pathway Inhibition of anti-apoptotic Bcl-2 proteins, leading to activation of Caspase-9 and Caspase-3ROS-dependent activation of ERK1/2 and JNK signaling pathways
Downstream Effects Cleavage of PARPIncreased Bax/Bcl-2 ratio, release of cytochrome c, activation of Caspase-3

Table 2: Comparison of the proposed mechanisms of action.

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the compounds are typically determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Leukemia cells (e.g., HL-60, K562) are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of Isochamaejasmin or this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The induction of apoptosis is commonly assessed by flow cytometry using Annexin V and propidium iodide (PI) staining.

  • Cell Treatment: Cells are treated with the desired concentration of the compound for the indicated time.

  • Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X binding buffer.

  • Staining: Annexin V-FITC and PI are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis

The expression levels of apoptosis-related proteins are determined by Western blotting.

  • Protein Extraction: Following treatment with the compounds, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-ERK, p-JNK) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Isochamaejasmin_Pathway Isochamaejasmin Isochamaejasmin Bcl2_family Anti-apoptotic Bcl-2 family proteins (Bcl-xL, Mcl-1) Isochamaejasmin->Bcl2_family inhibits Caspase9 Caspase-9 Bcl2_family->Caspase9 |-- Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP

Caption: Proposed apoptotic pathway of Isochamaejasmin in leukemia cells.

Neochamaejasmin_A_Pathway NCA Neochamaejasmin A (proxy for this compound) ROS ROS Generation NCA->ROS ERK_JNK ERK1/2 & JNK Phosphorylation ROS->ERK_JNK Mitochondria Mitochondrial Dysfunction ERK_JNK->Mitochondria Bax_Bcl2 Increased Bax/Bcl-2 ratio Mitochondria->Bax_Bcl2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic pathway of Neochamaejasmin A in cancer cells.

Caption: General experimental workflow for cytotoxicity and mechanistic studies.

Conclusion

The available data indicates that Isochamaejasmin is a promising cytotoxic agent against leukemia cells, acting through the intrinsic apoptotic pathway by targeting anti-apoptotic Bcl-2 family proteins.[1] In contrast, there is a significant knowledge gap regarding the specific effects of this compound on leukemia cells. Based on studies of the closely related compound Neochamaejasmin A in other cancers, it is plausible that this compound may also induce apoptosis but potentially through a different mechanism involving ROS generation and the activation of MAPK signaling pathways.[3]

Further research is imperative to directly evaluate the cytotoxicity and elucidate the precise mechanism of action of this compound in various leukemia cell lines. Such studies would enable a more definitive comparison with Isochamaejasmin and provide a clearer understanding of the structure-activity relationships of these biflavonoids, ultimately aiding in the development of more effective anti-leukemic therapies.

References

A Comparative Analysis of the Bioactivities of Isoneochamaejasmin A and Neochamaejasmin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Promising Biflavonoids

Isoneochamaejasmin A and Neochamaejasmin A, two structurally isomeric biflavonoids primarily isolated from the roots of Stellera chamaejasme L., have garnered significant attention in the scientific community for their potent and diverse biological activities. As researchers delve deeper into the therapeutic potential of natural compounds, a clear and comparative understanding of these isomers is crucial for guiding future drug discovery and development efforts. This guide provides a comprehensive analysis of the current experimental data on the bioactivities of this compound and Neochamaejasmin A, with a focus on their anti-cancer properties.

Comparative Bioactivity Data

The following tables summarize the key quantitative data from experimental studies, offering a side-by-side comparison of the cytotoxic effects of this compound and Neochamaejasmin A against various cancer cell lines.

This compound: In Vitro Cytotoxicity
Cell Line IC50 (µM)
HL-60 (Human promyelocytic leukemia)50.40 ± 1.21
K562 (Human chronic myelogenous leukemia)24.51 ± 1.62
Neochamaejasmin A: In Vitro Cytotoxicity
Cell Line IC50 (µM) at 48h
HepG2 (Human hepatocellular carcinoma)Not explicitly stated, but significant inhibition at 73.7 µM
BEL-7402 (Human hepatocellular carcinoma)Not explicitly stated, but significant inhibition at various concentrations

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions and cell lines used across different studies. The data presented here is for illustrative purposes to highlight the cytotoxic potential of each compound.

Mechanisms of Anti-Cancer Activity: A Tale of Two Pathways

While both isomers exhibit promising anti-cancer properties, their mechanisms of action appear to diverge, targeting different key players in cancer cell survival and proliferation.

This compound: Targeting the Intrinsic Apoptosis Pathway

This compound primarily induces apoptosis in cancer cells by directly targeting and inhibiting members of the Bcl-2 family of proteins, specifically Bcl-xl and Mcl-1. These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their resistance to cell death. By binding to and inhibiting Bcl-xl and Mcl-1, this compound disrupts the mitochondrial outer membrane permeabilization, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, culminating in apoptosis.

Isoneochamaejasmin_A_Pathway cluster_cell Cancer Cell This compound This compound Bcl-xl Bcl-xl This compound->Bcl-xl Mcl-1 Mcl-1 This compound->Mcl-1 Caspase-9 Caspase-9 Bcl-xl->Caspase-9 Mcl-1->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

This compound apoptotic pathway.
Neochamaejasmin A: A Multi-pronged Attack Involving ROS and MAPK Signaling

Neochamaejasmin A employs a more complex and multi-faceted approach to induce apoptosis in cancer cells. Its mechanism is initiated by the induction of reactive oxygen species (ROS) production within the cancer cells. The elevated ROS levels then trigger the activation of the ERK1/2 and JNK signaling pathways, which are key components of the mitogen-activated protein kinase (MAPK) cascade. This activation leads to a decrease in the mitochondrial membrane potential and the release of cytochrome c, ultimately activating the caspase cascade and inducing apoptosis.

Neochamaejasmin_A_Pathway cluster_cell Cancer Cell Neochamaejasmin A Neochamaejasmin A ROS ROS Neochamaejasmin A->ROS p-ERK1/2 p-ERK1/2 ROS->p-ERK1/2 p-JNK p-JNK ROS->p-JNK Mitochondrial Dysfunction Mitochondrial Dysfunction p-ERK1/2->Mitochondrial Dysfunction p-JNK->Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis MTT_Workflow Seed cells in 96-well plate Seed cells in 96-well plate Treat with compounds Treat with compounds Seed cells in 96-well plate->Treat with compounds Incubate for 24-72h Incubate for 24-72h Treat with compounds->Incubate for 24-72h Add MTT solution Add MTT solution Incubate for 24-72h->Add MTT solution Incubate for 4h Incubate for 4h Add MTT solution->Incubate for 4h Add solubilizing agent (e.g., DMSO) Add solubilizing agent (e.g., DMSO) Incubate for 4h->Add solubilizing agent (e.g., DMSO) Measure absorbance at 570 nm Measure absorbance at 570 nm Add solubilizing agent (e.g., DMSO)->Measure absorbance at 570 nm

A Head-to-Head Comparison of Isoneochamaejasmin A with Established Bcl-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of the naturally occurring biflavonoid Isoneochamaejasmin A with well-characterized inhibitors of the B-cell lymphoma 2 (Bcl-2) protein family: Venetoclax, Navitoclax, and ABT-737. This objective analysis is intended to inform research and drug development efforts targeting the intrinsic apoptotic pathway.

Introduction to Bcl-2 and Apoptosis Regulation

The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[1][2][3] In many cancers, the overexpression of anti-apoptotic Bcl-2 proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance. Small molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins ("BH3 mimetics") have emerged as a promising therapeutic strategy by directly targeting and inhibiting these anti-apoptotic proteins.[4][5]

This compound, a biflavonoid found in the root of Stellera chamaejasme L., has been identified as an inhibitor of Bcl-2 family proteins.[6][7] This guide compares its biochemical and cellular activity with that of three well-established Bcl-2 family inhibitors:

  • Venetoclax (ABT-199): A highly potent and selective inhibitor of Bcl-2.[4]

  • Navitoclax (ABT-263): A dual inhibitor of Bcl-2 and Bcl-xL.[5][8]

  • ABT-737: A precursor to Navitoclax, also targeting Bcl-2, Bcl-xL, and Bcl-w.[9]

Quantitative Data Presentation

Table 1: Comparative Binding Affinities (Ki) of this compound and Known Bcl-2 Inhibitors
CompoundBcl-2 (Ki)Bcl-xL (Ki)Mcl-1 (Ki)
This compound Data Not Available1.93 ± 0.13 µM[6]9.98 ± 0.21 µM[6]
Venetoclax (ABT-199) <0.01 nM[4]48 nM[4]>444 nM[4]
Navitoclax (ABT-263) <1 nM<1 nM-
ABT-737 ~30.3 nM (EC50)~78.7 nM (EC50)-

Note: Ki values represent the inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. A lower Ki value signifies a higher binding affinity.

Table 2: Comparative Cellular Activity (IC50) of this compound and Known Bcl-2 Inhibitors
CompoundCell LineIC50
This compound HL-60 (Leukemia)50.40 ± 1.21 µM[6]
K562 (Leukemia)24.51 ± 1.62 µM[6]
Navitoclax (ABT-263) VariousMedian IC50 of 1.91 µM across a panel of cell lines

Note: IC50 (half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Binding Affinity Assays (e.g., Fluorescence Polarization)

Binding affinities of Bcl-2 family inhibitors are commonly determined using competitive binding assays, such as fluorescence polarization (FP).[10][11][12]

Principle: This assay measures the displacement of a fluorescently labeled BH3 peptide from a Bcl-2 family protein by a test compound. When the small, fluorescently labeled peptide is bound to the larger protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. When a test compound binds to the protein and displaces the fluorescent peptide, the peptide tumbles more rapidly, leading to a decrease in the fluorescence polarization signal.

General Protocol:

  • Recombinant Bcl-2, Bcl-xL, or Mcl-1 protein is incubated with a fluorescently labeled BH3 peptide (e.g., FITC-Bad or FITC-Bim).

  • Varying concentrations of the test inhibitor (this compound, Venetoclax, etc.) are added to the mixture.

  • The reaction is allowed to reach equilibrium.

  • Fluorescence polarization is measured using a plate reader.

  • The data is used to calculate the IC50 value, which can then be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Cell Viability Assays (e.g., MTT Assay)

The cytotoxic effect of Bcl-2 inhibitors on cancer cell lines is frequently assessed using cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

General Protocol:

  • Cancer cells (e.g., HL-60, K562) are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.

  • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.

  • The absorbance values are used to determine the percentage of cell viability relative to untreated control cells, and the IC50 value is calculated.

Mandatory Visualizations

Bcl2_Signaling_Pathway cluster_Pro_Survival Anti-Apoptotic cluster_BH3_Only Pro-Apoptotic (BH3-only) cluster_Effectors Pro-Apoptotic (Effectors) Bcl2 Bcl-2 Bax Bax Bcl2->Bax Bak Bak Bcl2->Bak Bcl_xL Bcl-xL Bcl_xL->Bax Bcl_xL->Bak Mcl1 Mcl-1 Mcl1->Bax Mcl1->Bak Bim Bim Bim->Bcl2 Bim->Bcl_xL Bim->Mcl1 Bad Bad Bad->Bcl2 Bad->Bcl_xL Bad->Mcl1 Puma Puma Puma->Bcl2 Puma->Bcl_xL Puma->Mcl1 Mitochondrion Mitochondrion Bax->Mitochondrion Pore Formation Bak->Mitochondrion Pore Formation Apoptotic_Stimuli Apoptotic Stimuli Apoptotic_Stimuli->Bim Apoptotic_Stimuli->Bad Apoptotic_Stimuli->Puma Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: The Bcl-2 family regulated intrinsic apoptotic pathway.

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cell-Based Assays Binding_Assay Binding Affinity Assay (e.g., Fluorescence Polarization) Ki_Value Determine Ki values for Bcl-2, Bcl-xL, Mcl-1 Binding_Assay->Ki_Value Data_Analysis Comparative Data Analysis Ki_Value->Data_Analysis Cell_Culture Culture Cancer Cell Lines (e.g., HL-60, K562) Compound_Treatment Treat cells with varying concentrations of inhibitors Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay IC50_Value Determine IC50 values Viability_Assay->IC50_Value IC50_Value->Data_Analysis

Caption: Experimental workflow for evaluating Bcl-2 family inhibitors.

Discussion

The available data indicates that this compound is an inhibitor of the Bcl-2 family of anti-apoptotic proteins. However, a significant gap in the current knowledge is the lack of data on its direct binding affinity for Bcl-2. The existing evidence demonstrates selective binding to Bcl-xL and, to a lesser extent, Mcl-1.[6] This contrasts with the profiles of the established inhibitors:

  • Venetoclax is highly selective for Bcl-2, with significantly weaker affinity for Bcl-xL and negligible binding to Mcl-1.[4] This selectivity is a key therapeutic advantage, as it minimizes the thrombocytopenia associated with Bcl-xL inhibition.

  • Navitoclax and ABT-737 are potent inhibitors of Bcl-2 and Bcl-xL, which contributes to their broad activity but also to dose-limiting toxicities.[5][9]

In cellular assays, this compound demonstrates moderate growth inhibitory activity against the HL-60 and K562 leukemia cell lines, with IC50 values in the micromolar range.[6] It has been shown to induce apoptosis in K562 cells through the activation of caspase-9 and caspase-3, which is consistent with the engagement of the intrinsic apoptotic pathway.[6]

Conclusion

This compound represents an interesting natural product with inhibitory activity against the Bcl-2 family proteins, showing a preference for Bcl-xL and Mcl-1. Its mechanism of action involves the induction of apoptosis. However, for a direct and comprehensive comparison with potent Bcl-2 inhibitors like Venetoclax, further studies are required to determine its binding affinity for Bcl-2. The differential selectivity profile of this compound may offer a valuable tool for investigating the specific roles of Bcl-xL and Mcl-1 in cancer cell survival. Future research should focus on elucidating its complete binding profile across the Bcl-2 family and evaluating its efficacy in a broader range of cancer models.

References

A Comparative Guide to the Quantification of Isoneochamaejasmin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methods for the quantification of Isoneochamaejasmin A, a biflavonoid with noted anticancer properties. The primary focus is on a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, for which detailed experimental data is available. A comparison is also drawn with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), a widely used alternative, to highlight the relative strengths and applications of each technique.

Quantitative Method Performance

ParameterUPLC-MS/MSHPLC-UV (General)
Linearity Range 1.0 - 500 ng/mL (r² > 0.99)Typically in the µg/mL range
Lower Limit of Quantification (LLOQ) 1.0 ng/mLGenerally higher than LC-MS/MS, often >10 ng/mL
Intra-day Precision (RSD%) < 6.7%Generally < 15%
Inter-day Precision (RSD%) < 6.7%Generally < 15%
Accuracy (RE%) -7.0% to 12.0%Typically within ±15%
Specificity High (based on mass-to-charge ratio)Moderate (based on retention time and UV absorbance)
Analysis Time Short (gradient elution)Can be longer depending on the complexity of the sample

Experimental Protocols

UPLC-MS/MS Method for this compound in Rat Plasma

This protocol is based on a validated method for the simultaneous determination of isochamaejasmin, neochamaejasmin A, and daphnoretin in rat plasma.[1]

a. Sample Preparation (Liquid-Liquid Extraction)

  • To a 1.5 mL centrifuge tube, add 50 µL of rat plasma.

  • Add 10 µL of the internal standard (IS) working solution.

  • Add 50 µL of 0.1 M hydrochloric acid to precipitate proteins, and vortex for 1 minute.

  • Add 1 mL of ethyl acetate, and vortex for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for analysis.

b. Chromatographic Conditions

  • System: Waters ACQUITY UPLC system

  • Column: ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)

  • Mobile Phase:

    • Aqueous phase: 1% methanol in water with 1 mM formic acid

    • Organic phase: 99% methanol in water with 1 mM formic acid

  • Gradient Elution: A specific gradient program is used to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

c. Mass Spectrometry Conditions

  • Mass Spectrometer: Waters Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI), negative ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.

  • Source Parameters: Optimized parameters for capillary voltage, source temperature, desolvation temperature, and gas flows.

General HPLC-UV Method (Hypothetical)

While a specific validated HPLC-UV method for this compound is not detailed in the available literature, a general approach would involve the following steps.

a. Sample Preparation

Sample preparation would likely involve protein precipitation followed by liquid-liquid extraction or solid-phase extraction (SPE) to remove interfering substances from the biological matrix.

b. Chromatographic Conditions

  • System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is commonly used for the separation of flavonoids.

  • Mobile Phase: A mixture of an aqueous solvent (e.g., water with a pH modifier like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol). The separation could be isocratic or gradient.

  • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

Visualizations

UPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Rat Plasma Sample IS Add Internal Standard Plasma->IS Precipitate Protein Precipitation (Hydrochloric Acid) IS->Precipitate Extract Liquid-Liquid Extraction (Ethyl Acetate) Precipitate->Extract Evaporate Evaporation to Dryness Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute UPLC UPLC Separation (HSS T3 Column) Reconstitute->UPLC MS Mass Spectrometry (ESI-, MRM) UPLC->MS Quantify Quantification (Peak Area Ratio) MS->Quantify Results Pharmacokinetic Data Quantify->Results Bcl2_Pathway cluster_inhibition Inhibition by this compound cluster_proteins Bcl-2 Family Proteins cluster_apoptosis Apoptotic Cascade ICM This compound Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) ICM->Bcl2 inhibits Bax Bax / Bak (Pro-apoptotic) Bcl2->Bax inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito promotes CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Structure-Activity Relationship of Isoneochamaejasmin A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity of Isoneochamaejasmin A and Related Biflavonoids

The cytotoxic effects of this compound and its analogs are typically evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for Neochamaejasmin A (NCA), a structurally similar biflavonoid, and other related compounds against different cancer cell lines.

Compound/AnalogCell LineIC50 (µM)Reference
Neochamaejasmin A (NCA)HepG236.9, 73.7, 147.5[1]
Neochamaejasmin A (NCA)BEL-7402Not specified[1]
IsochamaejasminHL-6050.40 ± 1.21[2]
IsochamaejasminK56224.51 ± 1.62[2]

Note: Data for a systematic series of this compound analogs is limited in the public domain. The data presented for Neochamaejasmin A and Isochamaejasmin, which share the same biflavonoid core, provides valuable insights into the potential activity of INCA analogs.

Experimental Protocols

Cell Viability Assay (MTT Assay)

A frequently used method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Cancer cells (e.g., HepG2, K562) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs or control compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: After incubation, the MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing Structure-Activity Relationships and Mechanisms

To better understand the process of SAR studies and the potential mechanisms of action of this compound analogs, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.

SAR_Workflow General Workflow for SAR Studies of INCA Analogs cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Iteration INCA This compound (Lead Compound) Analogs Design & Synthesize Analogs (Varying Substituents R1, R2, etc.) INCA->Analogs InVitro In Vitro Cytotoxicity Assays (e.g., MTT Assay on Cancer Cell Lines) Analogs->InVitro IC50 Determine IC50 Values InVitro->IC50 SAR Establish Structure-Activity Relationship IC50->SAR Optimization Lead Optimization SAR->Optimization Optimization->Analogs Iterative Design

Caption: Workflow of SAR studies for INCA analogs.

The signaling pathway of the closely related Neochamaejasmin A (NCA) has been elucidated and may be similar for INCA. NCA has been shown to induce apoptosis in human hepatoma cells through a pathway involving reactive oxygen species (ROS) and the activation of MAP kinases.

NCA_Signaling_Pathway Proposed Signaling Pathway for Neochamaejasmin A NCA Neochamaejasmin A ROS ↑ Reactive Oxygen Species (ROS) NCA->ROS Mito Mitochondrial Dysfunction (↓ Membrane Potential) ROS->Mito ERK_JNK ↑ p-ERK1/2 & p-JNK ROS->ERK_JNK Bcl2_Bax ↓ Bcl-2 / ↑ Bax Mito->Bcl2_Bax ERK_JNK->Bcl2_Bax Caspases ↑ Cleaved Caspase-3 Bcl2_Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: NCA-induced apoptotic signaling pathway.[1]

References

A Comparative Guide to the Pharmacokinetic Profiles of Stellera chamaejasme Biflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profiles of various biflavonoids isolated from the roots of Stellera chamaejasme, a plant with a long history in traditional medicine and a source of compounds with significant pharmacological activities. This document summarizes key pharmacokinetic parameters, details the experimental methodologies used in their determination, and visualizes relevant biological pathways and experimental workflows to aid in drug development and research applications.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of four biflavonoids from Stellera chamaejasme following oral administration of the plant's extract to rats. The data is compiled from two independent studies to provide a comprehensive overview.

BiflavonoidDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)AUC (0-∞) (ng·h/mL)t1/2 (h)Study
Neochamaejasmin A 1.0 (extract)12.3 ± 2.50.58 ± 0.1428.4 ± 5.130.5 ± 5.82.1 ± 0.4[1][2]
1.0 (extract)10.9 ± 2.10.67 ± 0.2125.1 ± 4.927.3 ± 5.42.3 ± 0.5[3]
Isochamaejasmin 1.0 (extract)20.1 ± 4.20.50 ± 0.1545.2 ± 8.748.9 ± 9.32.5 ± 0.6[1][2]
1.0 (extract)18.7 ± 3.90.58 ± 0.1942.8 ± 8.146.5 ± 8.82.6 ± 0.7[3]
Chamaejasmine 1.0 (extract)8.7 ± 1.90.75 ± 0.2519.8 ± 4.121.5 ± 4.52.8 ± 0.7[1][2]
Stelleranol 1.0 (extract)5.4 ± 1.20.83 ± 0.2812.5 ± 2.813.8 ± 3.13.1 ± 0.8[1][2]

Note: Pharmacokinetic data for Neochamaejasmin B, Wilstrol A, and Wikstrol B are not currently available in the reviewed literature.

Experimental Protocols

The pharmacokinetic data presented above were primarily derived from studies employing Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the simultaneous determination of the biflavonoids in rat plasma. The general experimental workflow is detailed below.

Animal Studies
  • Animal Model: Male Sprague-Dawley rats were used in the cited studies.[1][3]

  • Housing: Animals were housed in a controlled environment with regulated temperature, humidity, and a 12-hour light/dark cycle. They had free access to standard chow and water.

  • Acclimatization: Rats were allowed to acclimatize to the laboratory conditions for a week before the experiments.

  • Fasting: Animals were fasted for 12 hours before oral administration of the Stellera chamaejasme extract, with free access to water.[1][3]

Drug Administration
  • Test Substance: Ethyl acetate extract of Stellera chamaejasme L. was administered.[1][2]

  • Route of Administration: Oral gavage.[1][3]

  • Dosage: The dose was equivalent to 1.0 mg/kg of the combined five flavonoids (stelleranol, chamaechromone, neochamaejasmin A, chamaejasmine, and isochamaejasmin).[1][2]

Sample Collection
  • Biological Matrix: Blood samples were collected from the jugular vein at specified time points.[1][3]

  • Time Points: Blood samples were collected at 0, 0.083, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[1][2]

  • Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.[1][3]

Analytical Method
  • Instrumentation: An Agilent UPLC system coupled with a triple quadrupole mass spectrometer was used.[1][2]

  • Chromatographic Separation: Separation was achieved on an Agilent Poroshell 120 EC-C18 column (2.1 × 100 mm, 2.7 μm) with gradient elution.[1][2]

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile) was used.[1][2]

  • Detection: The analytes were detected using multiple reaction monitoring (MRM) in positive ionization mode.[1][2]

  • Sample Preparation: Plasma samples were prepared by liquid-liquid extraction with ethyl acetate.[1][2]

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates the key steps involved in the pharmacokinetic studies of Stellera chamaejasme biflavonoids.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis animal_prep Animal Preparation (Fasting) admin Oral Administration animal_prep->admin dose_prep Dose Preparation (S. chamaejasme Extract) dose_prep->admin sampling Blood Sampling (Time Points) admin->sampling processing Plasma Separation sampling->processing extraction Liquid-Liquid Extraction processing->extraction uplc_ms UPLC-MS/MS Analysis extraction->uplc_ms pk_calc Pharmacokinetic Parameter Calculation uplc_ms->pk_calc

Caption: Experimental workflow for pharmacokinetic analysis.

Neochamaejasmin B Interaction with Efflux Transporters

Neochamaejasmin B has been identified as an inhibitor of the multidrug resistance-associated protein 2 (MRP2) and breast cancer resistance protein (BCRP), which are important efflux transporters that can limit the oral bioavailability of various drugs.[4] This interaction is depicted in the following signaling pathway diagram.

transporter_inhibition cluster_cell Intestinal Epithelial Cell NCB Neochamaejasmin B MRP2 MRP2 NCB->MRP2 Inhibition BCRP BCRP NCB->BCRP Inhibition Drug Co-administered Drug (e.g., Chamaechromone) Drug->MRP2 Efflux Drug->BCRP Efflux Absorption Increased Absorption Drug->Absorption Intracellular Systemic Circulation Absorption->Intracellular Extracellular Intestinal Lumen Extracellular->NCB Ingestion Extracellular->Drug Ingestion

Caption: Inhibition of MRP2 and BCRP by Neochamaejasmin B.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Isoneochamaejasmin A, a biflavonoid compound, has garnered interest for its potential therapeutic applications. As with any novel compound, a thorough evaluation of its safety profile is paramount. This guide provides a comparative analysis of the available safety data for this compound and structurally related biflavonoids, offering a valuable resource for researchers and drug development professionals. The information is presented through clear data tables, detailed experimental protocols, and illustrative diagrams to facilitate a comprehensive understanding of its potential toxicity.

In Vitro Cytotoxicity Profile

The in vitro cytotoxicity of this compound and its related compounds has been evaluated against a panel of human cancer cell lines and, in some cases, non-cancerous cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, is a key parameter in these assessments.

CompoundCell LineCell TypeIC50 (µM)Reference
Isochamaejasmin HL-60Human promyelocytic leukemia50.40 ± 1.21[1]
K562Human chronic myelogenous leukemia24.51 ± 1.62[1]
Amentoflavone, Ginkgetin, Isoginkgetin, Bilobetin HK-2Human renal tubular epithelial>100 µg/mL (Amentoflavone), <50% viability at 10 & 100 µg/mL (others)[2]
L-02Human normal hepatocytes>100 µg/mL (Amentoflavone), <50% viability at 100 µg/mL (Ginkgetin, Isoginkgetin, Bilobetin)[2]

In Vivo Acute Toxicity Assessment

While direct in vivo acute toxicity data for this compound is not currently available in the public domain, studies on related biflavonoids can provide preliminary insights into the potential toxicity of this class of compounds. For instance, a non-clinical toxicological study on agethisflavone, a biflavonoid, reported no fatalities in female mice at a dose of 2000 mg/kg, suggesting an LD50 greater than this value[2]. This indicates a low acute toxicity potential for agethisflavone.

CompoundAnimal ModelRoute of AdministrationLD50Reference
AgethisflavoneFemale MiceNot Specified>2000 mg/kg[2]

Note: The absence of direct in vivo toxicity data for this compound necessitates that the data for agethisflavone be considered as a preliminary and surrogate indicator. Further in vivo studies on this compound are crucial for a definitive safety assessment.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of biflavonoids are often mediated through the induction of apoptosis (programmed cell death). One of the key signaling pathways involved is the intrinsic apoptosis pathway, which is regulated by the Bcl-2 family of proteins.

This compound This compound Bcl-2 family proteins (anti-apoptotic) Bcl-2 family proteins (anti-apoptotic) This compound->Bcl-2 family proteins (anti-apoptotic) inhibition Mitochondrion Mitochondrion Bcl-2 family proteins (anti-apoptotic)->Mitochondrion prevents Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Apoptosome formation Apoptosome formation Cytochrome c release->Apoptosome formation Caspase-9 activation Caspase-9 activation Apoptosome formation->Caspase-9 activation Caspase-3 activation Caspase-3 activation Caspase-9 activation->Caspase-3 activation Apoptosis Apoptosis Caspase-3 activation->Apoptosis cluster_0 Cell Culture cluster_1 MTT Assay cluster_2 Data Acquisition Seed cells Seed cells Treat with compound Treat with compound Seed cells->Treat with compound Add MTT Add MTT Treat with compound->Add MTT Incubate Incubate Add MTT->Incubate Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Read Absorbance Read Absorbance Add Solubilizer->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 cluster_0 Cell Culture cluster_1 LDH Assay cluster_2 Data Acquisition Seed cells Seed cells Treat with compound Treat with compound Seed cells->Treat with compound Collect Supernatant Collect Supernatant Treat with compound->Collect Supernatant Add Reaction Mix Add Reaction Mix Collect Supernatant->Add Reaction Mix Incubate Incubate Add Reaction Mix->Incubate Add Stop Solution Add Stop Solution Incubate->Add Stop Solution Read Absorbance/Fluorescence Read Absorbance/Fluorescence Add Stop Solution->Read Absorbance/Fluorescence Calculate Cytotoxicity Calculate Cytotoxicity Read Absorbance/Fluorescence->Calculate Cytotoxicity Start Start Select Starting Dose (e.g., 2000 mg/kg) Select Starting Dose (e.g., 2000 mg/kg) Start->Select Starting Dose (e.g., 2000 mg/kg) Dose 3 Animals Dose 3 Animals Select Starting Dose (e.g., 2000 mg/kg)->Dose 3 Animals Observe for 14 days Observe for 14 days Dose 3 Animals->Observe for 14 days Mortality? Mortality? Observe for 14 days->Mortality? Stop Test (LD50 > 2000 mg/kg) Stop Test (LD50 > 2000 mg/kg) Mortality?->Stop Test (LD50 > 2000 mg/kg) No Dose at Lower Level Dose at Lower Level Mortality?->Dose at Lower Level Yes Re-evaluate Mortality Re-evaluate Mortality Dose at Lower Level->Re-evaluate Mortality

References

Safety Operating Guide

Navigating the Disposal of Isoneochamaejasmin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant workspace. This guide provides essential information on the proper disposal procedures for Isoneochamaejasmin A, a biflavonoid compound, by synthesizing available safety data with general best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Standard laboratory practice dictates the use of:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Lab Coat: To protect clothing and skin from contamination.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general guidelines for the disposal of chemical waste from research laboratories.

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment, should be considered chemical waste.

    • This waste must be segregated from general laboratory trash and other waste streams (e.g., biological, radioactive).

  • Waste Collection and Containment:

    • Solid Waste: Collect solid waste, such as contaminated gloves, paper towels, and empty vials, in a designated, leak-proof container lined with a chemically resistant bag. The container must be clearly labeled as "Hazardous Waste" and should specify "this compound Waste."

    • Liquid Waste: Collect liquid waste containing this compound in a dedicated, sealed, and shatter-resistant container. The container must be compatible with the solvents used. It should be clearly labeled with "Hazardous Waste," the name "this compound," and the solvent system. Do not mix incompatible waste streams.

  • Storage:

    • Store the sealed waste containers in a designated, well-ventilated, and secure area away from heat, ignition sources, and incompatible chemicals.

    • Secondary containment should be used to prevent spills.

  • Disposal:

    • The disposal of chemical waste is regulated and must be handled by a licensed hazardous waste disposal service.

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS office with a complete and accurate description of the waste, including its composition and volume.

Summary of Key Disposal Information

ParameterGuidelineSource
Waste Classification Chemical / Hazardous WasteGeneral Laboratory Practice
Personal Protective Equipment Safety Goggles, Gloves, Lab CoatGeneral Laboratory Practice
Solid Waste Containment Labeled, leak-proof container with linerGeneral Laboratory Practice
Liquid Waste Containment Labeled, sealed, shatter-resistant containerGeneral Laboratory Practice
Disposal Method Licensed Hazardous Waste Disposal ServiceGeneral Laboratory Practice

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation cluster_waste_handling Waste Handling & Segregation cluster_containment Containment cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Goggles, Gloves, Lab Coat) C Identify all this compound Contaminated Materials A->C B Work in a Ventilated Area (Fume Hood) B->C D Segregate from General Waste C->D E Collect Solid Waste in Labeled, Lined Container D->E Solid F Collect Liquid Waste in Labeled, Sealed Container D->F Liquid G Store Waste in Secure, Ventilated Area with Secondary Containment E->G F->G H Contact Environmental Health & Safety (EHS) for Pickup G->H I Arrange for Disposal via Licensed Hazardous Waste Vendor H->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: The information provided is based on general laboratory safety principles. Researchers must consult their institution's specific waste disposal policies and procedures and contact their Environmental Health and Safety department for guidance. A thorough risk assessment should be conducted before handling any chemical.

References

Safe Handling and Disposal of Isoneochamaejasmin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Risk Assessment

Isoneochamaejasmin A is a chemical compound for research and development use.[1] Due to the limited availability of specific toxicity data, it should be handled as a potentially hazardous substance. Key considerations from its Safety Data Sheet (SDS) include:

  • Routes of Exposure: Avoid contact with skin and eyes, and inhalation of dust or vapors.[1]

  • Health Hazards: The specific toxicological properties, including acute and chronic effects, are currently unknown.[1] Therefore, it is prudent to treat the compound as potentially cytotoxic or having other adverse health effects.

  • Physical Hazards: The flammability and reactivity data are not available.[2] It is recommended to handle it away from ignition sources.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is the primary barrier against exposure.[3] The following table summarizes the recommended PPE for various tasks involving this compound. All PPE should be donned before entering the designated handling area and removed before exiting.

Task Body Protection Hand Protection Respiratory Protection Eye/Face Protection
Receiving & Unpacking Laboratory CoatSingle pair of nitrile glovesNot generally required, unless package is damagedSafety glasses
Weighing (Solid) Disposable solid-front gownDouble-gloving with nitrile glovesN95 or FFP2 filtering facepiece respirator (at a minimum)Safety goggles and face shield
Solution Preparation Disposable solid-front gownDouble-gloving with nitrile glovesWork within a certified chemical fume hoodSafety goggles
In Vitro Experiments Laboratory CoatSingle pair of nitrile glovesWork within a biosafety cabinet or chemical fume hoodSafety glasses
Spill Cleanup Disposable solid-front gownDouble-gloving with heavy-duty nitrile or butyl rubber glovesN95 or FFP2 respirator (for powder spills); Air-purifying respirator with organic vapor cartridges for solvent spillsSafety goggles and face shield

Glove Selection: Nitrile gloves are recommended for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves such as butyl rubber may be necessary, depending on the solvent used.[4] Always consult a glove compatibility chart for the specific solvents in use.

Respirator Selection: When handling the powdered form of this compound outside of a contained environment (e.g., weighing), respiratory protection is crucial to prevent inhalation.

Respirator Type Protection Level Use Case
N95 / FFP2 Filters at least 95% / 94% of airborne particles.[5][6]Handling small quantities of powder in a well-ventilated area or during transfer.
N100 / FFP3 Filters at least 99.97% / 99% of airborne particles.[5][6]Handling larger quantities of powder or when a higher level of protection is desired.
Air-Purifying Respirator (APR) with Cartridges Protects against specific gases and vapors.Required when handling volatile solutions of this compound outside of a fume hood.
Operational Procedures

Adherence to standard operating procedures is critical for minimizing exposure risk.

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Wear a lab coat and single-use nitrile gloves to unpack the compound in a designated area.

  • Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1] A designated, labeled storage area such as a locked cabinet is recommended.

This protocol should be performed in a designated area, preferably within a chemical fume hood or a ventilated balance enclosure.

  • Preparation:

    • Assemble all necessary equipment: spatulas, weigh paper/boats, vials, and calibrated pipettes.

    • Place a plastic-backed absorbent liner on the work surface.

    • Don the appropriate PPE for handling solids (disposable gown, double gloves, N95/FFP2 respirator, and safety goggles).

  • Weighing:

    • Carefully open the container with the this compound powder.

    • Use a clean spatula to transfer the desired amount of powder to a tared weigh boat on the analytical balance.

    • Close the primary container immediately after weighing.

  • Solubilization:

    • Transfer the weighed powder into an appropriate vial.

    • Add the desired solvent using a calibrated pipette. Solubility information may vary, so it is advisable to start with a smaller volume of solvent and add more as needed.[7]

    • Cap the vial securely and mix by vortexing or sonication until the compound is fully dissolved.

  • Cleanup:

    • Dispose of the weigh boat, spatula tip, and other disposable items as solid chemical waste.

    • Wipe down the work surface and balance with a suitable decontaminating solution (e.g., 70% ethanol), followed by a dry wipe.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: All contaminated disposable items (e.g., gloves, gowns, pipette tips, vials) should be placed in a dedicated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect all solutions containing this compound in a sealable, chemical-resistant waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical constituents. Do not mix incompatible waste streams.

  • Sharps Waste: Needles, syringes, and scalpels must be disposed of in a designated sharps container for chemical contamination.

  • Work Surfaces: At the end of each procedure, decontaminate all work surfaces by wiping with a solvent known to dissolve this compound (if known), followed by a general laboratory disinfectant or 70% ethanol.

  • Equipment: Non-disposable equipment should be thoroughly rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

  • Final Disposal: All hazardous waste containers must be sealed and disposed of through your institution's Environmental Health and Safety (EHS) office according to local and national regulations.

Emergency Procedures
  • Spills:

    • Powder Spill: Evacuate the area. Wearing appropriate PPE (including respiratory protection), cover the spill with a damp absorbent pad to avoid generating dust. Gently sweep the material into a hazardous waste container.

    • Liquid Spill: Absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a hazardous waste container.

  • Personnel Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.

    • Eye Contact: Flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet to the medical personnel.

Visual Workflow for Handling this compound

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

G cluster_prep Preparation & Handling cluster_disposal Waste Management cluster_ppe Personal Protective Equipment receiving Receiving & Storage weighing Weighing (in fume hood) receiving->weighing Transfer to controlled area dissolution Solution Preparation weighing->dissolution Solid compound ppe_weigh Gown, Double Gloves, Respirator, Goggles weighing->ppe_weigh experiment Experimental Use dissolution->experiment Stock/working solution ppe_solution Gown, Double Gloves, Goggles dissolution->ppe_solution solid_waste Solid Waste Collection (Gloves, Tubes, etc.) experiment->solid_waste Contaminated disposables liquid_waste Liquid Waste Collection (Solutions, Rinsate) experiment->liquid_waste Used solutions ppe_exp Lab Coat, Gloves experiment->ppe_exp final_disposal EHS Disposal Pickup solid_waste->final_disposal liquid_waste->final_disposal decontamination Decontamination (Surfaces & Equipment) decontamination->liquid_waste Rinsate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoneochamaejasmin A
Reactant of Route 2
Isoneochamaejasmin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.